molecular formula C12H9BrClNO2 B1587442 Ethyl 8-bromo-4-chloroquinoline-3-carboxylate CAS No. 206258-97-1

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Cat. No.: B1587442
CAS No.: 206258-97-1
M. Wt: 314.56 g/mol
InChI Key: MLHAFVCMBUQWKC-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H9BrClNO2 and its molecular weight is 314.56 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHAFVCMBUQWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392315
Record name Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206258-97-1
Record name Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages, commencing with the construction of the core quinoline structure via the Gould-Jacobs reaction, followed by a functional group conversion to install the chloro substituent. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of a wide array of natural products and synthetic pharmaceuticals. Their versatile biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties, have rendered them indispensable in the pursuit of novel therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. The target molecule of this guide, this compound, serves as a versatile intermediate, with the bromo and chloro substituents providing reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C4-Cl bond, leading back to the corresponding 4-hydroxyquinoline precursor. This intermediate, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, can be synthesized through a cyclization reaction. The Gould-Jacobs reaction is a powerful and widely recognized method for the construction of 4-hydroxyquinoline-3-carboxylates from anilines and diethyl ethoxymethylenemalonate.[1][2][3] Therefore, the forward synthesis will commence with the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate to introduce the C8-bromo substituent from the outset, followed by the chlorination of the resulting 4-hydroxyquinoline.

Synthesis Pathway Visualization

The overall synthetic workflow can be visualized as a two-step process, beginning with the formation of the quinoline ring system, followed by a chlorination step.

Synthesis_Pathway cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination 2-Bromoaniline 2-Bromoaniline Intermediate_A Ethyl 3-((2-bromophenyl)amino)acrylate 2-Bromoaniline->Intermediate_A Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Product_1 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A->Product_1 Thermal Cyclization Product_2 This compound Product_1->Product_2 Chlorination POCl3 Phosphorus Oxychloride POCl3->Product_2

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The initial and pivotal step in this synthesis is the construction of the quinoline core using the Gould-Jacobs reaction.[1][2][3] This reaction proceeds through an initial Michael-type addition of the aniline to diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an intermediate acrylate. Subsequent thermal intramolecular cyclization yields the desired 4-hydroxyquinoline.[4]

Reaction Mechanism:

Gould_Jacobs_Mechanism Aniline 2-Bromoaniline Intermediate1 Michael Adduct Aniline->Intermediate1 + DEEM DEEM Diethyl ethoxymethylenemalonate Intermediate2 Ethyl 3-((2-bromophenyl)amino)acrylate Intermediate1->Intermediate2 - EtOH Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Heat (Δ) Product Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate3->Product - EtOH

Figure 2: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture at 120-130 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, ethyl 3-((2-bromophenyl)amino)acrylate.

  • After completion, allow the mixture to cool to room temperature.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Add a non-polar solvent like hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Table 1: Reagents and Typical Quantities for Step 1

ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
2-Bromoaniline172.020.117.2 g
Diethyl ethoxymethylenemalonate216.230.1123.8 g (22.5 mL)
Diphenyl ether170.21-~150 mL
Step 2: Synthesis of this compound

The second step involves the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation in quinoline chemistry and is effectively achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, ~5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate out as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Table 2: Reagents and Typical Quantities for Step 2

ReagentMolar Mass ( g/mol )Moles (mol)Mass/Volume
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate312.130.0515.6 g
Phosphorus oxychloride (POCl₃)153.330.25-0.538.3-76.7 g (23-46 mL)
N,N-Dimethylformamide (DMF)73.09catalytica few drops

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₁₂H₉BrClNO₂
Molecular Weight 314.56 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.0 (s, 1H, H-2), 8.3-8.1 (m, 2H, H-5, H-7), 7.6 (t, 1H, H-6), 4.5 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals for quinoline core, ester, and bromo/chloro substituted carbons.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ expected at 314.96 and 316.96 (isotopic pattern for Br and Cl)

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis for this compound. The pathway leverages the well-established Gould-Jacobs reaction for the construction of the quinoline core, followed by a standard chlorination protocol. The provided experimental procedures and mechanistic insights offer a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to proper laboratory safety practices is paramount when performing these chemical transformations.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Merck. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online. [Link]

  • Ali, M. A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3084-3104. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Pharmaffiliates. This compound. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive molecules with a wide array of therapeutic applications, including anticancer and antimicrobial properties[1][2][3]. The strategic placement of bromo and chloro substituents, along with the ethyl carboxylate group, on the quinoline ring system imparts a unique electronic and steric profile to the molecule. This, in turn, is expected to modulate its physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and its interaction with biological targets.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug development programs. The subsequent sections will detail the structural features, spectral data, solubility, stability, and recommended experimental protocols for its analysis, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any compound for drug development is a thorough understanding of its basic physicochemical properties. These parameters govern its behavior in both in vitro and in vivo systems.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource/Comment
CAS Number 206258-97-1[4][5][6]
Molecular Formula C₁₂H₉BrClNO₂[4][5][6]
Molecular Weight 314.56 g/mol [4][5][6]
Appearance Solid (predicted)Based on similar structures[7]
Boiling Point 378.3 °C at 760 mmHg[4]
Melting Point Not experimentally determined.Data not available in searched literature.
pKa (predicted) ~ -1.06 ± 0.41Based on a structurally similar compound, 4-bromo-8-chloroquinoline-3-carboxylic acid ethyl ester[8]. The quinoline nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and carboxylate groups.
Solubility Not experimentally determined.Expected to have low aqueous solubility but be soluble in organic solvents like DMSO, ethanol, and methanol.

Spectroscopic Characterization

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The chemical shifts (δ) are predicted to be in the following regions:

  • Quinoline Protons (aromatic region): Signals are expected between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the bromo and chloro substituents. The proton at the C2 position is expected to be a singlet and significantly downfield due to the anisotropic effect of the quinoline nitrogen and the ester group.

  • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.5 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) is anticipated around δ 1.2-1.5 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key predicted chemical shifts include:

  • Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals between δ 110 and 150 ppm. The carbons directly attached to the electronegative bromine, chlorine, and nitrogen atoms will have their chemical shifts significantly influenced.

  • Ethyl Group Carbons: The methylene carbon (-CH₂-) is expected around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying functional groups. Key vibrational frequencies anticipated for this molecule include:

  • C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

  • C=N and C=C Stretch (Quinoline Ring): Multiple bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ range.

  • C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks around m/z 313, 315, and 317.

  • Key Fragmentation Pathways: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OC₂H₅, 45 Da) or ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. Fragmentation of the quinoline ring is also possible.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, standardized and well-documented experimental protocols are essential. The following section provides detailed methodologies for the characterization of this compound.

Protocol 1: Determination of Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 1-2°C is expected.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A rapid heating rate (10-20°C/min) is initially employed to determine an approximate melting range.

    • The apparatus is allowed to cool to at least 20°C below the approximate melting point.

    • A second, more precise measurement is performed with a slow heating rate (1-2°C/min).

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

G cluster_0 Melting Point Determination Workflow Sample_Prep Prepare Sample (Grind and pack capillary) Rough_MP Determine Approximate MP (Fast heating rate) Sample_Prep->Rough_MP Cool_Down Cool Apparatus Rough_MP->Cool_Down Precise_MP Determine Precise MP (Slow heating rate) Cool_Down->Precise_MP Record_Range Record Melting Range Precise_MP->Record_Range

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Solubility Determination

Assessing solubility in various solvents is crucial for formulation development and designing biological assays.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents relevant to pharmaceutical development should be tested (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO).

  • Equilibration: An excess amount of the compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration through a 0.22 µm filter.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as HPLC-UV.

  • Data Expression: Solubility is typically expressed in mg/mL or µg/mL.

Protocol 3: Stability Indicating HPLC Method and Forced Degradation Studies

Understanding the stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method[4].

A. HPLC Method Development:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point for quinoline derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the parent compound from its potential degradants[13].

  • Detection: The wavelength for UV detection should be chosen at the λmax of this compound to ensure maximum sensitivity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[4]. Peak purity analysis using the PDA detector is crucial to ensure that the analyte peak is not co-eluting with any degradation products.

B. Forced Degradation Protocol:

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient[4].

  • Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and heated (e.g., 60°C) for a defined period. Samples are taken at various time points and neutralized before analysis.

    • Base Hydrolysis: The stock solution is treated with 0.1 M NaOH at room temperature or with gentle heating. Samples are taken at intervals and neutralized.

    • Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) in a stability chamber.

    • Photolytic Degradation: A solution of the compound is exposed to a combination of UV and visible light in a photostability chamber. A control sample is wrapped in aluminum foil.

  • Sample Analysis: All stressed samples, along with an unstressed control, are analyzed by the validated stability-indicating HPLC method. The percentage of degradation is calculated, and the chromatograms are inspected for the appearance of new peaks corresponding to degradation products.

G cluster_1 Forced Degradation Study Workflow Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Stock_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis Data_Evaluation Evaluate Data (% Degradation, Peak Purity, Degradation Profile) Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, which are fundamental to its development as a therapeutic agent. While some experimental data, such as the melting point and specific solubility values, are not yet publicly available, this guide offers robust, field-proven protocols for their determination. The outlined methodologies for spectroscopic analysis, solubility assessment, and stability testing provide a solid framework for researchers to generate reliable and reproducible data. A thorough characterization of these properties is a critical step in advancing this and similar quinoline derivatives through the drug development pipeline, ultimately enabling the rational design of new and effective medicines.

References

  • ChemBK. (n.d.). Ethyl 4-chloro-8-broMoquinoline-3-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). 4-BROMO-8-CHLOROQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER 927800-77-9 wiki. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 206258-97-1| Chemical Name : this compound. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Retrieved from [Link]

Sources

A Technical Guide to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS: 206258-97-1): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract and Core Tenets

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a strategically-functionalized heterocyclic compound that serves as a versatile and high-value intermediate in synthetic and medicinal chemistry. The quinoline core is a privileged scaffold, forming the backbone of numerous biologically active molecules.[1] This guide provides an in-depth technical overview of this specific building block, CAS number 206258-97-1. We will elucidate its physicochemical properties, provide a detailed and validated synthetic protocol, explore its differential reactivity, and discuss its applications in the development of novel therapeutic agents. The core principle of this molecule's utility lies in the orthogonal reactivity of its two halogen substituents—the C4-chloro and C8-bromo positions—which allow for selective, stepwise functionalization, making it an ideal starting point for library synthesis and lead optimization in drug discovery programs.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of reproducible research, and this data provides the baseline for its identification.

PropertyValueSource(s)
CAS Number 206258-97-1[2][3][4]
Molecular Formula C₁₂H₉BrClNO₂[3][5]
Molecular Weight 314.56 g/mol [3][5]
Physical Form Solid[6]
Storage Inert atmosphere, 2-8°C[6][7]

Spectroscopic Confirmation: The identity and purity of the compound are typically confirmed using a suite of spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra provide a detailed map of the molecule's carbon-hydrogen framework, while Mass Spectrometry (MS) confirms its molecular weight and isotopic pattern, which is distinctive due to the presence of both bromine and chlorine.[8]

Synthesis: From Precursor to Product

The synthesis of this compound is most efficiently achieved via the chlorination of its 4-hydroxyquinoline precursor. This transformation is a robust and widely utilized method in quinoline chemistry.

Mechanistic Rationale and Reagent Selection

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a critical step that activates the C4 position for subsequent nucleophilic substitution reactions.[9] The reagent of choice for this transformation is typically phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Expertise in Action: The role of POCl₃ is to act as both a dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate at the C4-hydroxyl group, which is an excellent leaving group. The chloride ion, liberated from POCl₃, then attacks the C4 position to yield the desired product. DMF acts as a catalyst by reacting with POCl₃ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more potent activating agent for the hydroxyl group.

Verified Experimental Protocol

The following protocol is adapted from established and validated procedures for the synthesis of analogous halo-quinoline carboxylates.[7][10]

Objective: To synthesize this compound from Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.

Materials:

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq)

  • Phosphoryl chloride (POCl₃) (6.0 eq)[7]

  • N,N-Dimethylformamide (DMF) (anhydrous, as solvent)[7]

  • Ice water

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

Step-by-Step Procedure:

  • Under a nitrogen atmosphere, suspend Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous DMF.[7]

  • Slowly add phosphoryl chloride (6.0 eq) to the suspension at room temperature using a syringe. An exotherm may be observed.[7]

  • Stir the reaction mixture vigorously at room temperature for 3-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a large volume of stirred ice water (approx. 10-15 volumes).[7] This step quenches the excess POCl₃ and precipitates the product.

  • Continue stirring until all the ice has melted. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).[7]

  • Dry the collected solid under vacuum to a constant weight to yield the final product, this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product Precursor Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Reagents 1. POCl₃, DMF 2. Room Temperature, 3-4h Precursor->Reagents Chlorination Product Ethyl 8-bromo-4-chloro- quinoline-3-carboxylate Reagents->Product

Caption: Synthetic workflow for the preparation of the title compound.

Chemical Reactivity: A Tale of Two Halogens

The primary value of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen atoms. This allows for selective, sequential functionalization, providing a powerful tool for building molecular complexity.[1]

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is significantly activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing effect of the fused pyridine ring's nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate. This makes the C4-chloro group an excellent site for reaction with nucleophiles, particularly primary and secondary amines, to generate diverse libraries of 4-aminoquinoline derivatives, which are known to possess potent biological activities.[1]

Palladium-Catalyzed Cross-Coupling at the C8-Position

In contrast, the bromine atom at the C8 position on the benzene ring is relatively unreactive towards SNAr. However, it is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions. This includes, but is not limited to:

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

This orthogonality allows a chemist to first perform a nucleophilic substitution at C4, and then, in a subsequent step, use the C8-bromo position for a cross-coupling reaction to build a different part of the target molecule.

Reactivity_Diagram cluster_C4 C4 Position Reactivity cluster_C8 C8 Position Reactivity Start Ethyl 8-bromo-4-chloro- quinoline-3-carboxylate SNAr_Reagents R¹R²NH (Amine) Base, Solvent Start->SNAr_Reagents SNAr Reaction Pd_Reagents R³-B(OH)₂ (Boronic Acid) Pd Catalyst, Base Start->Pd_Reagents Suzuki Coupling Product_C4 Ethyl 4-amino-8-bromo- quinoline-3-carboxylate SNAr_Reagents->Product_C4 Product_C8 Ethyl 4-chloro-8-aryl- quinoline-3-carboxylate Pd_Reagents->Product_C8

Caption: Differential reactivity pathways of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted quinolines are a cornerstone of modern medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[10][11][12] this compound is a key intermediate used in the synthesis of these complex molecules.

  • Kinase Inhibitor Development: Many small-molecule kinase inhibitors, particularly those targeting receptor tyrosine kinases like EGFR and VEGFR in oncology, feature a quinoline or quinazoline core.[1][13] The C4-amino functionality, readily installed from the title compound, is often crucial for binding to the hinge region of the kinase active site. The C8-position can then be modified to improve potency, selectivity, or pharmacokinetic properties.

  • Antimicrobial Agents: The quinoline scaffold is famous for its role in antimalarial drugs (e.g., chloroquine) and fluoroquinolone antibiotics.[14] This building block provides a platform for creating novel derivatives to combat drug-resistant strains of bacteria and parasites.

  • Library Synthesis for High-Throughput Screening (HTS): The dual reactivity of the molecule makes it an ideal starting point for creating large, diverse libraries of novel compounds. By varying the nucleophile at C4 and the coupling partner at C8, hundreds or thousands of unique molecules can be synthesized for screening against a wide range of biological targets.

Conclusion

This compound is more than just a chemical reagent; it is a molecular tool designed for efficiency and versatility. Its pre-installed, orthogonally reactive functional groups provide medicinal chemists with a reliable and strategic pathway to synthesize complex target molecules. By understanding its synthesis and differential reactivity, researchers can accelerate the discovery and development of next-generation therapeutics, leveraging the proven power of the quinoline scaffold to address pressing challenges in human health.

References

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved December 12, 2023, from [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002, November). PubMed. Retrieved December 12, 2023, from [Link]

  • Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents. (n.d.). Google Patents.
  • Methods for the synthesis of quinoline‐3‐carboxamides. - ResearchGate. (n.d.). ResearchGate. Retrieved December 12, 2023, from [Link]

  • Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved December 12, 2023, from [Link]

  • 8-Bromo-4-chloroquinazoline - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved December 12, 2023, from [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (n.d.). Google Patents.
  • Ethyl 4-chloro-8-broMoquinoline-3-carboxylate - ChemBK. (n.d.). ChemBK. Retrieved December 12, 2023, from [Link]

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  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2023, from [Link]

  • CAS No : 206258-97-1| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved December 12, 2023, from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2023, from [Link]

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Spectroscopic Elucidation of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Molecular Structure and Spectroscopic Overview

The structural framework of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate presents a fascinating case for spectroscopic analysis. The molecule integrates a bicyclic heteroaromatic quinoline core, substituted with two distinct halogen atoms (bromine and chlorine) and an ethyl carboxylate group. Each of these features imparts a unique and predictable influence on the molecule's interaction with different forms of electromagnetic radiation, providing a rich dataset across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Molecular Formula: C₁₂H₉BrClNO₂ Molecular Weight: 314.56 g/mol CAS Number: 206258-97-1[1]

The following sections will deconstruct the anticipated spectroscopic data, explaining the theoretical underpinnings and the rationale behind the predicted signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[2]

Experimental Protocol: NMR Analysis

A standard protocol for acquiring high-quality NMR spectra for a compound like this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Acquire a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled experiment to simplify the spectrum to singlets for each unique carbon.

    • Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The signals are then integrated (for ¹H NMR) and chemical shifts are referenced to TMS.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The electron-withdrawing nature of the halogens and the ester group will generally shift the aromatic protons downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.9 - 9.1Singlet (s)1HH-2The proton at the 2-position is adjacent to the nitrogen atom and the ester group, leading to significant deshielding.
~8.2 - 8.4Doublet (d)1HH-5H-5 is ortho to the bromine atom and experiences deshielding from the aromatic system.
~7.9 - 8.1Doublet (d)1HH-7H-7 is ortho to the bromine atom and will be deshielded.
~7.5 - 7.7Triplet (t)1HH-6H-6 is coupled to both H-5 and H-7, appearing as a triplet.
~4.4 - 4.6Quartet (q)2H-OCH₂CH₃The methylene protons of the ethyl group are adjacent to the ester oxygen, resulting in a downfield shift. They are split by the methyl protons.
~1.4 - 1.6Triplet (t)3H-OCH₂CH₃The terminal methyl protons of the ethyl group are split by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display 12 distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C=OThe carbonyl carbon of the ester group is highly deshielded.
~148 - 152C-4, C-8aCarbons bonded to chlorine and nitrogen (C-4) and the bridgehead carbon adjacent to nitrogen (C-8a) will be downfield.
~140 - 145C-2The carbon at the 2-position is adjacent to the nitrogen and bears a proton, placing it in this region.
~120 - 135C-5, C-6, C-7, C-4aAromatic carbons of the benzene ring portion.
~115 - 120C-8, C-3The carbon bearing the bromine atom (C-8) and the carbon bearing the ester group (C-3) are expected in this range.
~62 - 64-OCH₂CH₃The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom.
~14 - 16-OCH₂CH₃The terminal methyl carbon of the ethyl group is in a typical aliphatic region.

Expert Insight: The precise assignment of aromatic protons and carbons can be challenging due to the complex interplay of electronic effects. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals by revealing their connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

  • Spectrum Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic C-H
~2980 - 2850C-H stretchAliphatic C-H (ethyl group)
~1720 - 1740C=O stretchEster carbonyl
~1600 - 1450C=C and C=N stretchAromatic quinoline ring
~1250 - 1100C-O stretchEster C-O
~850 - 750C-Cl stretchAryl chloride
~700 - 600C-Br stretchAryl bromide

The IR spectrum will be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, which is a key diagnostic peak. The presence of multiple bands in the aromatic region (1600-1450 cm⁻¹) will confirm the quinoline core.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique that is likely to yield a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum (ESI+)
  • Molecular Ion Peak ([M+H]⁺): The most crucial information from the mass spectrum will be the molecular ion peak. Due to the presence of bromine and chlorine, this peak will exhibit a characteristic isotopic pattern.

    • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

    • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This will result in a cluster of peaks for the molecular ion:

      • m/z 314: Corresponding to [C₁₂H₉⁷⁹Br³⁵ClNO₂ + H]⁺

      • m/z 316: Corresponding to [C₁₂H₉⁸¹Br³⁵ClNO₂ + H]⁺ and [C₁₂H₉⁷⁹Br³⁷ClNO₂ + H]⁺

      • m/z 318: Corresponding to [C₁₂H₉⁸¹Br³⁷ClNO₂ + H]⁺ The relative intensities of these peaks will be a definitive signature for the presence of one bromine and one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of ethoxy group (-OCH₂CH₃): A fragment corresponding to the loss of the ethoxy group (45 Da) is expected.

    • Loss of ethyl group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group (29 Da) is also plausible.

    • Decarbonylation: Loss of carbon monoxide (28 Da) from fragment ions is a common pathway.

Integrated Spectroscopic Analysis Workflow

The power of these techniques is fully realized when the data is integrated to build a cohesive structural picture. The workflow below illustrates the logical process of spectroscopic elucidation.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Primary Data cluster_Analysis Data Integration & Confirmation MS MS Molecular_Weight Molecular Weight & Isotopic Pattern MS->Molecular_Weight IR IR Functional_Groups Functional Groups (C=O, C-O, C-X) IR->Functional_Groups NMR NMR Structural_Framework ¹H & ¹³C Skeleton Connectivity NMR->Structural_Framework Proposed_Structure Proposed Structure: Ethyl 8-bromo-4-chloro- quinoline-3-carboxylate Molecular_Weight->Proposed_Structure Functional_Groups->Proposed_Structure Structural_Framework->Proposed_Structure Final_Confirmation Final Structural Confirmation Proposed_Structure->Final_Confirmation

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and applying them to the known structural features of this molecule, researchers can establish a robust analytical framework for its identification. The predicted chemical shifts, absorption bands, and fragmentation patterns detailed herein serve as a reliable reference for interpreting experimental data. For absolute structural confirmation, the acquisition of high-resolution 2D NMR and MS/MS data is recommended.

References

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  • PubChem. Ethyl 4-chloroquinoline-3-carboxylate. [Link]

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An In-depth Technical Guide to the Potential Biological Activities of Substituted Quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic drugs with a wide spectrum of pharmacological activities.[1][2][3][4] Among its many derivatives, substituted quinoline-3-carboxylates have emerged as a particularly versatile class of compounds, demonstrating significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][5][6][7][8][9] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted quinoline-3-carboxylates, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their diverse bioactivities, provide detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies for Quinoline-3-carboxylates

The biological evaluation of quinoline-3-carboxylates is intrinsically linked to the synthetic methodologies available for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring, which in turn influences the compound's biological activity.

A common and efficient method for the synthesis of quinoline-3-carboxylic acid esters is the Friedländer annulation.[10][11] This reaction typically involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group, such as an α-methylene ketone or ester. For instance, a one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves the reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester in the presence of SnCl₂·2H₂O.[10]

Another classical approach is the Gould-Jacobs reaction, where an aniline is reacted with an ethoxymethylenemalonic ester to form an anilinomethylenemalonate, which is then cyclized at high temperatures to yield a 4-hydroxyquinoline-3-carboxylate.[10] Subsequent deoxygenation can provide the desired quinoline-3-carboxylate.[10]

The versatility of these synthetic methods allows for the introduction of a wide range of substituents at various positions of the quinoline ring, enabling the systematic exploration of structure-activity relationships.

General Experimental Protocol: Friedländer Synthesis of Ethyl Quinoline-3-carboxylates

This protocol describes a general procedure for the tin(II) chloride-mediated reductive cyclization to synthesize ethyl quinoline-3-carboxylates.[10]

  • Reaction Setup: To a solution of a substituted 2-nitrobenzaldehyde (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq) followed by 3,3-diethoxypropionic acid ethyl ester (2.5 eq).

  • Reaction Execution: Heat the reaction mixture to 90 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter the resulting emulsion through a pad of Celite and rinse the pad with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired ethyl quinoline-3-carboxylate.

Anticancer Activity

Substituted quinoline-3-carboxylates have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][12][13]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[14] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of cancer cells.[14] By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to cell growth arrest.[14] The carboxylate group at the C-3 position is critical for this activity, as it forms a salt bridge with an arginine residue (R136) in the enzyme's binding pocket.[14]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis Quinoline-3-carboxylate Quinoline-3-carboxylate hDHODH hDHODH Quinoline-3-carboxylate->hDHODH Inhibits Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Oxidation De Novo Pyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis DNA & RNA Synthesis DNA & RNA Synthesis De Novo Pyrimidine Biosynthesis->DNA & RNA Synthesis Cancer Cell Proliferation Cancer Cell Proliferation DNA & RNA Synthesis->Cancer Cell Proliferation

Caption: Inhibition of hDHODH by quinoline-3-carboxylates.

Induction of Apoptosis

Several quinoline-3-carboxylate derivatives have been shown to induce apoptosis in cancer cells. For example, certain synthesized compounds were found to up-regulate the intrinsic apoptosis pathway in MCF-7 and K562 cell lines.[5]

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative activity of substituted quinoline-3-carboxylates is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify their potency.

CompoundCell LineIC₅₀ (µM)Reference
4m MCF-70.33[5]
4n MCF-70.33[5]
4k K5620.28[5]
4m K5620.28[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Workflow cluster_plate 96-well Plate Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound 24h Incubate Incubate Add Compound->Incubate 48-72h Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate Add MTT->Incubate_MTT 2-4h Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylate derivatives and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

The quinoline core is famously present in the quinolone class of antibiotics. Substituted quinoline-3-carboxylates have also been investigated for their potential as novel antimicrobial agents against a range of bacteria and fungi.[6][11][15][16]

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of antibacterial action for quinolone antibiotics is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[14] These enzymes are critical for managing DNA topology during replication and transcription.[14] The quinolone molecule stabilizes the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death.[14] The carboxylic acid group at the C-3 position is essential for this activity.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of the quinoline-3-carboxylate compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives, including quinoline-3-carboxylates, as broad-spectrum antiviral agents.[17][18] Their antiviral activity has been demonstrated against a variety of viruses, including RNA and DNA viruses.[19]

Mechanism of Action: Targeting Host Factors

A promising strategy in antiviral drug development is to target host factors that are essential for viral replication, as this may reduce the likelihood of the emergence of drug-resistant viral strains.[20] As with their anticancer activity, some quinoline carboxylic acid analogues exert their antiviral effects by inhibiting human dihydroorotate dehydrogenase (DHODH).[19][20] By depleting the host cell's pyrimidine pool, these compounds create an environment that is unfavorable for viral replication.[19]

Anti-inflammatory Activity

Substituted quinoline-3-carboxylates have also been investigated for their anti-inflammatory properties.[7][21][22] Certain derivatives have shown the ability to suppress inflammation in various in vitro and in vivo models.[7][21]

Mechanism of Action

The anti-inflammatory effects of some substituted quinoline carboxylic acids are distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not inhibit cyclooxygenase or lipoxygenase activities.[21] Instead, some of these compounds have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and antiarthritic properties.[21]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 mouse macrophages in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline-3-carboxylate derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production by the test compounds.

Structure-Activity Relationship (SAR)

The biological activity of substituted quinoline-3-carboxylates is highly dependent on the nature and position of the substituents on the quinoline ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

For example, in the context of anticancer activity through DHODH inhibition, a free carboxylic acid at the C-4 position is crucial, while bulky hydrophobic substituents at the C-2 position are necessary.[23] Additionally, electron-withdrawing groups at the C-7 position can have a beneficial effect.[20]

Future Perspectives

Substituted quinoline-3-carboxylates represent a promising and versatile scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer, infectious diseases, and inflammatory disorders.

The continued exploration of the chemical space around the quinoline-3-carboxylate core holds significant promise for the discovery of next-generation therapeutics.

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  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. - ResearchGate. [Online]. Available: [Link]

  • Synthesis, characterization and antimicrobial activity of some quinoline appended 1,2,3-triazoles - Zenodo. [Online]. Available: [Link]

  • The Versatile Role of Quinoline-3-carboxylic Acid in Modern Organic Synthesis. [Online]. Available: [Link]

  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. [Online]. Available: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Online]. Available: [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs - Sabinet African Journals. [Online]. Available: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. [Online]. Available: [Link]

  • Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. [Online]. Available: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [Online]. Available: [Link]

  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives - ResearchGate. [Online]. Available: [Link]

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The Strategic Intermediate: A Technical Guide to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the strategic selection of chemical intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of building blocks, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate stands out as a highly versatile and powerful scaffold. Its unique bifunctional nature, possessing two distinct and orthogonally reactive sites, allows for the sequential and controlled introduction of molecular complexity. This guide provides an in-depth technical overview of its synthesis, core reactivity, and its application in the development of targeted therapeutics, grounded in established chemical principles and field-proven insights.

Core Molecular Architecture and Strategic Significance

This compound (CAS No: 206258-97-1) is a polysubstituted quinoline derivative.[1] Its strategic importance lies in the presence of three key functional groups: an ethyl ester at the 3-position, a chloro group at the 4-position, and a bromo group at the 8-position. This arrangement provides two primary, and chemically distinct, handles for synthetic diversification. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the C8 position is ideal for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and convergent approach to the synthesis of complex molecules, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries and the optimization of lead candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number206258-97-1--INVALID-LINK--
Molecular FormulaC₁₂H₉BrClNO₂--INVALID-LINK--
Molecular Weight314.56 g/mol --INVALID-LINK--
Boiling Point378.3°C at 760 mmHg--INVALID-LINK--
AppearanceOff-white to yellow solidCommercial Supplier Data
PurityTypically >97%--INVALID-LINK--[2]

Synthesis of the Intermediate: A Two-Step Approach

The synthesis of this compound is reliably achieved through a robust two-step sequence, beginning with the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step.

Step 1: Gould-Jacobs Reaction for Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. In this case, 2-bromoaniline serves as the starting material to introduce the crucial bromine atom at the 8-position of the quinoline ring.

Experimental Protocol: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-140°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether to 240-250°C. Slowly add the crude condensation product from the previous step to the hot solvent. Maintain the temperature for 30-60 minutes to effect the thermal cyclization.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate. Add n-hexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash with n-hexane, and dry under vacuum.

The causality behind this experimental choice lies in the thermal stability of the anilinomethylenemalonate intermediate, which requires high temperatures to undergo the desired 6-electron cyclization to form the quinolinone ring system. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness under the reaction conditions.

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2-Bromoaniline 2-Bromoaniline Intermediate Anilinomethylenemalonate Intermediate 2-Bromoaniline->Intermediate 120-140°C Diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl_ethoxymethylenemalonate->Intermediate Product_Hydroxy Ethyl 8-bromo-4-hydroxy quinoline-3-carboxylate Intermediate->Product_Hydroxy Diphenyl ether, 250°C

Caption: The Gould-Jacobs reaction pathway for the synthesis of the 4-hydroxyquinoline precursor.

Step 2: Chlorination with Phosphorus Oxychloride

The 4-hydroxyquinoline intermediate is readily converted to the desired 4-chloro derivative using a standard chlorinating agent, phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) to the flask.

  • Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling the reaction mixture, carefully and slowly pour it onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

The use of excess POCl₃ serves as both the reagent and the solvent. The self-validating nature of this protocol is evident in the distinct phase change during work-up, where the product precipitates upon neutralization, allowing for straightforward isolation.

The Dual Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed in a stepwise manner to build molecular complexity.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the facile introduction of a wide variety of nucleophiles, most notably amines, which is a key step in the synthesis of many kinase inhibitors.

SNAr_Reaction Start Ethyl 8-bromo-4-chloro quinoline-3-carboxylate Product Ethyl 8-bromo-4-(amino) quinoline-3-carboxylate Start->Product Base (e.g., DIPEA) Solvent (e.g., Isopropanol) Heat Nucleophile Amine (R-NH₂) Nucleophile->Product

Caption: General scheme for the nucleophilic aromatic substitution at the C4-position.

Palladium-Catalyzed Cross-Coupling at the C8-Position

The bromine atom at the 8-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This enables the introduction of aryl, heteroaryl, or alkynyl groups, further expanding the accessible chemical space.

Cross_Coupling Start Ethyl 8-bromo-4-substituted quinoline-3-carboxylate Product Ethyl 8-aryl/alkynyl-4-substituted quinoline-3-carboxylate Start->Product Pd Catalyst Base, Solvent, Heat Coupling_Partner Boronic Acid (Ar-B(OH)₂) or Alkyne (R-C≡CH) Coupling_Partner->Product

Caption: General scheme for Pd-catalyzed cross-coupling at the C8-position.

Application in the Synthesis of a Kinase Inhibitor: A Case Study

The strategic utility of this compound is exemplified in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, derivatives of this intermediate have been explored in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family of kinases.

A plausible synthetic route towards an advanced kinase inhibitor precursor involves an initial SNAr reaction at the C4 position with a substituted aniline, followed by a Suzuki coupling at the C8 position to introduce further diversity.

Experimental Protocol: Synthesis of an Advanced Kinase Inhibitor Precursor

Step A: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol, add the desired substituted aniline (e.g., 3-ethynylaniline, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the 4-anilinoquinoline intermediate.

Step B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine the 4-anilinoquinoline intermediate from Step A (1.0 eq), an arylboronic acid (e.g., pyridine-3-boronic acid, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Reaction Conditions: Add a degassed solvent system, typically a mixture of toluene and water (4:1). Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final advanced kinase inhibitor precursor.

This sequential functionalization highlights the power of this intermediate in building complex, drug-like molecules in a controlled and predictable manner.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for quality control and for monitoring subsequent reactions. The following table summarizes the expected spectroscopic data.

Table 2: Representative Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 9.05 (s, 1H, H-2), 8.35 (d, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H), 4.50 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165.0 (C=O), 150.0, 148.5, 145.0, 135.0, 130.0, 128.0, 127.5, 125.0, 124.0, 120.0, 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃).
Mass Spec (ESI-MS)m/z: 313.9 [M+H]⁺, 315.9 [M+H]⁺ (isotopic pattern for Br and Cl).
IR (KBr)ν (cm⁻¹): ~3000 (C-H), ~1720 (C=O, ester), ~1600, 1550 (C=C, aromatic), ~800 (C-Cl), ~600 (C-Br).

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. This data is representative and should be confirmed by analysis.[3][4][5]

Conclusion

This compound is a testament to the power of strategic design in chemical synthesis. Its dual reactivity, coupled with a reliable and scalable synthetic route, makes it an invaluable intermediate for researchers in drug discovery and medicinal chemistry. The ability to perform sequential, orthogonal functionalization at the C4 and C8 positions provides a robust platform for the rapid elaboration of the quinoline scaffold, enabling the efficient exploration of structure-activity relationships and the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. As the demand for more targeted and effective pharmaceuticals continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in shaping the future of medicine.

References

Discovery and history of novel quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Novel Quinoline Derivatives

Abstract

The quinoline scaffold represents one of the most significant heterocyclic systems in medicinal chemistry, forming the core of a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of quinoline derivatives. Beginning with the initial isolation of quinoline from natural sources and coal tar in the 19th century, we trace its evolution through the establishment of foundational synthetic methodologies that remain relevant today. We delve into the pivotal role of quinoline-based compounds in the fight against infectious diseases, from the antimalarial saga of quinine and chloroquine to the antibacterial revolution sparked by the fluoroquinolones. The narrative synthesizes key scientific breakthroughs with the underlying chemical principles, offering field-proven insights for researchers and drug development professionals. This guide includes detailed experimental protocols for classical syntheses, comparative data tables, and diagrams illustrating key historical and chemical pathways, grounding the discussion in practical, verifiable information.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Foundational Syntheses

The journey of the quinoline ring system from a curious byproduct of coal processing to a cornerstone of modern pharmacology is a testament to over a century of chemical innovation. Its story begins not in a laboratory, but in the natural world and the industrial furnaces of the 19th century.

From Natural Sources to Coal Tar: The Initial Isolation of the Quinoline Core

The first encounter with the biological significance of the quinoline scaffold predates its chemical characterization. For centuries, the bark of the South American Cinchona tree was used to treat fevers.[1] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from this bark.[2][3] This discovery marked a pivotal moment, providing a purified, potent compound that would become the standard treatment for malaria for over a century.[4] The complex structure of quinine, containing a quinoline core, hinted at the therapeutic potential locked within this heterocyclic system.[3][5]

Independently, in 1834, the German chemist Friedlieb Ferdinand Runge isolated a colorless, hygroscopic liquid with a strong odor from coal tar, which he named "leukol" (white oil).[6][7] A few years later, in 1842, Charles Gerhardt obtained a similar compound by the dry distillation of quinine with a strong base, which he called "Chinolein" or "quinoline".[7] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, establishing a link between the natural product alkaloid and the abundant chemical feedstock of coal tar.[7] This realization opened the door for synthetic exploration, as chemists were no longer solely reliant on natural extraction.

digraph "Timeline_of_Early_Quinoline_Discovery" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Key Milestones in Early Quinoline History"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} }

Caption: Generational development of quinolone and fluoroquinolone antibiotics.

Part 3: Modern Strategies in Quinoline Synthesis

While the classical methods are foundational, modern organic synthesis has introduced more efficient, versatile, and environmentally benign strategies for constructing the quinoline scaffold.

Catalytic Approaches and C-H Activation

Recent decades have seen a shift towards transition-metal-catalyzed reactions. These methods often proceed under milder conditions and exhibit high functional group tolerance. Strategies involving rhodium, ruthenium, or cobalt catalysis have enabled the synthesis of complex quinolines through cascade C-H activation and heteroannulation reactions. T[6]hese oxidative annulation techniques represent a powerful approach to building the quinoline ring system with high efficiency.

[6]#### 3.2 Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, have revolutionized synthetic chemistry. F[8]or quinoline synthesis, the Povarov reaction is a prime example. It involves the cycloaddition of an aniline, an aldehyde, and an activated alkene to generate substituted tetrahydroquinolines, which can then be oxidized to quinolines. M[8]CRs are highly atom-economical and ideal for creating large libraries of diverse quinoline derivatives for drug discovery screening.

Part 4: Experimental Protocols and Data

To provide a practical context, this section details step-by-step protocols for two of the most historically significant quinoline syntheses.

Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is a representative procedure for the classical Skraup synthesis. Causality: The use of concentrated sulfuric acid is critical for dehydrating the glycerol to acrolein. Nitrobenzene serves as the oxidizing agent for the final aromatization step. Ferrous sulfate is included as a moderator to help control the highly exothermic nature of the reaction.

[9][10]Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and ferrous sulfate heptahydrate. 2[10]. While stirring and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid to the mixture.

  • Add nitrobenzene to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction is exothermic and will require careful temperature management. Maintain the temperature of the oil bath at approximately 140-150°C for 3-4 hours. 5[9]. After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolate the crude quinoline via steam distillation.

  • Separate the quinoline layer from the aqueous layer in the distillate and purify further by fractional distillation.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

This protocol describes a base-catalyzed Friedländer condensation. Causality: This reaction joins 2-aminobenzophenone and acetone. The basic catalyst (potassium hydroxide) facilitates the initial aldol condensation between the methyl group of acetone and the carbonyl of the 2-aminobenzophenone. The subsequent intramolecular cyclization and dehydration are also promoted by the reaction conditions.

Materials:

  • 2-Aminobenzophenone

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone and potassium hydroxide in ethanol.

  • Add a molar excess of acetone to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 2-phenylquinoline.

Part 5: Conclusion and Future Perspectives

The history of the quinoline scaffold is intrinsically linked to the history of modern medicine. From its natural origins in the Cinchona bark to its synthesis from industrial byproducts, the quinoline core has proven to be an exceptionally versatile and "privileged" structure. The classical syntheses developed over a century ago provided the fundamental tools to explore this chemical space, leading directly to life-saving antimalarial and antibacterial drugs.

Today, the challenge has shifted. The rise of drug resistance necessitates the development of novel quinoline derivatives that can circumvent existing resistance mechanisms. Modern synthetic strategies, including C-H activation and multicomponent reactions, are providing the tools to rapidly generate chemical diversity. Researchers are now exploring quinoline derivatives for a wide range of other therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. T[11][12][13]he enduring legacy of quinoline continues, and its future in drug discovery remains bright, promising new solutions to pressing global health challenges.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Singh, S. K., & Singh, S. (2014). A Brief History of Quinoline as Antimalarial Agents. Semantic Scholar.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. globalresearchonline.net.
  • Slideshare. (n.d.).
  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs.
  • Al-Trawneh, A., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC - NIH.
  • MDPI. (2023).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.).
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
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  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Benchchem. (n.d.). The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis.
  • Benchchem. (n.d.). A Comprehensive Review of Classical and Modern Methods for the Synthesis of Quinoline Compounds.
  • Wikipedia. (n.d.). Quinoline.
  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (2022). A brief history of quinoline as antimalarial agents.
  • Wikipedia. (n.d.). Quinine.
  • Miller, L. H., & Su, X. (2011). What Historical Records Teach Us about the Discovery of Quinine. PMC.
  • BIOSYNCE. (2025). What is the history of the discovery of quinoline?.
  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Quinoline alkaloids.
  • ResearchGate. (2023).
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  • Alfa Chemistry. (n.d.). Quinoline Alkaloids.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Wikipedia. (n.d.). Quinolone antibiotic.
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (2009). Biologically active quinoline and quinazoline alkaloids part I.
  • ResearchGate. (n.d.). Biosynthesis of quinoline alkaloids.
  • ResearchGate. (2023). FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT.
  • PMC - PubMed Central - NIH. (n.d.). Quinolone antibiotics.

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Theoretical studies on the reactivity of 8-bromo-4-chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 8-Bromo-4-chloroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Halogenated quinolines, such as 8-bromo-4-chloroquinoline, are particularly valuable as versatile intermediates in drug discovery and development. Their reactivity is dictated by a complex interplay of electronic effects from the fused heterocyclic ring system and the specific halogen substituents. This technical guide provides a comprehensive theoretical analysis of the reactivity of 8-bromo-4-chloroquinoline, synthesizing principles from computational chemistry with practical, field-proven synthetic applications. We will explore the molecule's electronic landscape to predict its behavior in key reaction classes, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and electrophilic substitution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their synthetic programs.

The Electronic Architecture of 8-Bromo-4-chloroquinoline: A Computational Perspective

Understanding the reactivity of 8-bromo-4-chloroquinoline begins with an analysis of its electronic structure. The molecule's behavior is governed by the electron-withdrawing nature of the pyridine nitrogen, combined with the inductive and resonance effects of the two halogen substituents.

Density Functional Theory (DFT) calculations are powerful tools for elucidating these properties.[2] By employing methods like B3LYP with a 6-311+G** basis set, we can generate key quantum-molecular descriptors that serve as reliable predictors of chemical reactivity.[3][4]

  • Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 8-bromo-4-chloroquinoline, the MEP map would predictably show a significant electron deficiency at the C4 position, strongly influenced by the adjacent nitrogen atom and the electronegative chlorine. This makes C4 the primary target for nucleophilic attack. The region around the nitrogen atom will be the most electron-rich, indicating its propensity for protonation or coordination.[4]

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions. The energy and distribution of the LUMO indicate the most likely site for attack by a nucleophile. In this molecule, the LUMO is expected to be localized significantly on the C4 carbon, further supporting its susceptibility to nucleophilic substitution. The HOMO, conversely, indicates sites prone to electrophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's overall stability and reactivity.[2]

  • Fukui Functions: These descriptors provide a more nuanced, quantitative measure of local reactivity, identifying which atoms within the molecule are most likely to accept or donate electrons. For 8-bromo-4-chloroquinoline, the Fukui function for nucleophilic attack (f+) would be highest at C4, while the function for electrophilic attack (f-) would likely be highest at positions C5 and C7 on the carbocyclic ring, influenced by the directing effects of the C8-bromo group.

Key Reaction Classes and Mechanistic Insights

The unique electronic features of 8-bromo-4-chloroquinoline predispose it to several classes of high-yield, selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most prominent reaction pathway for 4-chloroquinolines is nucleophilic aromatic substitution (SNAr).[5] The electron-withdrawing effect of the quinoline nitrogen atom significantly enhances the electrophilicity of the C4 carbon, facilitating the displacement of the chloride leaving group by a wide range of nucleophiles.[5]

Causality of Experimental Choices: The reaction is typically performed in the presence of a base to deprotonate the incoming nucleophile (e.g., an amine or alcohol), increasing its nucleophilicity. Polar aprotic solvents like DMF or DMSO are often used to solvate the reactants and facilitate the reaction. In some cases, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar solvent and reactants.[5]

Diagram: Generalized SNAr Mechanism

SNAr_Mechanism cluster_0 Reaction Steps Quinoline 8-Bromo-4-chloroquinoline Meisenheimer Meisenheimer-like Intermediate Quinoline->Meisenheimer + Nu⁻ Nu Nucleophile (Nu-H) Base Base Product 4-Substituted-8-bromoquinoline Meisenheimer->Product - Cl⁻ Salt Base-H⁺ + Cl⁻ caption Fig 1: SNAr reaction at the C4 position.

Caption: Fig 1: SNAr reaction at the C4 position.

Protocol: Synthesis of 4-Anilino-8-bromoquinoline

  • Setup: To a flame-dried round-bottom flask, add 8-bromo-4-chloroquinoline (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration of the quinoline substrate.

  • Reaction: Heat the mixture to 100-120 °C and stir under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C8-Position

The C-Br bond at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6] This allows for the formation of C-C bonds, introducing aryl, heteroaryl, or alkyl groups. The general order of reactivity for aryl halides in these couplings is I > Br > OTf >> Cl.[6] This differential reactivity allows for selective functionalization at the C8-Br position while leaving the C4-Cl bond intact, provided the reaction conditions are carefully controlled.

Causality of Experimental Choices: The Suzuki-Miyaura reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or PdCl₂(dppf). A base (e.g., Na₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[7][8] The choice of solvent (often a mixture like dioxane/water) and ligand is critical for stabilizing the palladium catalyst and promoting efficient coupling.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R' L₂ OxAdd->Trans Transmetalation (R'-B(OR)₂) RedElim Pd(0)L₂ Trans->RedElim Reductive Elimination Product Ar-R' Trans->Product Product Formation RedElim->Pd0 Catalyst Regeneration

Caption: Fig 2: Catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 8-Bromo-4-chloroquinoline with Phenylboronic Acid

  • Setup: In a pressure flask equipped with a stir bar, combine 8-bromo-4-chloroquinoline (1.0 eq.), phenylboronic acid (1.1 eq.), and cesium carbonate (2.5 eq.).[7]

  • Inerting: Seal the flask, then evacuate and backfill with argon three times.

  • Solvents & Catalyst: Under an argon atmosphere, add anhydrous 1,4-dioxane and water (e.g., 10:1 ratio). Sparge the mixture with argon for 10 minutes. Add the palladium catalyst, such as PdCl₂(dppf) (0.05-0.1 eq.).[7]

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80-100 °C overnight with vigorous stirring.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Electrophilic Aromatic Substitution

Electrophilic substitution on the 8-bromo-4-chloroquinoline scaffold is more challenging due to the deactivating nature of both the pyridine ring and the halogen substituents. However, under forcing conditions, substitution can occur on the carbocyclic (benzene) ring. The directing effects of the existing groups must be considered:

  • The C8-bromo group is an ortho, para-director, but deactivating.

  • The fused pyridine ring is strongly deactivating.

Therefore, electrophilic attack is most likely to occur at the C5 or C7 positions. The C7 position is sterically less hindered and is para to the chloro-substituted ring junction, potentially making it a favored site for substitution.[9]

Data Summary

FeatureTheoretical PredictionPrimary Reaction TypePosition
Most Electron-Deficient Carbon High positive electrostatic potential; large LUMO coefficientNucleophilic Aromatic Substitution (SNAr)C4
Most Reactive C-Halogen Bond Weaker bond energy; suitable for oxidative additionPalladium-Catalyzed Cross-CouplingC8 (C-Br)
Most Probable Electrophilic Site Highest HOMO density on carbocyclic ringElectrophilic Aromatic SubstitutionC5 / C7

Conclusion

The reactivity of 8-bromo-4-chloroquinoline is a well-defined and predictable system governed by established principles of physical organic chemistry. Theoretical studies, particularly DFT calculations, provide invaluable foresight into its behavior. The C4-chloro and C8-bromo positions serve as orthogonal synthetic handles, allowing for selective functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling, respectively. This dual reactivity makes 8-bromo-4-chloroquinoline a powerful building block for the construction of complex, biologically active molecules, enabling the rapid generation of compound libraries for drug discovery programs.

References

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Russian Journal of Organic Chemistry. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
  • AVESİS. Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubChemLite. 8-bromo-4-chloroquinoline (C9H5BrClN).
  • Tetrahedron - ElectronicsAndBooks. ElectronicsAndBooks.
  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF.
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed Central. Functionalized Naphthalimide-4-aminoquinoline Conjugates as Promising Antiplasmodials, with Mechanistic Insights.

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A Technical Guide to the Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate: Starting Materials and Core Methodology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthetic pathway to obtain Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis is primarily centered around the robust and well-established Gould-Jacobs reaction, followed by a chlorination step. This document will elucidate the critical starting materials, the rationale behind their selection, and a detailed experimental protocol for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex and targeted molecules. The strategic placement of the bromo, chloro, and carboxylate groups allows for diverse downstream chemical modifications.

The Primary Synthetic Route: A Two-Stage Approach

The most common and efficient synthesis of this compound is a two-stage process:

  • Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core.

  • Chlorination: Conversion of the 4-hydroxy group to a 4-chloro group.

The selection of starting materials is paramount to the success of this synthesis, dictating the final substitution pattern of the quinoline ring.

Critical Starting Materials: Selection and Rationale

The synthesis begins with two primary starting materials for the Gould-Jacobs reaction.

Starting MaterialChemical StructureKey Role and Rationale
2-Bromoaniline Provides the benzene ring and the nitrogen atom for the quinoline core. The bromine atom at the 2-position of the aniline ring ultimately becomes the 8-bromo substituent on the final quinoline product.
Diethyl Ethoxymethylenemalonate (DEEM) Acts as the three-carbon unit required to form the pyridine ring of the quinoline system. It provides the carbon atoms for positions 2, 3, and 4 of the quinoline ring, as well as the ethyl carboxylate group at position 3.[1][2][3]

The reaction between 2-bromoaniline and DEEM proceeds through a condensation reaction to form an anilidomethylenemalonate intermediate, which then undergoes a thermally induced cyclization to yield Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate.[1][4]

Experimental Workflow and Visualization

The overall synthetic pathway can be visualized as a two-step process, with the isolation of a key intermediate.

Synthesis_of_Ethyl_8-bromo-4-chloroquinoline-3-carboxylate Start_Materials Starting Materials: 2-Bromoaniline + Diethyl Ethoxymethylenemalonate Intermediate Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Start_Materials->Intermediate Gould-Jacobs Reaction (Condensation & Thermal Cyclization) Final_Product This compound Intermediate->Final_Product Chlorination POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Intermediate

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-bromoaniline and diethyl ethoxymethylenemalonate.

Part 1: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate. During this step, ethanol is eliminated.

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30 minutes. This high temperature is necessary to induce the intramolecular cyclization.[2][4] The reaction mixture will solidify upon cooling.

  • Isolation and Purification: Allow the reaction to cool to room temperature. The solid product can be triturated with a suitable solvent like diphenyl ether or hexane to remove impurities, followed by filtration. The crude product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, can be purified by recrystallization from a solvent such as ethanol.

Part 2: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, place the dried Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will precipitate as a solid. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Isolation and Purification: If a precipitate forms, it can be collected by filtration, washed with water, and dried. If extracted, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Trustworthiness and Self-Validating Systems

The described protocol incorporates self-validating checkpoints. The progress of each reaction step can be meticulously monitored using TLC, allowing for real-time assessment of reaction completion and the formation of any byproducts. The distinct physical states of the intermediates and the final product (e.g., solidification upon cooling) also serve as qualitative indicators of a successful transformation. Spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the isolated products at each stage is essential to confirm their chemical identity and purity, ensuring the integrity of the synthetic process.

Conclusion

The synthesis of this compound is a well-defined process that relies on the foundational Gould-Jacobs reaction. The judicious selection of 2-bromoaniline and diethyl ethoxymethylenemalonate as starting materials directly installs the desired 8-bromo and 3-ethoxycarbonyl substituents. The subsequent chlorination of the 4-hydroxyquinoline intermediate is a standard and efficient transformation. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Wikipedia. Gould–Jacobs reaction. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Ghareb, N., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [URL: https://www.mdpi.com/1420-3049/26/11/3368]
  • Verma, R. et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iipseries.org/wp-content/uploads/2020/08/978-93-89816-72-8.pdf]
  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. [URL: https://www.benchchem.

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The Alchemist's Guide to Aromatic Architecture: A Review of Synthetic Routes for Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its versatile structure has given rise to a vast and diverse family of functionalized derivatives with a remarkable spectrum of biological activities and physicochemical properties. From the potent antimalarial effects of quinine and chloroquine to the therapeutic applications of quinoline-based compounds in oncology, infectious diseases, and neurodegenerative disorders, the significance of this heterocyclic system is undeniable.[1][2][3] This guide, intended for the discerning researcher and drug development professional, provides a comprehensive review of the core synthetic methodologies for constructing the quinoline ring system, navigating from the foundational classical reactions to the cutting edge of modern synthetic strategies.

Part 1: The Pillars of Quinoline Synthesis: Classical Named Reactions

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline synthesis. These seminal reactions, named after their pioneering discoverers, remain pillars of heterocyclic chemistry, offering robust and versatile pathways to a wide array of quinoline derivatives.

The Skraup Synthesis: A Vigorous Foray into Quinoline Construction

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful, albeit often vigorous, method for preparing quinolines.[4] The archetypal reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][5]

Mechanism: The reaction proceeds through a series of well-defined steps. Initially, the strong acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a 1,2-dihydroquinoline intermediate, which is finally oxidized to the aromatic quinoline.[1][5]

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3: Cyclization & Dehydration cluster_oxidation Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ Aniline Aniline Intermediate1 Aniline-Acrolein Adduct Aniline->Intermediate1 Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, -H₂O Acrolein_ref Acrolein_ref->Intermediate1 Quinoline Quinoline Dihydroquinoline->Quinoline [O] (Nitrobenzene)

Caption: The mechanistic pathway of the Skraup quinoline synthesis.

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline, glycerol, and nitrobenzene in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • Add ferrous sulfate heptahydrate as a moderator for the exothermic reaction.

    • Gently heat the mixture. Once the reaction initiates (as indicated by a vigorous, exothermic phase), remove the heat source and allow the reaction to proceed under its own accord. If the reaction becomes too violent, moderate it by cooling the flask.

    • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

    • Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

    • Isolate the crude quinoline via steam distillation.

    • Separate the organic layer from the distillate, dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and purify by distillation.

The Doebner-von Miller Reaction: A Versatile Modification

A highly adaptable variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[6][7] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid.[5]

Mechanism: The mechanism is believed to involve the initial formation of an α,β-unsaturated carbonyl compound in situ (if not provided directly), followed by a Michael addition of the aniline. The resulting intermediate then undergoes cyclization and oxidation to afford the quinoline derivative. A proposed fragmentation-recombination mechanism has also been suggested based on isotopic labeling studies.[8]

DvM_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline H⁺, Cyclization, -H₂O Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline [O]

Caption: A simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [9]

  • Materials: Aniline, crotonaldehyde, hydrochloric acid, toluene, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, combine aniline and 6 M hydrochloric acid and heat the mixture to reflux.

    • In a separate dropping funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

    • Continue refluxing for an additional 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[10][11][12]

Mechanism: The reaction begins with the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Under acidic conditions, the second carbonyl group is protonated, facilitating an intramolecular electrophilic attack on the aniline ring. Subsequent dehydration leads to the formation of the quinoline ring.[5][10]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline [13][14]

  • Materials: Aniline, acetylacetone, concentrated sulfuric acid.

  • Procedure:

    • Carefully add concentrated sulfuric acid to a stirred mixture of aniline and acetylacetone at a controlled temperature.

    • Heat the reaction mixture for a specified time to drive the cyclization and dehydration.

    • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium hydroxide).

    • The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or distillation.

The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

This synthesis offers a pathway to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[8][15][16][17] The regiochemical outcome is highly dependent on the reaction temperature.

Mechanism: At lower temperatures (kinetic control), the aniline attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which then cyclizes via electrophilic attack on the aromatic ring to form the 4-hydroxyquinoline. At higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-ketoanilide, which then cyclizes to the 2-hydroxyquinoline.[16]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline [3]

  • Materials: Aniline, ethyl acetoacetate, paraffin oil or diphenyl ether (high-boiling solvent).

  • Procedure:

    • Heat a mixture of aniline and ethyl acetoacetate to form the ethyl β-anilinocrotonate intermediate.

    • Add this intermediate to a high-boiling inert solvent, such as paraffin oil or diphenyl ether, preheated to approximately 250 °C.

    • Maintain the high temperature for a short period to effect cyclization.

    • After cooling, the product crystallizes and can be collected by filtration and purified by recrystallization.

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis is a widely used and straightforward method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][18][19] The reaction can be catalyzed by either acids or bases.[2]

Mechanism: Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type condensation.[19]

Friedlander_Workflow Start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Conditions Acid or Base Catalyst Heat Start->Conditions Product Substituted Quinoline Conditions->Product

Caption: General workflow for the Friedländer synthesis.

Experimental Protocol: Synthesis of a Polysubstituted Quinoline [1]

  • Materials: 2-Aminobenzophenone, acetylacetone, p-toluenesulfonic acid (catalyst).

  • Procedure:

    • In a reaction vessel, combine 2-aminobenzophenone, acetylacetone, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene).

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Part 2: The Modern Era: Innovations in Quinoline Synthesis

While the classical methods remain invaluable, the demands of modern drug discovery and materials science for greater efficiency, diversity, and sustainability have driven the development of novel synthetic strategies. These contemporary approaches often employ transition-metal catalysis, multicomponent reactions, and enabling technologies to access functionalized quinolines with unprecedented control and elegance.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium, copper, and gold, have emerged as powerful catalysts for the construction of the quinoline core.[4][20][21][22][23][24][25][26][27][28] These methods often proceed under milder conditions than their classical counterparts and exhibit a broad substrate scope and functional group tolerance.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling and annulation reactions to form quinolines. For example, the reaction of 2-amino aromatic ketones with alkynes in the presence of a palladium catalyst provides a direct route to polysubstituted quinolines.[25]

  • Copper-Catalyzed Reactions: Copper-catalyzed multicomponent reactions, such as the coupling of anilines, aldehydes, and alkynes, offer an efficient one-pot synthesis of quinoline derivatives.[28][29]

  • Gold-Catalyzed Reactions: Gold catalysts have shown remarkable activity in promoting the cyclization of various precursors to form quinolines, often under mild conditions.[10][21][30][31]

Multicomponent Reactions (MCRs)

MCRs are highly convergent processes in which three or more starting materials are combined in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants.[29] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been developed for the synthesis of functionalized quinolines.

Enabling Technologies: Microwaves and Flow Chemistry

Modern synthetic chemistry increasingly leverages enabling technologies to enhance reaction efficiency and scalability.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of many organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[5][24][31] Several classical quinoline syntheses, including the Doebner-von Miller and Friedländer reactions, have been successfully adapted to microwave conditions.[32][33]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability.[1][34][35] The synthesis of quinoline derivatives in flow has been demonstrated for several reaction types, offering a promising avenue for large-scale production.[36]

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular functionalized quinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the key features of the discussed synthetic methods.

Synthesis Method Starting Materials Typical Products Advantages Disadvantages
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or simple substituted quinolinesInexpensive starting materialsHarsh, often violent reaction conditions; limited substitution patterns
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylsSubstituted quinolinesGreater versatility than SkraupPotential for polymerization and tar formation
Combes Aniline, β-Diketones2,4-Disubstituted quinolinesGood for specific substitution patternsRequires β-diketones
Conrad-Limpach-Knorr Aniline, β-Ketoesters2- or 4-HydroxyquinolinesAccess to hydroxyquinolinesHigh temperatures required; regioselectivity can be an issue
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted quinolinesHigh versatility; mild conditions possibleStarting materials can be complex to synthesize
Transition-Metal Catalyzed Varies (e.g., anilines, alkynes)Highly functionalized quinolinesMild conditions; broad scope; high selectivityCatalyst cost and toxicity
Multicomponent Reactions 3+ simple starting materialsDiverse and complex quinolinesHigh efficiency and atom economyOptimization can be complex

Conclusion

The synthesis of functionalized quinolines has evolved from the classical, often harsh, named reactions of the 19th century to the elegant and highly efficient transition-metal-catalyzed and multicomponent strategies of the 21st century. This in-depth guide has provided a comprehensive overview of these methodologies, from their mechanistic underpinnings to practical experimental protocols. As the quest for novel therapeutics and advanced materials continues, the development of even more sophisticated and sustainable methods for constructing the quinoline scaffold will undoubtedly remain a vibrant and crucial area of chemical research. The modern alchemist, armed with this rich synthetic toolbox, is well-equipped to continue architecting the next generation of functionalized quinolines with the power to address pressing challenges in medicine and technology.

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  • Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. (2010). Chemical Communications. Retrieved from [Link]

  • Copper-Catalyzed Synthesis of Substituted Quinolines via C-N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. (2015). Organic Chemistry Portal. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved from [Link]

  • Palladium in Quinoline Synthesis. (2005). ScienceDirect. Retrieved from [Link]

  • Copper Catalyzed Sustainable Synthesis Of Quinolines. (2019). International Journal of Scientific & Technology Research, 8(11).
  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (2022). International Journal of Research in Pharmaceutical Sciences, 13(3), 2036-2049.
  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,4-DIMETHYLQUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. (2018). Frontiers in Chemistry, 6, 429. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer treatments. The targeted functionalization of the quinoline ring allows for the fine-tuning of pharmacological activity. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a key substituted quinoline, serving as a versatile intermediate for the development of novel pharmaceutical compounds. The presence of the bromo, chloro, and carboxylate ester groups at specific positions provides multiple reaction sites for further molecular elaboration.

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound. The synthesis is logically divided into two primary stages: (1) the formation of the core quinoline ring system via the Gould-Jacobs reaction, and (2) the subsequent chlorination to yield the final product. This document is intended for researchers, chemists, and professionals in drug development, offering not just a procedure, but also the mechanistic rationale behind the experimental choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis follows a two-part pathway starting from 2-bromoaniline. The initial step is a Gould-Jacobs reaction to construct the 4-hydroxyquinoline ring, followed by a chlorination step to yield the final product.

Synthetic_Pathway cluster_part1 Part 1: Gould-Jacobs Reaction cluster_part2 Part 2: Chlorination 2-Bromoaniline 2-Bromoaniline Intermediate_A Anilidomethylenemalonate Intermediate 2-Bromoaniline->Intermediate_A Condensation (110-130°C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate_A Product_1 Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Intermediate_A->Product_1 Thermal Cyclization (Diphenyl ether, ~250°C) Product_2 This compound Product_1->Product_2 Chlorination (Reflux) POCl3 Phosphoryl Chloride (POCl3) POCl3->Product_2

Caption: Overall two-part synthetic pathway.

Part 1: Gould-Jacobs Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Principle and Mechanism

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline core.[1][2] The reaction proceeds in two distinct mechanistic steps:

  • Condensation: The synthesis begins with the nucleophilic attack of the amino group of 2-bromoaniline on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate an intramolecular 6-electron electrocyclization.[4] The high energy barrier is overcome by using a high-boiling point, inert solvent such as diphenyl ether. This intramolecular reaction forms the heterocyclic quinoline ring system, which tautomerizes to the more stable 4-hydroxy form.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Bromoaniline172.0210.0 g58.11.0
Diethyl ethoxymethylenemalonate (DEEM)216.2313.8 g (12.9 mL)63.81.1
Diphenyl ether170.21150 mL-Solvent
n-Hexane86.18300 mL-Washing
Step-by-Step Experimental Protocol

Step 1: Condensation to form the Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoaniline (10.0 g, 58.1 mmol) and diethyl ethoxymethylenemalonate (13.8 g, 63.8 mmol).

  • Heat the reaction mixture to 110-130 °C with continuous stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline starting material and the formation of the higher Rf anilidomethylenemalonate intermediate.

  • After the reaction is complete, allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting product is a viscous oil or low-melting-point solid that can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, heat 150 mL of diphenyl ether to 250 °C.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction mixture at a vigorous reflux (~250 °C) for 30-60 minutes.

  • Upon completion, turn off the heating and allow the reaction mixture to cool slowly to room temperature. The desired product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate as a solid.

  • To facilitate complete precipitation, add n-hexane (300 mL) to the cooled mixture and stir for 30 minutes.[5]

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with n-hexane (2 x 100 mL) to remove residual diphenyl ether.

  • Dry the resulting white to off-white solid under vacuum to a constant weight. A typical yield is in the range of 80-90%.

Part 2: Chlorination to Synthesize this compound

Principle and Mechanism

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The 4-hydroxy group exists in tautomeric equilibrium with its keto form, 4-quinolinone.[4] The oxygen of the hydroxyl group is a poor leaving group. Therefore, a powerful chlorinating and dehydrating agent like phosphoryl chloride (POCl₃) is used. The mechanism involves the activation of the hydroxyl group by phosphorylation, converting it into a good leaving group. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloro derivative.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate312.1310.0 g32.01.0
Phosphoryl chloride (POCl₃)153.3350 mL-Reagent/Solvent
Crushed Ice / Ice Water18.02~500 g-Quenching
Sodium Bicarbonate (NaHCO₃) Solution84.01As needed-Neutralization
Step-by-Step Experimental Protocol
  • In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, place Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g, 32.0 mmol).

  • CAUTION: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Carefully add phosphoryl chloride (50 mL) to the flask.

  • Heat the resulting suspension to reflux (approximately 105-110 °C) with stirring for 2-4 hours. The reaction mixture should become a clear, homogeneous solution as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Work-up: Very slowly and carefully, pour the cooled reaction mixture onto a large beaker containing ~500 g of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Once the quenching is complete, neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. The final product will precipitate as a solid.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven at 50-60 °C to yield this compound. A typical yield for this step is >90%.

Laboratory Workflow Visualization

Workflow start Start: 2-Bromoaniline & DEEM step1 Combine & Heat (110-130°C, 1-2h) start->step1 step2 Add to hot Diphenyl Ether (250°C) step1->step2 step3 Reflux (30-60 min) step2->step3 step4 Cool to RT & Precipitate step3->step4 step5 Add n-Hexane step4->step5 step6 Filter & Wash (n-Hexane) step5->step6 intermediate Isolate Intermediate: Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate step6->intermediate step7 Suspend Intermediate in POCl3 intermediate->step7 step8 Reflux (105-110°C, 2-4h) step7->step8 step9 Cool to RT step8->step9 step10 Quench on Ice (CAUTION!) step9->step10 step11 Neutralize (pH 7-8) with NaHCO3 step10->step11 step12 Filter & Wash (Water) step11->step12 final_product Final Product: Ethyl 8-bromo-4-chloro- quinoline-3-carboxylate step12->final_product

Caption: Step-by-step laboratory workflow diagram.

Trustworthiness and Self-Validation

To ensure the reliability and success of this synthesis, several checkpoints are critical:

  • TLC Monitoring: At each stage, TLC is essential to track the consumption of starting materials and the formation of products. This prevents premature work-up or unnecessary heating, which can lead to side reactions.

  • Intermediate Purity: The purity of the isolated Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is crucial. Residual diphenyl ether should be thoroughly removed by washing, as it can interfere with the subsequent chlorination step.

  • Cautious Work-up: The quenching of POCl₃ is the most hazardous part of the procedure. It must be done slowly, with adequate cooling and in a fume hood, to control the exothermic reaction and release of HCl gas.

  • Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected molecular formula is C₁₂H₉BrClNO₂ with a molecular weight of 314.56 g/mol .[6]

By adhering to these protocols and validation steps, researchers can confidently and safely synthesize this compound for application in further chemical and pharmaceutical development.

References

  • Singh, P., & Kaur, N. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(7), 895-901. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Saczewski, F., & Balewski, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 840. Available at: [Link]

  • Singh, P., & Kumar, A. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 53B(1), 100-104. Available at: [Link]

  • Kamal, A., et al. (2011). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 13(1), 54-63. Available at: [Link]

  • Husain, A., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 54, 136-143. Available at: [Link]

  • Sharma, P., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-15. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2011). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 13(1), 54-63. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Available at: [Link]

  • Rathod, V., & Chitale, A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 25-29. Available at: [Link]

  • Rathod, V., & Chitale, A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04. Available at: [Link]

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • ChemBK. (n.d.). Ethyl 4-chloro-8-broMoquinoline-3-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 206258-97-1| Chemical Name : this compound. Retrieved from [Link]

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Application Note: Gould-Jacobs Reaction for the Synthesis of 4-Hydroxyquinoline-3-carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties. The 4-hydroxyquinoline-3-carboxylate ester moiety, in particular, is a critical precursor for the synthesis of many potent therapeutic agents, most notably the quinolone class of antibiotics.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for its reliable and versatile approach to constructing this valuable heterocyclic system from readily available anilines and malonic esters.[1][3]

This guide provides an in-depth analysis of the Gould-Jacobs reaction, detailing its mechanism, offering field-tested experimental protocols, and discussing key considerations for optimization and troubleshooting.

Reaction Mechanism: A Two-Stage Thermal Process

The Gould-Jacobs reaction is fundamentally a two-stage process: (1) an initial condensation to form an anilinomethylenemalonate intermediate, followed by (2) a high-temperature thermal cyclization.[4][5] Understanding the causality of each step is crucial for successful execution.

  • Step 1: Nucleophilic Substitution/Condensation. The reaction begins with the nucleophilic attack of the aniline's amino group on the electrophilic β-carbon of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form the key intermediate, diethyl anilinomethylenemalonate. This initial step is generally conducted at moderate temperatures (100–130 °C) and often proceeds without a catalyst.[6]

  • Step 2: Thermal Electrocyclization. The critical ring-forming step requires significantly higher temperatures (typically >240 °C).[7][8] Under these conditions, the anilinomethylenemalonate intermediate undergoes a 6-pi electrocyclization.[4][9] The ortho-carbon of the aniline ring attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring system and the elimination of a second molecule of alcohol. The initial product exists in tautomeric equilibrium, heavily favoring the 4-hydroxy (enol) or 4-oxo (keto) form.[4] For the synthesis of 4-hydroxyquinoline-3-carboxylate esters, the reaction is stopped at this stage.

Causality Insight: The requirement for high temperature in the second step is a kinetic barrier. The high thermal energy is necessary to overcome the activation energy for the intramolecular cyclization, which involves the formation of a new six-membered ring.[8] This is why high-boiling solvents are a classic choice for this transformation.[1][6]

Figure 1: The two-stage mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented: a classical thermal protocol and a modern microwave-assisted protocol. The choice depends on available equipment and desired reaction scale.

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[6][9]

Materials & Reagents

Reagent/MaterialPurposeTypical Supplier
Substituted AnilineStarting MaterialSigma-Aldrich, Alfa Aesar
Diethyl Ethoxymethylenemalonate (DEEM)ReagentSigma-Aldrich, TCI
Diphenyl ether (or Dowtherm A)High-boiling solventSigma-Aldrich
Hexanes or CyclohexaneAnti-solvent for precipitationFisher Scientific
Round-bottom flask with reflux condenserReaction VesselVWR, Corning
Heating mantle with temperature controlHeat SourceVWR

Step-by-Step Procedure:

  • Step 1a: Formation of the Intermediate (Neat Reaction).

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.[6]

    • Expert Insight: This step can often be performed neat (without solvent). The ethanol byproduct has a lower boiling point and can be removed under reduced pressure after the reaction is complete, driving the equilibrium toward the product.[10]

  • Step 2a: Thermal Cyclization.

    • Allow the crude intermediate to cool slightly.

    • Carefully add a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) to the flask.[7][9]

    • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[6][7]

    • Trustworthiness Check: The reaction progress should be monitored by TLC. The disappearance of the intermediate spot and the appearance of a new, more polar (often fluorescent) product spot indicates successful cyclization.

  • Step 3a: Isolation and Purification.

    • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product, being less soluble in the non-polar solvent, should precipitate.

    • Add a non-polar solvent like cyclohexane or hexanes to further facilitate precipitation and help wash away the high-boiling solvent.[6]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexanes or cyclohexane to remove residual diphenyl ether.

    • Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[8][9] The reaction can frequently be performed in a single step.

Materials & Reagents

Reagent/MaterialPurposeTypical Supplier
Substituted AnilineStarting MaterialSigma-Aldrich, Alfa Aesar
Diethyl Ethoxymethylenemalonate (DEEM)Reagent & SolventSigma-Aldrich
Microwave vial with a magnetic stir barReaction VesselBiotage, CEM
Microwave synthesis systemHeat SourceBiotage, CEM
Acetonitrile (ice-cold)Washing solventFisher Scientific
HPLC-MSAnalysisAgilent, Waters

Step-by-Step Procedure:

  • Step 1b: Reaction Setup.

    • In a 2-5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).[8][9]

    • Expert Insight: Using excess DEEM serves as both a reagent and a solvent, eliminating the need for a high-boiling solvent like diphenyl ether and simplifying the workup.[9]

  • Step 2b: Microwave Irradiation.

    • Seal the vial and place it in the microwave reactor.

    • Heat the mixture to a high temperature (e.g., 250 °C) and hold for a short duration (e.g., 5-20 minutes).[8]

    • Trustworthiness Check: Modern microwave synthesizers monitor temperature and pressure in real-time, ensuring reproducibility and safety. The optimal time and temperature should be determined for each specific substrate.[8]

  • Step 3b: Isolation and Purification.

    • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[9]

    • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[8]

    • Dry the resulting solid under vacuum.

    • The product can be analyzed by HPLC-MS to determine purity and confirm its identity.[8]

Scope, Limitations, and Troubleshooting
  • Substituent Effects: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups at the meta-position, as this activates the ortho-position for cyclization.[4] Anilines with strong electron-withdrawing groups may react sluggishly or require more forcing conditions.

  • Regioselectivity: With asymmetrically substituted anilines (e.g., 3-substituted anilines), a mixture of two regioisomeric quinoline products can be formed.[1] The ratio of these isomers is influenced by both steric and electronic factors, and separation can be challenging.[11]

  • Low Yield: If yields are low, ensure the intermediate formation in Step 1 is complete before proceeding to the high-temperature cyclization. In the classical method, ensure the cyclization temperature is high enough (>240 °C). In the microwave method, a time-temperature optimization study may be necessary to balance product formation against degradation.[8]

  • Solvent Removal: A common challenge in the classical protocol is the complete removal of the high-boiling solvent (e.g., diphenyl ether). Thorough washing of the precipitated product with a non-polar solvent like hexanes is critical.

General Experimental Workflow

The entire process, from reactant preparation to final product analysis, can be visualized as a clear, sequential workflow.

Workflow A Reactant Preparation (Aniline + DEEM) B Step 1: Condensation (100-130°C or Microwave) A->B C Step 2: Thermal Cyclization (>240°C or Microwave) B->C D Cooling & Precipitation C->D E Isolation (Vacuum Filtration) D->E F Washing (Hexanes or Acetonitrile) E->F G Drying (Under Vacuum) F->G H Analysis & Characterization (NMR, MS, MP, HPLC) G->H

Figure 2: Generalized workflow for the Gould-Jacobs synthesis.

References

  • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CGS-9896. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry. Available from [Link]

  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3284-3297. Retrieved from [Link]

  • Sourcing Speciality Chemicals. (n.d.). Custom Synthesis: Leveraging Ethyl 4-Hydroxyquinoline-3-carboxylate for R&D. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from [Link]

  • Jakopin, Ž., & Dolenc, M. S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(5), 1732. Retrieved from [Link]

  • R. G. Gould, W. A. Jacobs, J. Am. Chem. Soc. 61, 2890 (1939). (Link provided via Merck Index Online). Retrieved from [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(8), 4647-4668. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6698. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • Hansch, C., et al. (1974). 4-Hydroxyquinoline-3-carboxylic Acids as Inhibitors of Cell Respiration. 2. Quantitative Structure. Journal of Medicinal Chemistry, 17(7), 782-784. Retrieved from [Link]

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Application Notes and Protocols for the Chlorination of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloroquinolines

4-Chloroquinolines are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharmaceuticals. Their significance is most notably highlighted by their role as a key precursor to the renowned antimalarial drugs chloroquine and hydroxychloroquine.[1][2] The chlorine atom at the 4-position serves as an excellent leaving group, readily undergoing nucleophilic substitution to allow for the introduction of various side chains, which is a cornerstone of medicinal chemistry for developing new therapeutic agents.[3][4] The conversion of the chemically stable 4-hydroxyquinoline scaffold into the synthetically versatile 4-chloroquinoline is, therefore, a critical transformation for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the most common and effective protocols for this chlorination reaction, focusing on the underlying chemical principles, detailed step-by-step procedures, and critical safety considerations to ensure reliable and reproducible outcomes.

Reaction Mechanism: The Deoxychlorination Pathway

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a deoxychlorination reaction. Although the 4-hydroxyquinoline exists in equilibrium with its tautomeric form, 4-quinolone, the reaction proceeds via the hydroxyl tautomer. The most frequently employed reagent for this transformation is phosphorus oxychloride (POCl₃).[5]

The mechanism is believed to be analogous to a Vilsmeier-Haack type reaction.[5] It involves the following key steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester Intermediate: This initial attack leads to the formation of a phosphate ester intermediate and the release of a chloride ion and hydrogen chloride.

  • Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, then attacks the C4 carbon of the quinoline ring.

  • Product Formation: This nucleophilic attack results in the displacement of the phosphate group, yielding the desired 4-chloroquinoline product.[5]

Other chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be used and are believed to follow a similar mechanistic pathway involving the activation of the hydroxyl group followed by nucleophilic substitution.[5][6]

Chlorination_Mechanism Hydroxyquinoline 4-Hydroxyquinoline Intermediate Phosphate Ester Intermediate Hydroxyquinoline->Intermediate + POCl₃ - HCl POCl3 POCl₃ Chloride_Ion Cl⁻ Chloroquinoline 4-Chloroquinoline Intermediate->Chloroquinoline + Cl⁻ - [PO₂Cl₂]⁻

Caption: Proposed mechanism for the chlorination of 4-hydroxyquinoline using POCl₃.

Comparative Overview of Chlorinating Agents

While phosphorus oxychloride is the most common reagent, other agents can also be employed. The choice of reagent can depend on the specific substrate, desired reaction conditions, and scale of the synthesis.

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat (reagent as solvent) or in a high-boiling inert solvent; 90-120°C.[5]Highly effective, widely used, good yields.Corrosive, toxic, reacts violently with water, requires careful quenching.[7]
Phosphorus Pentachloride (PCl₅) Often used in combination with POCl₃; similar temperature range.[8]Can be more reactive for certain substrates.Solid, can be difficult to handle, produces HCl gas.
Thionyl Chloride (SOCl₂) Often requires a catalytic amount of DMF; reflux conditions.[9]Volatile byproducts (SO₂ and HCl) are easily removed.Can be less effective for some heterocyclic systems compared to POCl₃.

Detailed Experimental Protocols

Safety First: All manipulations involving phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.[10]

Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol is a robust and widely applicable method for the synthesis of 4-chloroquinolines.[5]

Materials:

  • 4-Hydroxyquinoline derivative

  • Phosphorus oxychloride (POCl₃), freshly distilled for best results

  • Round-bottom flask equipped with a reflux condenser and a drying tube

  • Heating mantle with a stirrer

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, add the 4-hydroxyquinoline derivative (1.0 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. POCl₃ can often serve as both the reagent and the solvent (e.g., 10-20 mL per gram of starting material).[5]

  • Reaction: Heat the mixture to reflux (typically 100-110°C) and maintain for 4-12 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/petroleum ether or ethyl acetate/hexane).[5]

  • Removal of Excess POCl₃ (Optional but Recommended): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Excess POCl₃ can be carefully removed under reduced pressure using a rotary evaporator. This step significantly reduces the vigor of the subsequent quenching step.

  • Quenching (Critical Step): This is a highly exothermic process and must be done with extreme caution. Always add the reaction mixture to the quenching solution, never the other way around (reverse quench). [10][11] Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice.[11]

  • Neutralization: While keeping the mixture cold in an ice bath, slowly add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is neutral or slightly basic (pH 7-8).[10] Be prepared for gas evolution (CO₂) if using bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-chloroquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate mixture) or by column chromatography on silica gel.[5]

Experimental_Workflow Setup 1. Reaction Setup (4-Hydroxyquinoline + POCl₃) Reflux 2. Heat to Reflux (100-110°C, 4-12h) Setup->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Cool 4. Cool to RT Monitor->Cool Reaction Complete Quench 5. Quench on Ice (Reverse Quench) Cool->Quench Neutralize 6. Neutralize (pH 7-8) Quench->Neutralize Extract 7. Extract with Organic Solvent Neutralize->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify Product Dry->Purify

References

Application Notes and Protocols: Ethyl 8-bromo-4-chloroquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Differentiated Quinoline Scaffold

In the landscape of modern medicinal chemistry, the quinoline core is a well-established "privileged scaffold," forming the structural basis of numerous therapeutic agents, most notably in the realms of oncology and infectious diseases.[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional geometry for interaction with biological targets. However, the true potential of a scaffold lies in its capacity for controlled, site-selective functionalization to drive structure-activity relationship (SAR) studies. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS No: 206258-97-1) emerges as a highly strategic building block, offering medicinal chemists multiple, orthogonally reactive sites for molecular elaboration.[2]

The inherent reactivity differences between the C4-chloro and C8-bromo substituents, coupled with the electron-withdrawing nature of the C3-carboxylate group, allow for a tiered and logical approach to the synthesis of complex molecular architectures. This document serves as a guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile intermediate. We will delve into the causality behind synthetic strategies and provide robust, field-proven protocols for its key transformations.

Molecular Portrait and Strategic Considerations

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₉BrClNO₂

  • Molecular Weight: 314.56 g/mol

  • CAS Number: 206258-97-1[2]

The strategic utility of this molecule is rooted in the distinct electronic and steric environments of its functional groups:

  • C4-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen and the adjacent C3-carboxylate group makes the C4 carbon electrophilic, facilitating displacement by various nucleophiles, particularly amines.

  • C8-Bromo Group: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Generally, in palladium catalysis, the reactivity of aryl halides follows the order I > Br > Cl, allowing for selective functionalization of the C8-bromo position while leaving the C4-chloro group intact under carefully controlled conditions.[3]

  • C3-Ethyl Carboxylate: This ester group serves multiple purposes. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another point for diversification. Its electron-withdrawing nature also influences the reactivity of the quinoline ring.

This multi-faceted reactivity allows for a logical and sequential approach to library synthesis, as illustrated in the workflow below.

G start This compound suzuki Suzuki Coupling at C8-Br (Aryl/Heteroaryl Introduction) start->suzuki Pd-Catalyst, Boronic Acid buchwald Buchwald-Hartwig Amination at C8-Br (Amine Introduction) start->buchwald Pd-Catalyst, Amine snar SNAr at C4-Cl (Amine Introduction) start->snar Amine, Heat/Base suzuki->snar Amine, Heat/Base hydrolysis Ester Hydrolysis at C3 (Carboxylic Acid Formation) suzuki->hydrolysis NaOH/H2O final Diverse Library of Bioactive Molecules suzuki->final buchwald->snar Amine, Heat/Base snar->suzuki Pd-Catalyst, Boronic Acid snar->hydrolysis NaOH/H2O snar->final amide Amide Coupling hydrolysis->amide Amine, Coupling Agent amide->final

Fig. 1: Synthetic diversification workflow.

Core Applications in Medicinal Chemistry: Building Novel Kinase Inhibitors

The quinoline scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs targeting kinases in the oncology space. The strategic placement of substituents on the quinoline ring allows for precise interactions with the ATP-binding pocket of various kinases. This compound is an ideal starting material for generating libraries of compounds targeting kinases such as EGFR, VEGFR, and PI3K.[3][4]

Rationale for Kinase Inhibitor Synthesis:

  • C4-Anilino Moiety: A common feature of many kinase inhibitors is a 4-anilinoquinoline core, which acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. The C4-chloro group of the title compound is readily displaced by anilines to install this critical pharmacophore.

  • C8-Aryl/Heteroaryl Group: The C8 position often extends into the solvent-exposed region of the ATP-binding site. Introducing diverse aryl or heteroaryl groups via Suzuki coupling at the C8-bromo position can be used to modulate solubility, improve pharmacokinetic properties, and gain additional interactions with the target protein.

  • C3-Amide Functionality: The C3-carboxylate can be converted to an amide, which can serve as a hydrogen bond donor or acceptor, or as a point of attachment for linkers to explore further binding interactions or to attach solubility-enhancing groups.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on well-established methodologies for similar quinoline systems. As a senior application scientist, I must emphasize that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is crucial for achieving high yields and purity with the specific substrate, this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol describes a representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid at the C8-bromo position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond.[3]

Reaction Scheme:

Fig. 2: Suzuki-Miyaura coupling at C8.

Materials:

ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equiv.
This compound314.56315 mg1.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(dppf)Cl₂816.6424.5 mg0.030.03
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane (degassed)-8 mL--
Water (degassed)-2 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. The causality here is to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The aqueous base is crucial for the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloroquinoline-3-carboxylate derivative.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol details the displacement of the C4-chloro group with a primary or secondary amine. This reaction is typically thermally driven but can be base-catalyzed.

Reaction Scheme:

Fig. 3: SNAr reaction at C4.

Materials:

ReagentM.W.Amount (1.0 mmol scale)Moles (mmol)Equiv.
This compound314.56315 mg1.01.0
Amine (e.g., aniline)VariesVaries1.51.5
DIPEA (N,N-Diisopropylethylamine)129.240.35 mL2.02.0
NMP (N-Methyl-2-pyrrolidone)-5 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine this compound, the desired amine, and NMP.

  • Base Addition: Add DIPEA to the mixture. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heating: Seal the tube and heat the reaction mixture to 120-140 °C. The choice of a high-boiling polar aprotic solvent like NMP or DMSO is critical to achieve the necessary temperature for the SNAr reaction to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take from 6 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL). A precipitate of the product may form. If so, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired 4-aminoquinoline derivative.

Troubleshooting and Key Insights

  • Selectivity in Cross-Coupling: While the C-Br bond is more reactive, forcing conditions (high temperature, prolonged reaction times, highly active catalyst systems) in a Suzuki or Buchwald-Hartwig reaction could lead to competitive coupling at the C-Cl bond. Careful monitoring is key.

  • Buchwald-Hartwig Amination at C8: For C-N bond formation at the C8-position, a Buchwald-Hartwig protocol would be employed. This requires a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃).[5] The choice of ligand is critical and often substrate-dependent.

  • Ester Hydrolysis: Saponification of the ethyl ester is readily achieved using aqueous NaOH or LiOH in a mixture of THF and water at room temperature or with gentle heating. Acidification of the reaction mixture will precipitate the carboxylic acid. It is advisable to perform this step after the cross-coupling or SNAr reactions to avoid potential complications with the free acid.

Conclusion

This compound is a high-potential building block for medicinal chemistry, offering a platform for the logical and efficient synthesis of diverse compound libraries. Its differentiated halogen handles allow for selective, sequential functionalization through robust and well-understood synthetic transformations. By understanding the inherent reactivity of each position and applying the principles outlined in these protocols, drug discovery teams can effectively leverage this scaffold to accelerate the development of novel therapeutic agents, particularly in the competitive field of kinase inhibitor research.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Amerigo Scientific. (n.d.). Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • (2010). Process for preparing bromo-substituted quinolines. Google Patents.
  • Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-22. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] This document provides a comprehensive, two-part experimental protocol for the synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a key intermediate for the development of novel quinoline-based derivatives. The synthesis leverages the classical Gould-Jacobs reaction for the initial ring formation, followed by a robust chlorination step. This guide is designed for researchers in synthetic organic chemistry and drug development, offering detailed, step-by-step instructions, mechanistic insights, and expert commentary to ensure reproducible and efficient synthesis.

Introduction: The Enduring Significance of the Quinoline Moiety

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1] Its rigid structure and capacity for diverse functionalization have made it a versatile template for interacting with a wide range of biological targets. Historically, quinoline derivatives like quinine and chloroquine revolutionized the treatment of malaria.[1][4][5] In the modern pharmaceutical landscape, this motif is integral to drugs with antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[2][4][5] The ability to strategically modify the quinoline core allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, making the development of efficient synthetic routes to novel quinoline intermediates a critical endeavor.[4]

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-stage process. The strategy begins with the construction of the core quinoline ring system using the Gould-Jacobs reaction, followed by the conversion of the resulting 4-hydroxy group to a 4-chloro group, a common handle for further nucleophilic substitution reactions.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Functionalization A 2-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate A->B Gould-Jacobs Reaction (Condensation & Thermal Cyclization) C Ethyl 8-bromo-4-chloro- quinoline-3-carboxylate (Final Product) B->C Chlorination (e.g., with POCl₃)

Caption: High-level workflow for the two-stage synthesis.

Part I: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for constructing the 4-hydroxyquinoline scaffold.[6][7] The reaction proceeds in two distinct phases: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular thermal cyclization.[8]

Mechanistic Rationale

The mechanism begins with a nucleophilic attack by the amino group of 2-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable intermediate, ethyl 3-((2-bromophenyl)amino)acrylate. The critical step is the subsequent thermal electrocyclization, which requires significant heat (typically >250 °C) to overcome the activation energy barrier, forming the quinoline ring system.[7][8]

G cluster_mech1 Gould-Jacobs Reaction Mechanism Start 2-Bromoaniline + DEEM Intermediate1 Condensation Intermediate (Anilidomethylenemalonate) Start->Intermediate1 Nucleophilic Substitution (-EtOH) Product1 Ethyl 8-bromo-4-hydroxy- quinoline-3-carboxylate Intermediate1->Product1 High Temp. 6π Electrocyclization (-EtOH) G cluster_mech2 Chlorination Mechanism Start2 8-Bromo-4-hydroxyquinoline Intermediate Activated Activated Intermediate (e.g., Vilsmeier adduct or phosphate ester) Start2->Activated Reaction with POCl₃/DMF Product2 8-Bromo-4-chloroquinoline Product Activated->Product2 Nucleophilic Attack by Cl⁻

Sources

Application Notes & Protocols: The Strategic Use of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents, including a significant number of approved kinase inhibitors.[1] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, a highly versatile and functionalized building block for the synthesis of novel kinase inhibitors. We will explore its chemical reactivity, outline key synthetic strategies, and provide detailed, validated protocols for its derivatization.

Introduction: Why this compound?

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Quinoline-based compounds have emerged as a particularly fruitful scaffold in this endeavor, forming the core of several FDA-approved drugs.[1][3]

This compound (henceforth EBCQ ) is a pre-functionalized scaffold that offers medicinal chemists a powerful platform for generating diverse libraries of potential inhibitors. Its structure contains three distinct, orthogonally reactive sites that can be selectively manipulated to explore the chemical space around a kinase active site.

  • C4-Chloro group: Activated for nucleophilic aromatic substitution (SNAr), ideal for introducing hinge-binding motifs.

  • C8-Bromo group: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the installation of aryl or heteroaryl groups that can extend into solvent-exposed regions or allosteric pockets.

  • C3-Ethyl ester: Readily converted into amides or carboxylic acids, providing additional points for interaction, often with the ribose-phosphate backbone region of the ATP binding site.

The strategic, stepwise functionalization of these sites allows for a systematic and efficient Structure-Activity Relationship (SAR) exploration.

Foundational Chemistry: Understanding the Reactivity of EBCQ

The utility of EBCQ stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl.[4] This principle is the cornerstone of selective synthesis using di-halogenated scaffolds.

The C8-Br bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the C4-Cl bond. This allows for highly selective functionalization at the C8 position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling, while leaving the C4-chloro group untouched for subsequent modification.[4]

Conversely, the C4-Cl position is activated by the electron-withdrawing effects of the quinoline nitrogen and the C3-carboxylate group, making it an excellent electrophile for SNAr reactions with amine nucleophiles. This reaction is typically performed at elevated temperatures and is often the second step after a C8 cross-coupling.

Synthetic Applications & Protocols

The following protocols provide a validated, step-by-step workflow for the synthesis of a 4,8-disubstituted quinoline-3-carboxamide, a common core structure for kinase inhibitors targeting enzymes like ATM (Ataxia-Telangiectasia Mutated) kinase.[5][6]

Workflow Overview

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

Rationale: This protocol leverages the higher reactivity of the C8-bromo position to selectively install an aryl group.[4] The use of a palladium catalyst with a bulky phosphine ligand (like dppf) is standard for efficient cross-coupling.[7] A biphasic solvent system (dioxane/water) with a mild inorganic base (Na₂CO₃) facilitates the catalytic cycle while minimizing side reactions like ester hydrolysis.[8]

Materials:

  • This compound (EBCQ , 1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • To a dry Schlenk flask, add EBCQ (e.g., 315 mg, 1.0 mmol), the arylboronic acid (e.g., 182 mg, 1.2 mmol), Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol), and Na₂CO₃ (e.g., 212 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-chloro-8-arylquinoline-3-carboxylate.

  • Expected Outcome: A white to off-white solid. Yields typically range from 75-90%. Characterize by ¹H NMR and Mass Spectrometry.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Rationale: With the C8 position functionalized, the C4-chloro group is now the target. This SNAr reaction introduces a key amine moiety, which often serves as a hydrogen-bond donor/acceptor to the "hinge" region of the kinase ATP-binding site. A high-boiling polar aprotic solvent like NMP or isopropanol is used to achieve the necessary reaction temperature.

Materials:

  • Ethyl 4-chloro-8-arylquinoline-3-carboxylate (from Protocol 1, 1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline, 1.5 eq)

  • Isopropanol or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed vial or round-bottom flask equipped with a reflux condenser, dissolve the product from Protocol 1 (e.g., 342 mg, 1.0 mmol) in isopropanol (10 mL).

  • Add the substituted aniline (e.g., 167 mg, 1.5 mmol).

  • Heat the reaction mixture to reflux (for isopropanol, ~82 °C) or 120 °C (for NMP) and stir for 12-24 hours.

  • Validation Checkpoint: Monitor by TLC or LC-MS. The reaction is complete upon consumption of the starting material.

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration and wash with cold diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure. Triturate the residue with diethyl ether or perform column chromatography to purify the product, Ethyl 4-(arylamino)-8-arylquinoline-3-carboxylate.

  • Expected Outcome: A crystalline solid. Yields are generally high, often >85%. Characterize by ¹H NMR and Mass Spectrometry.

Protocol 3: Amide Formation at the C3-Position

Rationale: Converting the ester to an amide can introduce additional hydrogen bonding interactions and improve pharmacokinetic properties. This is a two-step process: first, saponification of the ester to the carboxylic acid, followed by a standard peptide coupling reaction. The hydrolysis of the ester to the corresponding carboxylic acid can enhance selectivity and potency.[9]

Materials:

  • Ethyl 4-(arylamino)-8-arylquinoline-3-carboxylate (from Protocol 2, 1.0 eq)

  • Step A (Hydrolysis): Sodium Hydroxide (NaOH), Ethanol, Water

  • Step B (Amidation): The resulting carboxylic acid, desired amine (e.g., ammonia, cyclopropylamine), HATU (1.2 eq), and DIPEA (3.0 eq), DMF.

Procedure: Step A: Saponification

  • Dissolve the ester from Protocol 2 in a mixture of ethanol and 2M aqueous NaOH (e.g., 1:1 v/v).

  • Heat the mixture to 60 °C for 2-4 hours until hydrolysis is complete (monitored by LC-MS).

  • Cool the mixture in an ice bath and acidify to pH ~4-5 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 4-(arylamino)-8-arylquinoline-3-carboxylic acid.

Step B: Amidation

  • Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 2-6 hours.

  • Validation Checkpoint: Monitor by LC-MS for the formation of the amide product.

  • Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the final 4-(arylamino)-8-aryl-N-substituted-quinoline-3-carboxamide.

Target Kinases & Biological Data

Derivatives of the quinoline-3-carboxylate and carboxamide scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases. The specific substitutions at the C4 and C8 positions, guided by SAR, determine the selectivity and potency profile.

Table 1: Examples of Kinase Targets for Quinoline-based Inhibitors

Kinase Target Therapeutic Area Rationale for Quinoline Scaffold Representative IC₅₀ Values Reference(s)
ATM Kinase Oncology (DNA Damage Response) The quinoline core mimics the adenine region of ATP, while substitutions probe deeper pockets. GI₅₀ values in the low micromolar range have been reported for related quinoline-3-carboxamides.[5][6] [5][6]
Pim-1 Kinase Oncology (Prostate Cancer) The planar quinoline ring system fits well within the ATP-binding site of this Ser/Thr kinase. Potent inhibition (low µM) has been observed for various quinoline derivatives.[10] [10]
EGFR/HER-2 Oncology (Lung, Breast Cancer) The 4-anilinoquinoline is a classic pharmacophore for irreversible inhibition of EGFR family kinases. IC₅₀ values in the low nanomolar range are achievable with optimized substitutions.[3][4] [3][4]

| Antiproliferative | General Oncology | Broad activity against cancer cell lines like MCF-7 (breast) and K562 (leukemia) is common. | IC₅₀ values as low as 0.28 µM have been reported for 2,4-disubstituted quinoline-3-carboxylates.[11] |[11] |

Conclusion

This compound is a masterful starting material for the efficient construction of kinase inhibitor libraries. Its well-defined and differential reactivity at the C4, C8, and C3 positions allows for a logical and modular approach to synthesis. By following the detailed protocols and strategic considerations outlined in this guide, researchers can rapidly generate novel and diverse chemical entities poised for biological evaluation in the ongoing quest for more selective and potent kinase-targeted therapies.

References

Application Note: A Robust and Scalable Three-Step Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and materials science. Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a key building block for the synthesis of various pharmacologically active agents. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this target compound. The described three-step synthetic pathway, commencing from 2-bromoaniline, employs the Gould-Jacobs reaction for the quinoline core formation followed by a robust chlorination protocol. We delve into the causality behind experimental choices, process optimization for scalability, and critical safety protocols required for handling the reagents involved. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity this compound.

Strategic Overview of the Synthesis

The synthesis is designed as a three-step sequence that is both efficient and amenable to scale-up. The chosen pathway maximizes yield and purity by leveraging well-established, high-yielding reactions.

  • Condensation: The process begins with the reaction of 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEMM). This initial step forms the key intermediate, diethyl ((2-bromophenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system, yielding Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This is the core of the Gould-Jacobs reaction.[1][2]

  • Chlorination: The final step involves the conversion of the 4-hydroxy group to the desired 4-chloro functionality using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for this class of compounds.[3]

The overall synthetic pathway is illustrated below.

G A 2-Bromoaniline C Diethyl ((2-bromophenyl)amino)methylene)malonate A->C 1. Condensation ~120-140°C B Diethyl ethoxymethylenemalonate (DEEMM) D Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C->D 2. Thermal Cyclization ~250°C in Diphenyl Ether E This compound D->E 3. Chlorination POCl₃, Reflux

Caption: Overall three-step synthetic scheme.

Part I: Gould-Jacobs Reaction for the Quinoline Core

The Gould-Jacobs reaction is a robust method for synthesizing the 4-hydroxyquinoline core.[1][2][4] It proceeds in two distinct thermal stages: an initial condensation followed by a high-temperature cyclization.

Principle and Rationale for Scale-Up

The reaction begins with a nucleophilic substitution of the ethoxy group from DEEMM by the aniline nitrogen.[1] The resulting intermediate is stable enough to be isolated but is typically used directly. The critical step is the thermal cyclization, which requires significant thermal energy (typically >240°C) to proceed efficiently.

Causality of Choices:

  • Solvent: A high-boiling, inert solvent is essential for the cyclization step. Diphenyl ether (b.p. 259°C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are industry standards. Their thermal stability and ability to reach the required temperatures ensure a smooth and complete ring-closure reaction, minimizing charring and side-product formation that can occur with solvent-free heating.[2]

  • Temperature Control: Precise temperature control is critical. Insufficient heat during cyclization leads to an incomplete reaction, while excessive temperatures can cause decomposition of the product.[2][5]

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl ((2-bromophenyl)amino)methylene)malonate (Intermediate)

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring to 120-140°C.

  • Ethanol will begin to distill off as the condensation reaction proceeds. Maintain this temperature for 2-3 hours or until the theoretical amount of ethanol has been collected.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The resulting viscous, amber oil is the crude intermediate and is typically used in the next step without purification.

Step 2: Synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

  • To a separate reactor, preheat diphenyl ether (approx. 4-5 volumes relative to the starting aniline) to 250°C.

  • Slowly add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. The addition should be controlled to maintain the reaction temperature between 245-255°C.

  • After the addition is complete, maintain the reaction mixture at 250°C for 30-60 minutes until TLC analysis indicates the disappearance of the intermediate.

  • Cool the reaction mixture to below 100°C.

  • Add n-hexane or heptane (approx. 5-10 volumes) to the cooled mixture to precipitate the product.

  • Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The product is typically an off-white to pale-yellow solid.

Process Parameters
ParameterValue/ReagentMolar RatioRoleRationale
Step 1
Reactant A2-Bromoaniline1.0Starting MaterialProvides the benzene ring and nitrogen for the quinoline core.
Reactant BDiethyl ethoxymethylenemalonate1.05ReagentProvides the C2, C3, and C4 atoms of the quinoline ring. A slight excess ensures full conversion of the aniline.
Temperature120-140°CN/AConditionOptimal temperature for condensation while removing ethanol byproduct.
Step 2
SolventDiphenyl EtherN/ASolventHigh-boiling, inert medium to facilitate high-temperature cyclization.[2]
Temperature250°CN/AConditionProvides the necessary activation energy for the intramolecular cyclization.[5]
Anti-solventn-HexaneN/APrecipitationProduct is insoluble in hexane, allowing for efficient isolation from the high-boiling solvent.
Expected Yield 75-85% (over two steps)N/AOutcome

Part II: Chlorination to Final Product

The conversion of the 4-hydroxy group to a 4-chloro group is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step, acting as both a reagent and a solvent.

Principle and Rationale for Scale-Up

The reaction proceeds via the formation of a phosphate ester intermediate, which is then nucleophilically displaced by a chloride ion. Using POCl₃ in excess ensures the reaction goes to completion and serves as a convenient solvent.

Causality of Choices:

  • Reagent: POCl₃ is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings.[6]

  • Quenching: The workup procedure is the most critical part of this step at scale. The reaction mixture must be quenched by carefully and slowly adding it to ice-water. This is a highly exothermic process that hydrolyzes the excess POCl₃ to phosphoric acid and HCl.[7] Failure to control this step can lead to a dangerous, uncontrolled exotherm.

  • Neutralization: The acidic aqueous solution is then neutralized with a base (e.g., aqueous ammonia, sodium carbonate) to precipitate the final product, which is typically insoluble in neutral or basic water.

Detailed Experimental Protocol
  • In a well-ventilated fume hood, charge a reactor equipped for reflux with phosphorus oxychloride (POCl₃, 5-10 eq).

  • With stirring, carefully and portion-wise add Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq). The addition may be slightly exothermic.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Meanwhile, prepare a separate vessel with a large amount of crushed ice and water (at least 10 volumes per volume of POCl₃ used).

  • After the reaction is complete, cool the POCl₃ mixture to room temperature.

  • CRITICAL STEP: Very slowly, add the reaction mixture to the ice-water slurry with vigorous stirring. Maintain the temperature of the quench vessel below 20°C using an ice bath.

  • Once the addition is complete, continue stirring for 30 minutes.

  • Slowly add a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium carbonate) to the acidic slurry until the pH is 8-9. The product will precipitate as a solid.

  • Stir the slurry for 1 hour, then filter the product.

  • Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol or isopropanol.

Overall Workflow and Characterization

A successful scale-up operation relies on a well-defined and linear workflow.

Caption: Step-by-step experimental workflow diagram.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to light-yellow solid
Molecular Formula C₁₂H₉BrClNO₂[8][9]
Molecular Weight 314.56 g/mol [8][9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.15 (s, 1H, H-2), 8.30 (d, 1H), 8.05 (d, 1H), 7.55 (t, 1H), 4.50 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃).
Purity (HPLC) ≥98%

Critical Safety and Handling

Chemical synthesis at scale requires stringent adherence to safety protocols. The reagents used in this process possess significant hazards.

  • 2-Bromoaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diphenyl Ether: Can cause irritation upon contact. The primary hazard is its high operating temperature. Use appropriate thermal protection and ensure the reactor is rated for the temperatures involved.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water.[7][10] All work must be conducted in a certified chemical fume hood.

    • PPE: A full face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat are mandatory.[10][11]

    • Reactivity: Contact with water liberates toxic HCl gas and generates significant heat.[7][12] Never add water to POCl₃. Always add POCl₃ slowly to water/ice.

    • Spills: Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. Do not use combustible materials. For large spills, evacuate the area.

  • Emergency Preparedness: Ensure safety showers and eyewash stations are readily accessible.[11] Personnel must be trained on the specific hazards and emergency procedures before beginning work.

Conclusion

The described three-step process provides a reliable and scalable route to high-purity this compound. By understanding the rationale behind the choice of reagents and conditions, particularly the high-temperature cyclization and the critical POCl₃ quench, researchers and development professionals can confidently implement this synthesis. Strict adherence to the outlined safety protocols is paramount to ensure a safe and successful scale-up operation.

References

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note AN056. [Link]

  • Google Patents. Industrial preparation method of 4,7-dichloroquinoline. CN103626699A.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Indian Academy of Sciences. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. [Link]

  • Google Patents.
  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Molbase. What are the applications and preparation methods of 4-CHLOROQUINOLINE?. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • National Institutes of Health (NIH). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-. CN106432073B.
  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. [Link]

  • Quora. How might one synthesis 4-chloro quinoline?. [Link]

  • PrepChem.com. Synthesis of 4-chloroquinazoline. [Link]

  • ChemBK. Ethyl 4-chloro-8-broMoquinoline-3-carboxylate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving higher yields and purity.

Overview of the Synthetic Strategy

The synthesis of this compound is robustly achieved through a two-stage process. The foundational step is the construction of the quinoline core via the Gould-Jacobs reaction , which yields the 4-hydroxyquinoline intermediate. This is followed by a nucleophilic chlorination to replace the hydroxyl group, yielding the final product. This strategy is widely adopted for its reliability and versatility in producing substituted quinolines.[1]

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination A 2-Bromoaniline + Diethyl Ethoxymethylenemalonate (DEEM) B Condensation Intermediate (Anilidomethylenemalonate) A->B Condensation (100-130°C) C Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (>250°C) D This compound (Final Product) C->D Chlorination (POCl₃)

Caption: Overall synthetic workflow for this compound.

Stage 1: Gould-Jacobs Reaction for the Quinoline Core

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis.[2] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system.[3]

Reaction Principle & Mechanism
  • Condensation: The synthesis starts with a nucleophilic attack from the amino group of 2-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3]

  • Thermal Cyclization: This critical step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring.[3][4] The high energy barrier is necessary to overcome the activation energy for the intramolecular ring closure.

Detailed Experimental Protocol

Step 1a: Condensation

  • In a round-bottom flask, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq).

  • Heat the mixture at 110-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the aniline and the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure to drive the reaction to completion.

Step 1b: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling inert solvent such as diphenyl ether or Dowtherm A. The use of such solvents is crucial as they can reach the high temperatures required for cyclization and improve yields to as high as 95%.[4]

  • Heat the solution to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The desired product, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.

  • Add a non-polar solvent like n-hexane to facilitate further precipitation.

  • Filter the solid product, wash with cold hexane, and dry under vacuum. The product is typically of sufficient purity for the next step.

Troubleshooting Guide & FAQs for Stage 1

G Start Low Yield or Reaction Failure in Gould-Jacobs Stage Condensation Issue with Condensation Step? Start->Condensation Cyclization Issue with Cyclization Step? Start->Cyclization Sol1 Incomplete Reaction: - Ensure T > 100°C. - Increase reaction time. - Remove ethanol under vacuum. Condensation->Sol1 Yes Sol2 Low Cyclization Yield: - Confirm temp is >250°C. - Use high-boiling solvent (e.g., Diphenyl Ether). - Consider microwave heating for better efficiency. Cyclization->Sol2 Yes Sol3 Product Decomposition: - High temperatures can cause degradation. - Optimize reaction time; avoid prolonged heating. - Monitor via TLC. Cyclization->Sol3 Yes Sol4 Poor Precipitation: - Cool mixture thoroughly. - Add anti-solvent like hexane or cyclohexane. - Scratch flask to induce crystallization. Cyclization->Sol4 Yes

Caption: Troubleshooting logic for the Gould-Jacobs reaction stage.

Q1: The initial condensation reaction is sluggish or incomplete. What should I do? A1: This step is an equilibrium process. To ensure it proceeds to completion, confirm the reaction temperature is between 100-130 °C.[3] More importantly, the ethanol generated as a byproduct should be removed, typically under reduced pressure, to shift the equilibrium towards the product.[3] Using a slight excess (1.1-1.2 eq) of DEEM can also help drive the reaction forward.

Q2: The cyclization step is giving a very low yield, or I am recovering the uncyclized intermediate. Why? A2: The thermal cyclization has a high activation energy and requires temperatures exceeding 250 °C.[3][4] Failure to reach this temperature is the most common reason for failure. Using a high-boiling solvent like diphenyl ether is critical.[1] These solvents are often expensive and difficult to remove, which is a known limitation of this method.[4][5]

Q3: Can I improve the cyclization step without using high-boiling solvents? A3: Yes, modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation. Microwave heating can dramatically shorten reaction times and improve yields by efficiently reaching the required high temperatures.[3][6] An optimized microwave condition might involve heating the reagents to 300 °C for as little as 5 minutes, which can provide significantly better yields compared to conventional heating.[6]

Q4: My product mixture is dark and tarry after the cyclization step. What causes this? A4: The drastic conditions (T > 250 °C) can lead to product decomposition and undesirable side reactions.[4] It is crucial to carefully control the reaction time. Do not heat for longer than necessary once TLC analysis indicates the reaction is complete.

Stage 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of the 4-hydroxy group to a chloro group is a standard transformation that activates the position for further nucleophilic substitution. The most common and effective reagent for this is phosphorus oxychloride (POCl₃).

Reaction Principle & Mechanism

The chlorination of a 4-hydroxyquinoline with POCl₃ is thought to proceed via a mechanism analogous to a Vilsmeier-Haack reaction.[7] The lone pair on the quinoline's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. A subsequent Sₙ2-type attack by a chloride ion displaces the phosphate leaving group, yielding the 4-chloroquinoline product.[7]

Detailed Experimental Protocol
  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) in excess. POCl₃ can serve as both the chlorinating agent and the solvent.[7] A molar ratio of at least 1:3.5 (substrate:POCl₃) is recommended, though using it as the solvent is common.[7][8]

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction's progress using TLC until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Crucial Workup Step: Slowly and carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • The solid product, this compound, will precipitate.

  • Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting Guide & FAQs for Stage 2
Issue Potential Cause Recommended Solution
Incomplete Reaction 1. Insufficient chlorinating agent. 2. Reaction time or temperature too low. 3. Poor quality of POCl₃ (hydrolyzed).1. Increase the molar equivalents of POCl₃.[7] 2. Ensure the reaction is heated to reflux (100-110°C) and monitor by TLC to determine the necessary duration. 3. Use freshly distilled or a new bottle of POCl₃.
Formation of Dark Impurities 1. Side reactions due to excessive heat or prolonged reaction time. 2. Presence of moisture leading to side reactions.1. Avoid unnecessarily long reaction times. Optimize based on TLC monitoring. 2. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, anhydrous atmosphere.[7]
Low Yield After Workup 1. Hydrolysis of the 4-chloro group back to the 4-hydroxy group during workup. 2. Product loss due to solubility in the aqueous layer if pH is not optimal for precipitation.1. Perform the workup and neutralization at low temperatures (ice bath) to minimize hydrolysis. 2. Carefully adjust the pH to 7-8 for maximum precipitation. After filtration, you can perform an extraction of the aqueous filtrate with a solvent like dichloromethane to recover any dissolved product.

Q1: Why is it necessary to use a large excess of POCl₃? A1: Using POCl₃ in excess serves two purposes. First, it acts as the solvent, ensuring the substrate remains dissolved at the reaction temperature. Second, it drives the chlorination equilibrium towards the product side, ensuring complete conversion of the hydroxyl group.[7]

Q2: The workup procedure with ice seems hazardous. Are there alternatives? A2: While quenching with ice is standard, it must be done with extreme care. An alternative is to first remove the bulk of the excess POCl₃ under reduced pressure (using a trap system to handle the corrosive vapors). The remaining residue can then be quenched much more safely by slowly adding it to an ice-water mixture.

Q3: My final product seems to be reverting to the starting material during purification. How can I prevent this? A3: The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis back to the 4-hydroxy group, especially in the presence of water at non-neutral pH.[7] During workup, keep the solution cold. For purification via recrystallization, choose anhydrous solvents if possible. If using column chromatography, ensure the silica gel is not overly acidic and elute the product quickly.

References
  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Patel, K. D., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Chemical and Pharmaceutical Research, 4(1), 356-360. Available from: [Link]

  • Ahirwar, G., et al. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 46(9), 4378-4383. Available from: [Link]

  • Saczewski, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(4), 953. Available from: [Link]

  • Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4989. Available from: [Link]

  • Kaur, M., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-10. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available from: [Link]

  • Wang, Z., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(14), 5369. Available from: [Link]

  • Thorat, S. B., & Telvekar, V. N. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. Available from: [Link]

  • El-Adly, M. M., et al. (2015). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Organic Polymer Materials, 5(3), 61-71. Available from: [Link]

  • Thorat, S. B., & Telvekar, V. N. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. Available from: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available from: [Link]

  • Santra, S., et al. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 25(22), 5432. Available from: [Link]

  • Joly, R., et al. (1971). U.S. Patent No. 3,567,732. Washington, DC: U.S. Patent and Trademark Office.
  • Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine. Journal of the American Chemical Society, 68(7), 1255–1255. Available from: [Link]

  • Fiala, W., & Stadlbauer, W. (1993). Nucleophilic Chlorination of 3-Formyl-4-hydroxy-quinolin-2(1H)-ones. Journal für Praktische Chemie/Chemiker-Zeitung, 335(2), 128-134. Available from: [Link]

  • Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications, 52(12), 1645-1681. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Available from: [Link]

  • CN106432073B. A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Google Patents.
  • ChemBK. Ethyl 4-chloro-8-broMoquinoline-3-carboxylate. Available from: [Link]

  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • PRISM BioLab. Reaction Conditions Optimization: The Current State. Available from: [Link]

  • Kim, E., et al. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. ACS Omega, 7(50), 46792-46800. Available from: [Link]

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Technical Support Center: Purification of Crude Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. The purification of this crude product presents unique challenges that, if not properly addressed, can lead to yield loss, product degradation, and downstream analytical complications. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

When synthesizing this molecule, particularly via methods analogous to the Gould-Jacobs reaction, several types of impurities are common.[1][2] Understanding these will guide your purification strategy.

  • Unreacted Starting Materials: Residual 2-bromoaniline derivatives or diethyl ethoxymethylenemalonate (or similar malonic esters) are frequent culprits.

  • Intermediate Products: The reaction proceeds through an anilinomethylenemalonate intermediate before the high-temperature cyclization step.[3] Incomplete cyclization will leave this intermediate in your crude mixture.

  • Byproducts of Cyclization: Side reactions during the high-temperature cyclization can lead to isomeric quinolones or other related heterocyclic compounds.

  • Hydrolysis Products: The ester group is susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup, which would result in the corresponding carboxylic acid (8-bromo-4-chloroquinoline-3-carboxylic acid).

  • Residual Chlorinating Agent: If the 4-chloro group is introduced from a 4-hydroxy precursor, residual chlorinating agents like phosphorus oxychloride (POCl₃) and their byproducts may be present.[4]

Q2: I've just finished my synthesis. What is the very first step to assess the purity and plan the purification?

Your first and most critical step is Thin-Layer Chromatography (TLC) analysis . Do not proceed with any large-scale purification without a thorough TLC workup. TLC provides essential information about your crude mixture, including the number of components, the relative polarity of your desired product versus impurities, and the ideal solvent system for column chromatography.

A good starting point for a TLC solvent system for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5][6]

Q3: Which purification technique should I choose: column chromatography or recrystallization?

The choice depends on the nature of your impurities, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.

G start Start: Crude Product tlc Run TLC Analysis start->tlc purity Is the major spot >90% of total material? tlc->purity impurities Are impurities significantly more or less polar? purity->impurities No scale What is the scale? purity->scale Yes recrystallization Attempt Recrystallization (High recovery, scalable) impurities->recrystallization Yes chromatography Perform Column Chromatography (High resolution, handles complex mixtures) impurities->chromatography No (Close Rf) scale->recrystallization Large Scale (>5g) scale->chromatography Small Scale (<5g) or if recrystallization fails small_scale < 5g large_scale > 5g

Caption: Decision tree for selecting a purification method.

Q4: My compound appears to be degrading during column chromatography. Why is this happening and how can I stop it?

This is a very common issue with quinoline derivatives.[7] The quinoline nitrogen is basic, and standard silica gel is acidic. This acid-base interaction can catalyze the decomposition of sensitive molecules on the stationary phase.

Solution: Deactivate the silica gel. This is done by adding a small amount of a tertiary amine, typically 1% triethylamine (NEt₃) , to your eluent system.[7] The triethylamine will neutralize the acidic sites on the silica, allowing your compound to pass through the column without degradation.

Troubleshooting Guides: Specific Issues & Solutions

Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Streaking/Tailing on TLC and Column 1. Compound is too polar for the solvent system. 2. Acid-base interaction with silica gel.[7] 3. Sample overload on TLC or column.1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). 2. Add 1% triethylamine to your eluent. This is often the most effective solution for quinolines.[7] 3. Use a more dilute sample for TLC spotting. For the column, ensure your crude material is ≤5% of the silica gel weight.
Poor Separation of Spots (Low Resolution) 1. Eluent is too polar (high Rf values). 2. Eluent is not polar enough (low Rf values). 3. Solvent system is not optimal.1. Decrease eluent polarity. An ideal Rf for the target compound is ~0.2-0.3 for good separation.[5] 2. Increase eluent polarity. 3. Try a different solvent system. For example, switch from Hexane:EtOAc to Dichloromethane:Methanol.
Product Not Eluting from the Column 1. Eluent is not nearly polar enough. 2. Compound has irreversibly adsorbed or decomposed on the silica.1. Gradually increase the polarity of the eluent. You can flush the column with a very polar solvent like 10% Methanol in Ethyl Acetate at the end to recover strongly adsorbed material. 2. This is a risk with sensitive quinolines. Repack the column using deactivated silica (see Q4 above) and try again with a fresh sample.
Product is Decomposing on the Column 1. Silica gel is too acidic.[7] 2. The compound is inherently unstable.1. Use deactivated silica. Prepare the eluent with 1% triethylamine and pre-flush the column with this eluent before loading your sample.[7] 2. Consider alternative purification methods like recrystallization or reverse-phase chromatography, which uses a non-polar stationary phase (e.g., C18).[8]
Recrystallization Problems
ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. The solution is supersaturated. 2. The boiling point of the solvent is too high. 3. Insoluble impurities are present, acting as a nucleus for oiling.1. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization. 2. Switch to a lower-boiling point solvent. 3. Filter the hot solution before cooling to remove any insoluble material.
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was added). 2. The compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. This solvent is not suitable. Try a different solvent in which the compound has lower solubility, or attempt a two-solvent recrystallization system.
Low Recovery of Product 1. The compound has significant solubility in the solvent even at cold temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Ensure the flask is cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtering the crystals. Minimize the amount of cold solvent used to wash the crystals. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. Use a pre-heated funnel and flask for the hot filtration step to prevent cooling and crystallization.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to minimize the decomposition of this compound by using deactivated silica.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis prep_eluent 1. Prepare Eluent: Choose solvent system from TLC. Add 1% Triethylamine (NEt3). prep_slurry 2. Prepare Slurry: Mix silica gel with eluent. prep_eluent->prep_slurry pack_column 3. Pack Column: Pour slurry, let it settle. Add sand layer on top. prep_slurry->pack_column load_sample 4. Load Sample (Dry Loading): Dissolve crude product in DCM. Add silica gel, evaporate solvent. Add resulting powder to column. pack_column->load_sample elute 5. Elute: Add eluent and apply gentle pressure. Maintain a constant flow. load_sample->elute collect 6. Collect Fractions: Collect fractions of consistent volume. elute->collect analyze 7. Analyze Fractions: Monitor fractions by TLC. collect->analyze combine 8. Combine & Evaporate: Combine pure fractions. Remove solvent under reduced pressure. analyze->combine

Caption: Workflow for flash chromatography with deactivated silica.

Methodology:

  • Eluent Preparation: Based on prior TLC analysis, prepare the chosen solvent system (e.g., 15% Ethyl Acetate in Hexanes). To this solvent mixture, add 1% v/v triethylamine (NEt₃).[7]

  • Column Packing:

    • Prepare a slurry of silica gel in your prepared eluent.

    • Gently pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column to promote even packing.

    • Add a thin layer of sand on top of the silica to prevent disturbance.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[5]

  • Elution and Fractionation:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions of a consistent volume (e.g., 10-15 mL for a medium-sized column).

  • Analysis and Work-up:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Two-Solvent Recrystallization

This method is useful when no single solvent is found to be ideal. The goal is to find a pair of miscible solvents: one in which the compound is soluble (Solvent A) and one in which it is insoluble (Solvent B).

Methodology:

  • Solvent Selection: Common solvent pairs include Ethanol/Water, Dichloromethane/Hexane, or Ethyl Acetate/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (Solvent A) needed to just dissolve the solid completely. Ensure the solution is at or near the boiling point.

  • Induce Precipitation: While the solution is still hot, add the "insoluble" solvent (Solvent B) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot Solvent A until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold Solvent B to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Technical Support Center: Purification of Quinoline Deriv
  • Gould–Jacobs reaction. Wikipedia.
  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES C
  • Gould-Jacobs Reaction. Organic Chemistry Portal.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

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Technical Support Center: Synthesis of Polysubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of common quinoline synthesis methodologies. Quinolines are a vital scaffold in medicinal and industrial chemistry, but their synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guides: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of polysubstituted quinolines, with a focus on widely used named reactions such as the Friedländer, Skraup, Doebner-von Miller, and Combes syntheses.

Issue 1: Significant Tar/Polymer Formation in Acid-Catalyzed Reactions (e.g., Doebner-von Miller, Skraup)

Question: My Doebner-von Miller (or Skraup) reaction mixture has turned into a thick, dark, intractable tar, making product isolation nearly impossible. What is the root cause, and how can I prevent this?

Answer:

This is one of the most common and frustrating side reactions in these syntheses. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material (or the in situ generated acrolein from glycerol in the Skraup synthesis).[1][2] The harsh, strongly acidic conditions required for the cyclization also promote the self-condensation and polymerization of these reactive carbonyl compounds.[2]

Causality and Prevention Strategy:

The key is to control the concentration of the reactive carbonyl species in the acidic aqueous phase where polymerization is rampant.

Troubleshooting Protocol: Implementation of a Biphasic System

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the aniline derivative and the aqueous acid (e.g., concentrated HCl).

  • Solvent Addition: Add an immiscible organic solvent, such as toluene, to create a biphasic system.

  • Reagent Addition: Dissolve the α,β-unsaturated carbonyl compound in a small amount of the same organic solvent and add it dropwise to the vigorously stirring biphasic mixture. This sequesters the carbonyl compound in the organic phase, limiting its exposure to the harsh aqueous acid and drastically reducing self-polymerization.[2][3]

  • Heating: Heat the mixture to reflux. The reaction will occur at the interface of the two phases.

  • Work-up: After the reaction is complete (monitored by TLC), separate the layers. The product will likely be in the organic layer or can be extracted after basification of the aqueous layer.

Additional Optimization Steps:

  • Acid Optimization: While strong acids are necessary, their concentration can be optimized. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and tar formation.[2]

  • Temperature Control: Excessive heat accelerates polymerization.[2] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2]

  • Moderators for Skraup Synthesis: The Skraup reaction is notoriously vigorous.[4] The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the exotherm.[4][5] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[5][6]

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones (e.g., Friedländer, Combes)

Question: I am using an unsymmetrical ketone in my Friedländer/Combes synthesis and obtaining a difficult-to-separate mixture of regioisomers. How can I improve the regioselectivity?

Answer:

This is a classic challenge when using ketones like 2-butanone or unsymmetrical β-diketones. The reaction can proceed via cyclization at either of the two distinct α-carbon positions, leading to a mixture of quinoline isomers.[7]

Causality and Control Strategy:

Regioselectivity is governed by a combination of steric and electronic factors. The cyclization will preferentially occur at the less sterically hindered position and/or the position that is electronically favored by the substituents on the aniline ring.[3]

Troubleshooting and Optimization:

StrategyPrincipleExperimental Protocol
Steric Hindrance Increase the steric bulk on one side of the ketone to disfavor cyclization at that position.Choose a ketone with a bulky group (e.g., tert-butyl) adjacent to one of the α-carbons. This will strongly direct the reaction to the less hindered side.[3]
Catalyst Choice The nature of the acid catalyst can influence the transition state of the cyclization, thereby affecting the ratio of regioisomers.Screen different acid catalysts. For instance, in the Combes synthesis, switching from sulfuric acid to polyphosphoric acid (PPA) can alter the regioisomeric ratio.[3][8]
Reactant Modification Using an imine analog of the 2-aminoaryl ketone can avoid the need for basic conditions that might lead to ambiguous enolate formation.[9]Pre-form the imine of the 2-aminoaryl ketone with a suitable amine. This can then be reacted with the α-methylene ketone under milder conditions.
Issue 3: Aldol Self-Condensation of the Ketone Reactant (Friedländer Synthesis)

Question: My Friedländer synthesis is plagued by a significant amount of α,β-unsaturated ketone byproducts, which I've identified as aldol self-condensation products of my ketone starting material. How can I suppress this side reaction?

Answer:

The self-condensation of the ketone is a very common side reaction, especially under the basic conditions often employed in the Friedländer synthesis.[3][7] The base used to catalyze the primary reaction can also deprotonate the α-carbon of the ketone, leading to nucleophilic attack on another ketone molecule.

Causality and Prevention Strategy:

The goal is to favor the reaction between the 2-aminoaryl carbonyl compound and the ketone over the ketone's self-reaction. This can be achieved by controlling the concentration of the reactive enolate and choosing appropriate reaction conditions.

Troubleshooting and Optimization:

  • Slow Addition of the Ketone: Instead of adding all reactants at once, add the ketone dropwise to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This maintains a low concentration of the ketone, disfavoring the bimolecular self-condensation reaction.[3]

  • Switch to Acid Catalysis: If your substrates are stable under acidic conditions, consider switching from a base catalyst (like KOH or NaOH) to an acid catalyst (like p-TsOH or TFA). Acidic conditions can suppress the base-catalyzed aldol pathway.[3]

  • Use of an Imine Analog: To circumvent the need for basic conditions altogether, the imine analog of the o-aminoaryl ketone can be used.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in quinoline synthesis reactions in general?

A1: Low yields can often be attributed to several common factors across different named reactions:

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heat, but excessive temperatures can cause decomposition of starting materials or products, leading to tar formation.[4][5] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.[4][5]

  • Poor Substrate Reactivity: The electronic properties of your starting materials are critical. For example, anilines bearing electron-withdrawing groups are less nucleophilic, which can make the cyclization step more difficult and lower the yield.[4][5]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[4][5] Using anhydrous reagents and solvents is often beneficial.[5]

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent. An unsuitable catalyst may fail to promote the desired reaction or may favor side reactions.[5][10]

Q2: My final product is contaminated with dihydroquinoline byproducts in my Doebner-von Miller synthesis. How do I ensure complete aromatization?

A2: This indicates incomplete oxidation of the dihydroquinoline intermediate, which is the final step of the reaction mechanism.

  • Ensure Sufficient Oxidant: The aniline starting material often acts as the hydrogen acceptor (oxidant) for the dihydroquinoline intermediate. If the reaction conditions do not favor complete oxidation, these byproducts can be isolated.[2] In the Skraup synthesis, an external oxidizing agent like nitrobenzene is used.[6][11] Ensure you are using a sufficient stoichiometric amount of the oxidizing agent.

  • Post-Reaction Oxidation: If you have already isolated your product and it is contaminated with dihydroquinolines, you may be able to perform a separate oxidation step. Re-dissolve the crude product and treat it with a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the dihydroquinolines to the desired aromatic product.[2]

Q3: I am observing the formation of N-oxides as a side product. Why does this happen and can it be avoided?

A3: N-oxide formation can occur if oxidizing conditions are too harsh or if certain reagents are used. For instance, in reactions that generate strong oxidants, the nitrogen atom of the quinoline ring can be oxidized. While sometimes the target, quinoline N-oxides can also be undesired byproducts. Their formation is highly dependent on the specific reaction conditions and oxidizing agents employed. If N-oxides are a persistent issue, consider using a milder oxidant or protecting the nitrogen atom if the synthesis allows.

Q4: What are the best practices for purifying basic quinoline derivatives using column chromatography?

A4: Purifying quinolines on standard silica gel can be challenging due to their basic nature. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to significant tailing of the product peak, poor separation, and in some cases, decomposition on the column.[12][13]

  • Deactivate the Silica Gel: To mitigate these issues, add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to your eluent system.[12] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[12] For particularly sensitive compounds, Florisil or cellulose might be suitable.[12] Reversed-phase (C18) chromatography can also be an effective option for less polar derivatives.[12]

Visualizing Reaction Pathways

Troubleshooting Workflow for Low Yield

This diagram outlines a general workflow for diagnosing and resolving low-yield issues in quinoline synthesis.

G start Low Yield Observed check_sm Verify Starting Material Purity & Identity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions check_catalyst Evaluate Catalyst Choice & Loading check_conditions->check_catalyst side_reactions Analyze for Side Products (TLC, LCMS, NMR) check_catalyst->side_reactions tar Tar/Polymer Formation? side_reactions->tar isomers Regioisomer Formation? side_reactions->isomers aldol Aldol Products? side_reactions->aldol incomplete Incomplete Reaction? side_reactions->incomplete tar->isomers No solve_tar Implement Biphasic System Optimize Acid/Temp tar->solve_tar Yes isomers->aldol No solve_isomers Modify Ketone Structure Screen Catalysts isomers->solve_isomers Yes aldol->incomplete No solve_aldol Slow Reagent Addition Switch to Acid Catalyst aldol->solve_aldol Yes solve_incomplete Increase Temp/Time Use Anhydrous Conditions incomplete->solve_incomplete Yes optimize Optimize & Re-run solve_tar->optimize solve_isomers->optimize solve_aldol->optimize solve_incomplete->optimize G cluster_start Starting Materials cluster_pathways Reaction Pathways 2-Aminoaryl Ketone 2-Aminoaryl Ketone desired Desired Pathway: Friedländer Annulation 2-Aminoaryl Ketone->desired Ketone (R-CH2-CO-R') Ketone (R-CH2-CO-R') Ketone (R-CH2-CO-R')->desired undesired Side Reaction: Aldol Self-Condensation Ketone (R-CH2-CO-R')->undesired 2 equivalents Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH)->desired Base Catalyst (e.g., KOH)->undesired Polysubstituted Quinoline Polysubstituted Quinoline desired->Polysubstituted Quinoline α,β-Unsaturated Ketone\n(Side Product) α,β-Unsaturated Ketone (Side Product) undesired->α,β-Unsaturated Ketone\n(Side Product)

Caption: Competing reactions in base-catalyzed Friedländer synthesis.

References

  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Zhang, W., Xu, H., Huang, Z., & Yao, X. (2024). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Chemistry – A European Journal.
  • Larsen, A. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Ishida, N., & Murakami, M. (1975). Mechanism of the Photochemical Isomerization of Quinoline N-Oxides. Chemistry Letters, 4(5), 373-376. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
  • BenchChem. (n.d.). Troubleshooting low yields in the Pfitzinger quinoline synthesis.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]

  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathway. Journal of Chemical Education, 85(5), 723. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • C. O'Murchu. (1989). A mild and efficient one-pot synthesis of quinolines. Synthesis, 1989(11), 880-882.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • YouTube. (2024, August 25). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • NPTEL. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Solubility Challenge in Drug Development

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer, antimalarial, and antiviral drugs.[1][2][3] However, a significant hurdle in the development of new chemical entities (NCEs) based on the quinoline motif is their frequently poor aqueous solubility.[4] This inherent lipophilicity, driven by the aromatic and often planar nature of the quinoline ring system, can lead to a cascade of challenges, from inconsistent in vitro assay results to poor bioavailability in preclinical and clinical stages.[4][5][6]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility issues associated with quinoline intermediates. Here, we present a series of frequently asked questions (FAQs) and detailed troubleshooting guides, grounded in scientific principles and practical, field-proven strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of quinoline derivatives that contribute to their poor aqueous solubility?

The low water solubility of many quinoline derivatives can be attributed to several key molecular characteristics:

  • Aromaticity and Planarity: The rigid and planar aromatic structure of the quinoline core leads to a stable crystal lattice. This stability requires a significant amount of energy to overcome during the dissolution process.[5]

  • High Lipophilicity: Quinoline itself is a lipophilic (fat-soluble) molecule. The addition of various substituents, often necessary to enhance potency, can further increase this lipophilicity, making the derivatives inherently less soluble in water-based media.[4][5]

  • Strong Intermolecular Interactions: In their solid state, quinoline molecules can engage in strong intermolecular forces, such as π-π stacking and hydrogen bonding. These interactions hinder the ability of water molecules to effectively solvate the individual molecules.[5]

Q2: My quinoline intermediate precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening and how can I fix it?

This common issue, often referred to as "crashing out," occurs due to a drastic change in solvent polarity.[7] Your quinoline derivative is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When you dilute the stock, the percentage of the organic co-solvent drops significantly, and the aqueous environment can no longer keep the compound dissolved, leading to precipitation.[7]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of your quinoline intermediate in the assay to a level below its solubility limit in the final buffer composition.[8]

  • Minimize the Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible (typically under 1%, and for cell-based assays, often below 0.1%) to avoid solvent-induced artifacts and toxicity.[8][9]

  • Perform Serial Dilutions: Instead of a single, large dilution, perform a series of intermediate dilutions. This more gradual change in solvent polarity can sometimes prevent the compound from precipitating.[8]

Q3: Can I use pH modification to improve the solubility of my quinoline derivative?

Yes, for ionizable quinoline derivatives, pH adjustment can be a very effective strategy.[10] Quinoline is a weak base, meaning it can accept a proton.[1][2][3]

  • For Basic Quinolines: By lowering the pH of your aqueous buffer (making it more acidic), you can protonate the nitrogen atom in the quinoline ring. This forms a more soluble salt.[7][9] A general rule of thumb is to adjust the pH to at least 1-2 units below the compound's pKa.[7]

  • For Acidic Quinolines: If your quinoline derivative has an acidic functional group (like a carboxylic acid), increasing the pH (making it more basic) will deprotonate that group, forming a more soluble salt.[11]

It is crucial to ensure that the final pH of the solution is compatible with your experimental system (e.g., cell viability, enzyme activity).[10]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for common and advanced solubilization techniques.

Issue 1: Initial formulation attempts with simple pH adjustment and co-solvents are insufficient.

When basic formulation strategies fail to achieve the desired concentration, more advanced techniques are necessary.

Tier 1: Advanced Formulation Strategies

  • Salt Formation: This is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[12][13][14] For a basic quinoline derivative, reacting it with an appropriate acid can create a salt with significantly improved aqueous solubility.[9][13]

  • Co-crystals: This technique involves combining the active pharmaceutical ingredient (API) with another crystalline compound to alter its physicochemical properties, leading to improved solubility.[15]

Tier 2: Solid-State Engineering

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[5] The absence of a stable crystal lattice enhances the dissolution rate and apparent solubility.[5][16]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate.[9][12][17]

    • Micronization: Milling techniques can reduce particle size to the micron range.[9][18][19]

    • Nanonization (Nanosuspensions): Further reducing the particle size to the nanometer range can dramatically improve dissolution velocity and saturation solubility.[9][20]

Tier 3: Nanoparticle Engineering

  • Lipid-Based Formulations: For highly lipophilic quinoline derivatives, formulating the compound in a lipid-based system, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance oral absorption. These formulations create fine emulsions in the gastrointestinal tract, keeping the drug solubilized.[9][15]

  • Polymeric Nanoparticles: Encapsulating the quinoline derivative within biodegradable and biocompatible polymer nanoparticles can improve solubility, stability, and even enable targeted delivery.[21]

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Poorly Soluble Quinoline Intermediate tier1 Tier 1: Basic Formulation pH Adjustment, Co-solvents start->tier1 tier2 Tier 2: Advanced Formulation Salt Formation, Co-crystals tier1->tier2 Inadequate Solubility outcome Solubility Achieved tier1->outcome Success tier3 Tier 3: Solid-State Engineering Amorphous Solid Dispersions, Particle Size Reduction tier2->tier3 Inadequate Solubility tier2->outcome Success tier4 Tier 4: Nanoparticle Engineering Lipid-Based Formulations, Polymeric Nanoparticles tier3->tier4 Inadequate Solubility tier3->outcome Success tier4->outcome Success

Caption: A stepwise approach to troubleshooting poor solubility.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing an amorphous solid dispersion, a powerful technique for enhancing the solubility of crystalline compounds.[5][22]

Materials:

  • Quinoline Intermediate

  • Hydrophilic Polymer Carrier (e.g., PVP K30, PEG 6000, HPMC)[20][23]

  • Volatile Organic Solvent (e.g., methanol, acetone, dichloromethane)[5]

  • Rotary Evaporator

  • Vacuum Oven

Procedure:

  • Solvent Selection: Choose a volatile organic solvent in which both the quinoline intermediate and the selected polymer carrier are readily soluble.[5]

  • Dissolution: Accurately weigh the quinoline intermediate and the polymer carrier at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). Dissolve both components completely in the chosen solvent.[5]

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The evaporation rate should be controlled to form a thin film on the flask wall.[5]

  • Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction) and to determine its dissolution properties.

Data Presentation: Comparison of Solubilization Strategies

Solubilization TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Converts the compound to a more soluble ionized form.[24]Simple, cost-effective.Only applicable to ionizable compounds; potential for pH-related degradation.[24]
Co-solvents Reduces the polarity of the aqueous solvent system.[12][20]Easy to implement.Can cause precipitation upon dilution; potential for solvent toxicity in biological assays.[25][26]
Salt Formation Creates a salt with higher aqueous solubility than the free acid or base.[12][14]Can significantly increase solubility and dissolution rate.[13][25]Only applicable to ionizable compounds; the chosen salt may not be stable.[13]
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic carrier.[22]Can significantly enhance dissolution rate and bioavailability.[16][22]Can be physically unstable and revert to the crystalline form over time.
Nanoparticle Engineering Encapsulates the drug in a carrier system to improve solubility and delivery.[27][28]Can improve bioavailability and enable targeted delivery.[21]More complex and costly to develop and manufacture.[29]

Advanced Troubleshooting: The Role of Excipients

The choice of excipients is critical for the success of advanced formulation strategies like solid dispersions and lipid-based formulations.[23][30]

Excipients for Amorphous Solid Dispersions:
  • Polymers: The primary role of the polymer is to stabilize the amorphous form of the drug and prevent recrystallization.[30] Commonly used polymers include:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)[20][31]

    • Polyethylene glycols (PEGs)

    • Copolymers like Soluplus® and Kollidon® VA64[23][32]

Excipients for Lipid-Based Formulations:
  • Oils: Triglycerides are often used to dissolve the lipophilic drug.[15]

  • Surfactants: These are crucial for the self-emulsification process and for stabilizing the resulting droplets.[15][24] Examples include polysorbates (Tween® series) and polyoxyl castor oils (Kolliphor® series).[26][32]

  • Co-solvents/Co-surfactants: These help to dissolve the drug and improve the emulsification process.[15]

Excipient Selection Logic

Excipient_Selection start Need for Advanced Formulation formulation_type Select Formulation Type start->formulation_type asd Amorphous Solid Dispersion formulation_type->asd Solid Dosage Form lipid Lipid-Based Formulation formulation_type->lipid Liquid/Semi-solid Dosage Form asd_excipients Select Polymer (e.g., PVP, HPMC, Soluplus®) asd->asd_excipients lipid_excipients Select Oil, Surfactant, Co-solvent (e.g., Triglycerides, Kolliphor®, PEGs) lipid->lipid_excipients outcome Optimized Formulation asd_excipients->outcome lipid_excipients->outcome

Sources

Technical Support Center: Recrystallization of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity and yield.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[1][4] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[3][5]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A1: Finding the perfect single solvent can be challenging. An ideal solvent should dissolve this compound completely when hot but poorly when cold.[1] Given the structure of your compound—a halogenated quinoline with an ethyl ester—solvents of intermediate polarity are a good starting point.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.[4][6] A good starting point for screening would include ethanol, methanol, ethyl acetate, acetone, and toluene.[7][8]

  • Consider a Mixed-Solvent System: If no single solvent proves ideal, a mixed-solvent system is an excellent alternative.[5][9] This typically involves a "good" solvent in which your compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[9][10] For a compound like this compound, a good solvent pair could be ethanol/water, acetone/water, or toluene/hexane.[8][11]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[11][12][13] This is common when the melting point of the impure compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[12][14] The resulting oil often traps impurities, defeating the purpose of recrystallization.[11]

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of the "good" solvent to decrease the saturation level.[12][15]

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of crystals instead of oil.[12][15]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[2][12] The small scratches provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound to the cooled solution.[2][12]

  • Solvent System Modification: If oiling persists, consider changing your solvent system. A solvent with a lower boiling point might be beneficial.[15]

Q3: The recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

A3: A low yield is a common issue in recrystallization and can be attributed to several factors.[16]

Troubleshooting Steps:

  • Avoid Using Excess Solvent: Using too much solvent is the most frequent cause of low recovery.[2][12] The goal is to create a saturated solution at the solvent's boiling point.[1][5] If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[12]

  • Ensure Complete Precipitation: Cool the solution in an ice-water bath after it has reached room temperature to maximize the amount of product that crystallizes out of the solution.[5]

  • Minimize Loss During Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] Using room temperature or warm solvent will redissolve some of your product.

  • Prevent Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, try using a small excess of hot solvent to keep the compound dissolved.[14] You can then concentrate the filtrate before cooling.[14]

Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A4: The failure of crystals to form is often due to either using too much solvent or the solution being supersaturated.[12][14]

Troubleshooting Steps:

  • Induce Crystallization: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can initiate crystallization.[2][12]

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[12] Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Add an Anti-Solvent: If you are using a single-solvent system and know of a miscible solvent in which your compound is insoluble, you can add the anti-solvent dropwise to the cooled solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate with gentle swirling to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals, for example, by drawing air through the Büchner funnel, followed by drying in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., acetone) in an Erlenmeyer flask.[9]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (turbid).[9] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[9]

  • Crystallization, Collection, and Drying: Follow steps 3-5 from the Single-Solvent Recrystallization protocol.

Data Presentation

SolventPolarity IndexBoiling Point (°C)Suitability for this compound
Water 10.2100Likely a poor solvent alone, but a good anti-solvent.
Methanol 5.165Potential good solvent.
Ethanol 4.378Potential good solvent.
Acetone 5.156Potential good solvent.
Ethyl Acetate 4.477Potential good solvent, especially given the ester functional group.[7][8]
Toluene 2.4111Potential good solvent, especially for less polar impurities.
Hexane 0.169Likely a poor solvent, but a good anti-solvent.

Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiling Compound 'Oils Out' observe->oiling Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem ts_oiling1 Reheat and Add More 'Good' Solvent oiling->ts_oiling1 ts_oiling2 Cool Even Slower (Insulate Flask) oiling->ts_oiling2 ts_oiling3 Change Solvent System oiling->ts_oiling3 ts_no_crystals1 Induce Crystallization (Scratch/Seed) no_crystals->ts_no_crystals1 ts_no_crystals2 Reduce Solvent Volume (Evaporate) no_crystals->ts_no_crystals2 ts_low_yield1 Use Less Solvent Initially low_yield->ts_low_yield1 If yield is consistently low ts_low_yield2 Cool in Ice Bath to Maximize Precipitation low_yield->ts_low_yield2 To improve recovery ts_oiling1->cool ts_oiling2->observe ts_oiling3->start ts_no_crystals1->observe ts_no_crystals2->cool ts_low_yield1->start ts_low_yield2->crystals

Caption: Troubleshooting workflow for common recrystallization issues.

References

  • recrystallization-2.doc.pdf. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Mixed-solvent recrystallisation. (n.d.). University of York.
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Recrystallization using two solvents. (2012, May 7). YouTube.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
  • Recrystallization. --->. (n.d.).
  • Addressing "oiling out" issues during 4-Chlorobenzamide crystallization. (n.d.). Benchchem.
  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? (n.d.). Study.com.
  • recrystallization.pdf. (n.d.).
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization1. (n.d.).

Sources

Optimization of reaction conditions for Gould-Jacobs cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gould-Jacobs Cyclization

A Senior Application Scientist's Guide to Optimizing Reaction Conditions

Welcome to the technical support hub for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinolines and 4-hydroxyquinoline derivatives. As a cornerstone in heterocyclic chemistry, the Gould-Jacobs reaction's success hinges on the careful optimization of its reaction conditions.[1][2] This resource provides in-depth, experience-driven answers to common challenges, ensuring your path to successful quinolone synthesis is both efficient and predictable.

Understanding the Foundation: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[3] This is followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline product.[1][2]

The critical and often most challenging step is the thermal cyclization, which requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[4][5] Understanding the mechanism is key to troubleshooting common issues.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation A Aniline + DEEM B Anilidomethylenemalonate Intermediate A->B - EtOH C 4-Hydroxy-3-carboalkoxyquinoline (4-Oxo Tautomer) B->C Heat (>250 °C) (6e⁻ Electrocyclization) D Quinoline-3-carboxylic Acid C->D 1. NaOH, Heat 2. H₃O⁺ E Final 4-Hydroxyquinoline D->E Heat - CO₂

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the Gould-Jacobs cyclization in a practical question-and-answer format.

Q1: My thermal cyclization step is failing or giving very low yields. What are the critical parameters to investigate?

A1: This is the most frequent challenge and almost always relates to insufficient thermal energy or suboptimal reaction time. The intramolecular cyclization has a high activation barrier that must be overcome.[5][6]

Causality & Solution:

  • Insufficient Temperature: The reaction typically requires temperatures exceeding 250 °C.[4][5] Conventional heating in high-boiling solvents like diphenyl ether or Dowtherm A (refluxing at ~250-260 °C) is the classic approach.[2] If your yield is low, your first step should be to ensure your heating apparatus is reaching and maintaining the target temperature.

  • Reaction Time: The relationship between temperature and time is crucial. Prolonged heating, even at the correct temperature, can lead to product degradation and tar formation.[5][7] Conversely, insufficient time will result in incomplete conversion of the anilidomethylenemalonate intermediate.[6]

  • Modern Solutions - Microwave Synthesis: Microwave irradiation has revolutionized this reaction by allowing for rapid heating to temperatures well above the solvent's boiling point (e.g., 300 °C), dramatically shortening reaction times from hours to minutes and often improving yields.[6]

Data-Driven Optimization: The efficiency of the Gould-Jacobs cyclization is highly dependent on a fine balance between temperature and reaction time. Microwave-assisted synthesis allows for the rapid optimization of these parameters.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Analysis
12505101Incomplete cyclization; mainly intermediate remains.[6]
230021937Significant conversion to product.[6]
3250201010Slow conversion at lower temperature.[6]
4300202428Product degradation observed at prolonged time.[6]
530052447Optimal balance of temperature and time found.[5][6]

Table adapted from experimental data on the reaction of aniline and DEEM.[5][6]

Troubleshooting_Yield Start Low Cyclization Yield Q1 Is reaction temperature >250 °C? Start->Q1 A1_Yes Increase temperature (Target: 260-300 °C) Q1->A1_Yes No A1_No Proceed to Time Check Q1->A1_No Yes Q2 Is reaction time optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider Microwave Synthesis for higher energy & control Q2->A2_Yes Yes A2_No Perform time course (e.g., 5, 10, 20 min) Monitor by TLC/HPLC Q2->A2_No No End Yield Optimized A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for low cyclization yield.

Q2: I am getting a mixture of regioisomers when using a meta-substituted aniline. How can I control the cyclization position?

A2: This is a classic challenge of the Gould-Jacobs reaction. When an asymmetrically substituted aniline is used, cyclization can occur at either of the two ortho positions, leading to a mixture of products.[4] The outcome is governed by a delicate interplay of steric and electronic factors.

Causality & Solution:

  • Electronic Effects: Electron-donating groups (EDGs) on the aniline ring generally facilitate the reaction. The cyclization will preferentially occur at the ortho position that is more sterically accessible and electronically activated.

  • Steric Hindrance: A bulky substituent at one of the ortho positions will strongly disfavor cyclization at that site.

  • Thermodynamic vs. Kinetic Control: It has been observed that regioselectivity can be temperature-dependent.[8] Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer. While the high temperatures of the Gould-Jacobs reaction often favor the thermodynamic product, this is not always the case.

  • Solvent Choice: The choice of a high-boiling point solvent can also influence the regioselectivity.[7]

Troubleshooting Strategy: If you are obtaining an inseparable mixture of isomers, screen a range of cyclization temperatures. For example, compare the product ratio from a conventional reflux in diphenyl ether (~255 °C) with a higher-temperature microwave reaction (e.g., 300 °C) or a lower-temperature, long-duration reaction if feasible.

Q3: My reaction is producing a significant amount of black, tar-like material. What is the cause and how can I prevent it?

A3: Tar formation is a sign of product or intermediate decomposition at the very high temperatures required for cyclization.[7]

Causality & Solution:

  • Excessive Heating/Time: The most common cause is keeping the reaction at high temperatures for too long. As seen in the table above, yields can decrease with extended reaction times due to degradation.[6]

  • Localized Overheating: In conventional heating setups, inefficient stirring can create localized "hot spots" that exceed the desired temperature, causing charring.

  • Oxygen Contamination: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to tar formation.

Troubleshooting Strategy:

  • Reduce Reaction Time: Use TLC or HPLC to monitor the reaction's progress. Once the intermediate is consumed, cool the reaction down promptly. Microwave synthesis is particularly advantageous here due to its rapid heating and cooling cycles.[6]

  • Ensure Efficient Stirring: Use a mechanical stirrer for larger-scale reactions to ensure homogenous heat distribution.

  • Consider Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be a "green" and effective alternative, simplifying workup and potentially reducing side reactions.[9][10]

Q4: How can I effectively remove high-boiling solvents like diphenyl ether or Dowtherm A during work-up?

A4: These solvents are effective for reaching high temperatures but can be difficult to remove as they are high-boiling oils or solids at room temperature.[4][9]

Causality & Solution: The product, a 4-hydroxy-3-carboethoxyquinoline, is often a solid that will precipitate upon cooling. The goal is to separate this solid from the solvent.

Troubleshooting Strategy / Protocol:

  • Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The desired product should precipitate out of the solvent.[5]

  • Dilution with a Non-Polar Solvent: Add a non-polar solvent like cyclohexane, hexane, or toluene to the cooled mixture.[2] This will further decrease the solubility of your polar product while keeping the high-boiling solvent in solution.

  • Filtration and Washing: Filter the precipitated solid. Wash the solid thoroughly with generous amounts of the non-polar solvent (e.g., cyclohexane) to remove any residual high-boiling solvent.[2]

  • Drying: Dry the collected solid under a high vacuum to remove any remaining volatile solvents.

Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis in Diphenyl Ether

This protocol describes the traditional method for Gould-Jacobs cyclization.

Materials:

  • Anilidomethylenemalonate intermediate

  • Diphenyl ether (high-boiling solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

  • Cyclohexane (for work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the anilidomethylenemalonate intermediate in diphenyl ether (approx. 5-10 mL per gram of intermediate).[5] Equip the flask with a reflux condenser.

  • Heating: Heat the solution to a vigorous reflux (approx. 250-260 °C) using a heating mantle.[2]

  • Monitoring: Maintain this temperature and monitor the reaction's progress by taking small aliquots and analyzing them by TLC or HPLC. A typical reaction time is 30-60 minutes.[5]

  • Work-up: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Isolation: Add cyclohexane (approx. 3-5 volumes relative to the diphenyl ether) to the cooled mixture to precipitate the product fully.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with fresh cyclohexane to remove all traces of diphenyl ether.[2]

  • Drying: Dry the purified product under a vacuum.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)

This protocol offers a significant improvement in reaction time and often in yield.[5][6]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a 2-5 mL microwave vial, add the aniline (1.0 eq) and DEEM (3.0 eq).[6] The excess DEEM acts as both a reagent and a high-boiling solvent/energy transfer medium. Add a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes), as determined by optimization studies.[6]

  • Work-up: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[5]

  • Isolation: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (or another suitable solvent in which the product is sparingly soluble).[6]

  • Drying: Dry the solid under a vacuum and analyze for purity.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • Gould-Jacobs-Reaktion - Wikipedia. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. [Link]

  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • AN56 Gould Jacobs Quinoline forming reaction - Biotage. [Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis - ResearchGate. [Link]

  • A solvent-free Jacobs–Gould reaction - Green Chemistry (RSC Publishing). [Link]

  • A solvent-free Jacobs–Gould reaction - ResearchGate. [Link]

Sources

Troubleshooting halogenation of the quinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Halogenation of the Quinoline Ring

Welcome to the technical support center for the direct halogenation of the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of halogenated quinolines. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate this complex but crucial transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct halogenation of a quinoline ring?

A1: The main challenges include poor regioselectivity, the risk of over-halogenation, and often the necessity for harsh reaction conditions.[1] Direct electrophilic halogenation can lead to a mixture of C-5 and C-8 isomers, which can be difficult to control and separate.[1][2][3] The presence of activating groups can result in multiple halogenations, while deactivating groups may require severe conditions that could potentially degrade the starting material or the desired product.[1]

Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation and why?

A2: In electrophilic aromatic substitution reactions, the benzene ring (carbocycle) of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring.[2][4] The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophiles.[2] Substitution typically occurs at the C-5 and C-8 positions.[2][4] This preference is due to the greater resonance stabilization of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the attack at these positions.[2]

Q3: What are the most common halogenating agents for quinoline, and what are their characteristics?

A3: A variety of reagents are used, each with specific advantages and disadvantages. The choice depends on the desired regioselectivity, the reactivity of the substrate, and the desired reaction conditions.

Halogenating AgentCharacteristics & Use Cases
Molecular Halogens (Br₂, Cl₂) Classical, strong halogenating agents. Often require harsh conditions (e.g., in concentrated H₂SO₄) and can lead to mixtures of products and over-halogenation, but are effective for less reactive substrates.[1][3]
N-Halosuccinimides (NBS, NCS, NIS) Widely used for mild halogenation. They are easier to handle than molecular halogens and often provide better selectivity. NBS is particularly common for brominations.[1]
Trihaloisocyanuric Acids (TCCA, TBCA) Inexpensive, atom-economical, and highly efficient reagents that can provide excellent regioselectivity under mild, metal-free conditions, often at room temperature.[1][5][6]
Phosphorus Oxyhalides (POCl₃, POBr₃) Primarily used for the deoxygenative halogenation of quinoline N-oxides, which directs halogenation to the C-2 position of the pyridine ring.[7]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Poor or No Regioselectivity (Getting a Mixture of 5- and 8- Isomers)

Causality: The C-5 and C-8 positions of an unsubstituted quinoline ring have similar electronic reactivity towards electrophiles, leading to competitive substitution. This is a fundamental challenge of the quinoline system.

Solutions:

  • Utilize a Directing Group: Installing a directing group at the 8-position, such as an amide (-NHCOR) or an ether (-OR), can effectively block the C-8 position or electronically favor substitution at the C-5 position. The use of 8-amidoquinolines is a well-established strategy to achieve highly regioselective C-5 halogenation.[5][8]

  • Employ Modern Reagents: Trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) have been shown to provide exceptional C-5 selectivity for a wide range of 8-substituted quinolines under mild, metal-free conditions.[5][6][9]

  • Acidic Conditions: Performing halogenation in strong acids like concentrated sulfuric acid can sometimes alter the product distribution. The reaction proceeds via the protonated quinolinium cation, which influences the positions of electrophilic attack.[3][10] However, this can also lead to mixtures, so careful optimization is required.

Problem 2: Low Yield or No Reaction

Causality: The quinoline ring is deactivated by the electron-withdrawing nitrogen atom, making it less reactive than benzene. If the ring also contains other electron-withdrawing groups (EWGs), it may be highly resistant to electrophilic substitution under mild conditions.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, this must be balanced against the risk of side reactions and decomposition.

  • Use a Stronger Halogenating System: For deactivated substrates, a more potent electrophile is needed. For example, using molecular bromine (Br₂) in concentrated sulfuric acid with a catalyst like silver sulfate can halogenate the ring when milder reagents fail.[10]

  • Switch to an Alternative Synthetic Route: If direct halogenation is not feasible, consider a multi-step approach. For example, an amino-quinoline can be converted to its diazonium salt and subsequently transformed into a halo-quinoline via the Sandmeyer reaction .[11][12][13] This method is exceptionally reliable for introducing halogens to specific positions that are otherwise inaccessible.

Problem 3: Over-halogenation (Di- or Tri-substituted Products)

Causality: This typically occurs with quinoline rings bearing strong electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH₂) groups, which highly activate the ring towards multiple substitutions.[14][15] Using an excess of the halogenating agent or prolonged reaction times exacerbates the issue.

Solutions:

  • Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the halogenating agent. For highly active substrates, it may even be beneficial to use a substoichiometric amount and accept a lower conversion to avoid di-halogenation.

  • Slow, Portion-wise Addition: Add the halogenating agent slowly or in small portions to the reaction mixture at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Protect Activating Groups: Temporarily protect highly activating groups. For example, an amino group can be acetylated to an amide, which is less activating and can also serve as a directing group.

  • Careful Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired mono-halogenated product has formed.

Problem 4: Halogenation Occurs on the Pyridine Ring

Causality: Electrophilic substitution on the electron-deficient pyridine ring is generally disfavored. If you observe halogenation at positions like C-2, C-3 or C-4, it is likely proceeding through a different mechanism.

Solutions:

  • Activate the Pyridine Ring via N-Oxidation: To intentionally halogenate the pyridine ring, a common strategy is to first form the quinoline N-oxide. The N-oxide functionality activates the C-2 and C-4 positions towards both nucleophilic and certain electrophilic attacks. Subsequent reaction with reagents like POCl₃ or PPh₃/CCl₃CN can install a chlorine at the C-2 position.[7][16]

  • Check for Radical Conditions: Some C-5 halogenations have been proposed to proceed via a radical mechanism.[17] Unintended radical pathways, perhaps initiated by light or impurities, could potentially lead to substitution at unusual positions. Ensure reactions are run under controlled conditions (e.g., protected from light if necessary).[18]

Visualized Workflows and Mechanisms

Mechanism: Electrophilic Halogenation of Quinoline

The diagram below illustrates the generally accepted mechanism for electrophilic aromatic substitution on the quinoline ring, highlighting the preferential attack at the C-5 and C-8 positions due to the formation of a more stable Wheland intermediate.

G cluster_start Step 1: Electrophile Generation cluster_main Step 2: Nucleophilic Attack & Intermediate Formation cluster_end Step 3: Rearomatization reagent Halogenating Agent (e.g., Br-Br, Cl-TCCA) electrophile Electrophile (X⁺) reagent->electrophile Activation quinoline Quinoline Ring electrophile->quinoline wheland Wheland Intermediate (Sigma Complex) (Resonance Stabilized) quinoline->wheland Attack at C-5 or C-8 proton_loss -H⁺ wheland->proton_loss Proton Loss product Halogenated Quinoline proton_loss->product

Caption: Electrophilic aromatic substitution mechanism for quinoline halogenation.

Workflow: Troubleshooting & Strategy Selection

This decision tree provides a logical workflow for selecting a halogenation strategy based on the desired product.

G start What is the desired position of halogenation? pos_5_8 C-5 or C-8 (Benzene Ring) start->pos_5_8 pos_2_4 C-2 or C-4 (Pyridine Ring) start->pos_2_4 pos_other Other Positions (e.g., C-3, C-6, C-7) start->pos_other sub_type Is the substrate activated (EDG) or deactivated (EWG)? pos_5_8->sub_type n_oxide_path Use Quinoline N-Oxide Chemistry pos_2_4->n_oxide_path sandmeyer_path Consider Sandmeyer Reaction or Multi-step Synthesis pos_other->sandmeyer_path activated Activated sub_type->activated deactivated Deactivated sub_type->deactivated sol_activated Use mild reagents (NBS, TCCA). Control stoichiometry & temperature. Consider protecting group. activated->sol_activated sol_deactivated Use strong reagents (Br₂/H₂SO₄) or catalyzed reaction (Fe(III)). deactivated->sol_deactivated sol_n_oxide 1. Synthesize N-Oxide. 2. React with POCl₃, PPh₃/CX₄, etc. n_oxide_path->sol_n_oxide sol_sandmeyer Requires corresponding amino-quinoline. 1. Diazotization (NaNO₂/HCl). 2. React with CuX. sandmeyer_path->sol_sandmeyer

Caption: Decision tree for selecting a quinoline halogenation strategy.

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from a highly regioselective, mild, and efficient method.[1][17]

  • Materials:

    • N-(quinolin-8-yl)acetamide (0.4 mmol)

    • Trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 eq)

    • Acetonitrile (ACN) (3 mL)

    • Round-bottom flask with stir bar

  • Procedure:

    • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

    • Stir the mixture at room temperature in an open-air atmosphere to dissolve the starting material.

    • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution in one portion.

    • Continue stirring at room temperature. The reaction is typically complete within 15-30 minutes.[1][17]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Direct Bromination of 8-Methoxyquinoline

This protocol is adapted for the mono-bromination of an activated quinoline derivative where over-halogenation is a risk.[19]

  • Materials:

    • 8-Methoxyquinoline (2.4 mmol)

    • Molecular Bromine (Br₂) (2.7 mmol, 1.1 eq)

    • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

    • 5% aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Round-bottom flask, dropping funnel, stir bar

  • Procedure:

    • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Prepare a solution of bromine (2.7 mmol) in chloroform or dichloromethane (5 mL).

    • Add the bromine solution dropwise to the 8-methoxyquinoline solution at ambient temperature over 10 minutes.[18]

    • Stir the reaction mixture. Reaction time can vary significantly (e.g., 2 days), so monitoring is crucial.[19]

    • Monitor the reaction's progress by TLC until the starting material is consumed.[18]

    • After completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL) to remove any unreacted bromine and HBr.[19]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

    • Purify the crude material by column chromatography on alumina or silica gel to yield the desired 5-bromo-8-methoxyquinoline.[19]

References

  • Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org. Available at: [Link]

  • Electrophilic Substitution Reactions of Quinolines and Isoquinolines. Filo. Available at: [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link]

  • Reactions of Quinoline. YouTube. Available at: [Link]

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules. Available at: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available at: [Link]

  • Bromination of 8-substituted quinolines. ResearchGate. Available at: [Link]

  • A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines. ResearchGate. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC - NIH. Available at: [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. PJSIR. Available at: [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: [Link]

  • Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. R Discovery. Available at: [Link]

  • Remote halogenation of quinoline at C5 and/or C7-position. ResearchGate. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Process for the preparation of chlorinated quinolines. Google Patents.
  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]

  • An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Publishing. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH. Available at: [Link]

  • A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]

  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Who we serve. Available at: [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Why is a Sandmeyer reaction important for aromatic halogenation?. TutorChase. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • The synthesis of chlorinated benzoquinoline derivatives 8, 9, and 10. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of Quinoline-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of quinoline-3-carboxylate esters. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Introduction: The Challenge of Purity

Quinoline-3-carboxylate esters are a vital structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their synthesis, however, can yield a variety of impurities, including unreacted starting materials, reaction byproducts, and degradation products.[2][3] Achieving the high degree of purity required for subsequent synthetic steps or biological assays is a critical, and often challenging, step. This guide is structured to address the common issues you may encounter head-on, providing both theoretical explanations and practical, field-proven protocols.

FAQ 1: Initial Assessment and Common Impurities

Question: My synthesis is complete. What are the immediate first steps before attempting purification?

Answer: Before any purification, a proper aqueous work-up is essential to remove inorganic salts and water-soluble reagents. After extracting your crude product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), drying it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and removing the solvent in vacuo, the first crucial step is to analyze the crude material.

  • Thin-Layer Chromatography (TLC): This is your primary diagnostic tool. It gives you a qualitative assessment of the number of components in your crude mixture. Test various solvent systems (e.g., gradients of hexane/ethyl acetate) to get a clear separation of your target compound from impurities. This data will be invaluable for developing a column chromatography method if needed.

  • Crude ¹H NMR Spectroscopy: A proton NMR of your crude product provides a more quantitative picture. You can often identify the signals of your desired ester, unreacted starting materials, and sometimes characteristic byproducts. This helps in estimating the crude purity and deciding if a simple recrystallization is feasible or if chromatography is necessary.

Question: What are the most common types of impurities I should anticipate in my crude quinoline-3-carboxylate ester?

Answer: The nature of impurities is directly linked to the synthetic route employed. However, several classes of impurities are common across different methods:

  • Unreacted Starting Materials: Incomplete reactions will leave residual anilines, β-ketoesters, or o-nitrobenzaldehydes, depending on your chosen synthesis (e.g., Conrad-Limpach or Friedländer synthesis).[2][4]

  • Catalyst Residues: Syntheses involving metal catalysts (e.g., Palladium or Rhodium) may leave trace metals that need to be removed.[5][6]

  • Polymeric Byproducts: High reaction temperatures or strongly acidic/basic conditions can sometimes lead to the formation of intractable polymeric materials.[5]

  • Hydrolyzed Carboxylic Acid: The ester group is susceptible to hydrolysis back to the corresponding carboxylic acid, especially if the reaction or work-up involves heating in the presence of acid or base.[7][8] This is one of the most frequent and troublesome impurities.

  • Side-Reaction Products: Depending on the specific substrates, side reactions like N-alkylation or the formation of regioisomers can occur.

FAQ 2: Purification by Recrystallization

Question: When is recrystallization the right choice for purifying my product?

Answer: Recrystallization is an ideal and scalable purification method when your crude product has a relatively high purity, typically >90%. It is most effective for removing small amounts of impurities that have different solubility profiles from your target compound. If your TLC or crude NMR shows one major spot/set of signals with only minor impurities, recrystallization should be your first choice. A successful recrystallization from a solvent mixture like chloroform-ethanol has been reported for certain quinoline derivatives.[9]

Question: How do I select the best solvent or solvent system for recrystallization?

Answer: The principle of recrystallization is that your compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your crude ester (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at room temperature.

  • Take the tubes that did not show dissolution and heat them in a water or sand bath. A good solvent will dissolve the compound completely upon heating.

  • Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that produces a high yield of crystalline solid upon cooling is your ideal recrystallization solvent.

If a single solvent is not ideal, a two-solvent (binary) system is often effective. In this case, you dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.

Solvent ClassExample SolventsPolarityTypical Use Case
Alcohols Ethanol, Methanol, IsopropanolHighFor more polar quinoline esters. Often used as the "good" solvent in a binary system.
Esters Ethyl AcetateMediumA versatile solvent for a wide range of compounds.
Halogenated Dichloromethane, ChloroformMediumGood for dissolving many organic compounds, but their volatility requires care. Often paired with a non-polar solvent.
Aromatic TolueneLowEffective for less polar compounds, often used for high-temperature recrystallizations.
Alkanes Hexane, HeptaneVery LowAlmost always used as the "poor" solvent (anti-solvent) to induce precipitation.
Ethers Diethyl EtherLowUsed as an anti-solvent; high volatility.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. To fix this:

  • Reheat the solution and add more of the "good" solvent to make the solution more dilute.

  • Ensure slow cooling. A rapid temperature drop encourages oiling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a seed crystal. If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can initiate crystallization.

FAQ 3: Purification by Column Chromatography

Column chromatography is the most powerful tool for separating complex mixtures. However, the basic nitrogen atom in the quinoline ring presents a specific challenge when using silica gel.

Question: My quinoline ester is streaking severely on my silica gel TLC plate. How can I get clean spots and good separation on a column?

Answer: This is a classic problem. The streaking (or tailing) is caused by the strong interaction between the basic lone pair of electrons on the quinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10] This leads to poor peak shape and can even cause decomposition.

Solution: Add a basic modifier to your eluent. A small amount of triethylamine (NEt₃), typically 0.5-1% by volume, will neutralize the acidic sites on the silica, allowing your compound to travel through the column without unwanted interactions.[10] Always add the same percentage of modifier to your TLC eluent to ensure the Rf value is representative.

G cluster_0 Silica Gel Surface Silanol Acidic Silanol Group (Si-OH) Quinoline Quinoline Ester (Basic Nitrogen) Quinoline->Silanol Strong Interaction (Causes Tailing) TEA Triethylamine (NEt₃) (Stronger Base) TEA->Silanol Preferential Binding (Neutralizes Site)

Caption: Interaction of quinoline ester with silica gel.

Question: I suspect my compound is decomposing on the column. What are my alternatives?

Answer: If adding a basic modifier isn't enough, or if your ester is particularly sensitive, consider these options:

  • Use Neutral or Basic Alumina: Alumina is an alternative stationary phase that lacks the strong acidity of silica. Neutral or basic alumina can be an excellent choice for purifying basic compounds like quinolines.[10]

  • Use Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), can be highly effective.[10]

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to elute the product faster and apply positive pressure (flash chromatography) to speed up the process.

Experimental Protocol: Standard Silica Gel Chromatography with Basic Modifier

  • Prepare the Slurry: In a beaker, mix your silica gel with your chosen starting eluent (e.g., 95:4:1 Hexane:Ethyl Acetate:Triethylamine). Create a homogenous slurry.

  • Pack the Column: Pour the slurry into your column and use gentle pressure to pack the bed evenly, ensuring there are no air bubbles or cracks.

  • Pre-equilibrate: Run 2-3 column volumes of the eluent through the packed silica to ensure the entire stationary phase is equilibrated with the basic modifier.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this "dry load" to the top of the column.

  • Elute: Begin running the column with your starting eluent, collecting fractions. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product after lower Rf impurities have been washed off.

  • Analyze: Check the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: Chemical Purification Methods

Question: My main impurity is the corresponding quinoline-3-carboxylic acid. How can I remove it without chromatography?

Answer: You can exploit the acidic nature of the carboxylic acid impurity. By performing a liquid-liquid extraction with a mild aqueous base, you can convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer, leaving your neutral ester in the organic layer.

Experimental Protocol: Basic Aqueous Wash

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that may form.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified ester.

G start Crude Product in Organic Solvent (Ester + Acid Impurity) wash Wash with aq. NaHCO₃ start->wash separate Separate Layers wash->separate organic Organic Layer: Purified Ester separate->organic Retain aqueous Aqueous Layer: Water-Soluble Carboxylate Salt separate->aqueous Discard finish Dry and Evaporate organic->finish

Sources

Alternative reagents for the chlorination of 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection and Troubleshooting

Welcome to the technical support center for the chlorination of 4-hydroxyquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical conversion of 4-hydroxyquinolines to their 4-chloro counterparts—a key step in the synthesis of numerous pharmacologically active molecules, including antimalarials like chloroquine.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights into reagent selection, reaction optimization, and troubleshooting. We will explore common pitfalls and provide robust solutions to ensure your synthesis is efficient, reproducible, and scalable.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common queries and experimental challenges in a direct question-and-answer format.

Q1: What is the most common and traditional reagent for the chlorination of 4-hydroxyquinolines?

A1: Phosphorus oxychloride (POCl₃) is overwhelmingly the most cited and utilized reagent for this transformation.[3] In many established procedures, it serves as both the chlorinating agent and the reaction solvent, typically requiring high temperatures (90-120°C) to drive the reaction to completion.[2][3]

Q2: My reaction with neat POCl₃ resulted in a low yield and a significant amount of dark, tar-like material. What's happening and how can I fix it?

A2: This is a classic issue when chlorinating electron-rich or sensitive quinoline systems.

  • Causality: High temperatures and the harsh, acidic environment of neat POCl₃ can cause decomposition of the starting material or the product. The electron-rich nature of the quinoline ring makes it susceptible to unwanted side reactions, leading to polymerization and the formation of dark-colored impurities.[3]

  • Recommended Solutions:

    • Use an Inert, High-Boiling Solvent: Instead of running the reaction in neat POCl₃, use it as a reagent (3-5 equivalents) in a high-boiling inert solvent like toluene, diethylene glycol dimethyl ether, or even 1,2-dichloroethane.[3] This allows for better temperature control and a less harsh reaction environment, minimizing decomposition.

    • Gradual Temperature Increase: Begin the reaction at a lower temperature and gradually increase it while monitoring progress via Thin Layer Chromatography (TLC). This can help find the minimum temperature required for conversion without initiating decomposition pathways.

    • Control Reaction Time: Avoid unnecessarily long reaction times. Once TLC indicates the consumption of the starting material, proceed with the workup. Prolonged heating is a primary cause of tar formation.[3]

Q3: I have a very low or zero yield, but I don't see significant tar formation. What are the likely causes?

A3: This scenario often points to issues with reaction setup or reagent quality rather than product decomposition.

  • Probable Cause 1: Presence of Moisture: Phosphorus-based chlorinating agents like POCl₃ and PCl₅ are extremely sensitive to moisture.[3] Water will rapidly quench the reagent, rendering it ineffective.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled POCl₃ or a newly opened bottle of a high-purity grade. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]

  • Probable Cause 2: Incomplete Reaction: The reaction may not have reached the necessary activation energy or run for a sufficient duration.

    • Solution: Confirm that the reaction reached the target temperature (typically 90-120°C).[3] Monitor the reaction's progress using TLC. If the starting material is still present after several hours, consider a modest increase in temperature or the addition of another equivalent of the chlorinating agent.

  • Probable Cause 3: Product Loss During Workup: The 4-chloroquinoline product can be lost during the aqueous workup.

    • Solution: The workup, which typically involves quenching the reaction mixture with ice, can be highly exothermic and must be done slowly and carefully.[4] The product may precipitate as a hydrochloride salt in acidic conditions or hydrolyze back to the starting 4-hydroxyquinoline if the pH becomes too basic during neutralization.[3] Maintain a low temperature throughout the quench and neutralization steps. Check both the organic and aqueous layers by TLC before discarding anything.[5]

Q4: Are there viable alternative reagents to POCl₃? What are their pros and cons?

A4: Yes, several other reagents can effect this transformation, each with its own operational window. The choice often depends on the substrate's sensitivity, scale, and available laboratory equipment. Other common reagents include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride.[3][6][7]

Comparative Analysis of Chlorinating Reagents

The selection of a chlorinating agent is critical and depends on the specific quinoline substrate. The following table summarizes the key characteristics of common alternatives to help guide your decision-making process.

ReagentTypical ConditionsCommon SolventsAdvantagesPotential Drawbacks
POCl₃ 90-120°C, 4-12 h[3]Neat or Toluene, DIGLYME[3]Widely used, well-documented, cost-effective.Harsh conditions, tar formation with sensitive substrates, difficult workup.[3]
PCl₅ Room temp to 80°CCH₂Cl₂, CCl₄Can be more reactive at lower temperatures.Solid reagent (handling), produces POCl₃ and HCl as byproducts.[6][8]
SOCl₂ 50-80°CNeat or Toluene, DioxaneGaseous byproducts (SO₂, HCl) are easily removed.[9][10]Can lead to side reactions like sulfonation or ring-opening in some heterocycles.[7]
Oxalyl Chloride 0°C to Room tempCH₂Cl₂, THF, with cat. DMFVery high reactivity, mild conditions, volatile byproducts (CO, CO₂, HCl).[11]More expensive, highly toxic, moisture-sensitive.[12]

Mechanistic Insights: The Role of POCl₃

The chlorination of a 4-hydroxyquinoline with POCl₃ is mechanistically analogous to a Vilsmeier-Haack reaction.[3][13] The process involves the activation of the hydroxyl group, making it an excellent leaving group, followed by a nucleophilic attack by a chloride ion. Understanding this pathway helps in troubleshooting, as it highlights the importance of the key intermediates.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution 4-OH-Q 4-Hydroxyquinoline Intermediate Phosphate Ester Intermediate 4-OH-Q->Intermediate Nucleophilic attack on P POCl3 POCl₃ POCl3->Intermediate Chloride Cl⁻ Product 4-Chloroquinoline Intermediate->Product SNAr-type attack Chloride->Product G start Reaction Complete? (Check by TLC) sm_present Starting Material (SM) Remains start->sm_present No no_sm No SM, but Low/No Product Spot start->no_sm SM Consumed tar Significant Tar/Decomposition start->tar Yes, but... good_yield Successful Reaction: Proceed to Workup & Purification start->good_yield Yes, Clean increase_temp ACTION: Increase Temp/Time Add more reagent sm_present->increase_temp check_reagents DIAGNOSE: - Check for moisture - Use fresh reagents - Ensure inert atmosphere sm_present->check_reagents check_workup DIAGNOSE: - Product water-soluble? - Hydrolysis during quench? - Check aqueous layer by TLC no_sm->check_workup milder_cond ACTION: - Lower temperature - Reduce reaction time - Use inert solvent tar->milder_cond

Sources

Technical Support Center: Navigating the Nuances of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis can be fraught with challenges, most notably the formation of unwanted byproducts. This guide, designed by application scientists with extensive field experience, provides in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of classical quinoline syntheses and optimize your reactions for higher yields and purity.

Troubleshooting Guides: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to help you make informed decisions in your research.

The Skraup Synthesis: Taming a Vigorous Reaction

The Skraup synthesis is a powerful method for preparing quinolines, but its highly exothermic nature often leads to the formation of significant amounts of tarry byproducts, complicating purification and reducing yields.[1][2][3]

Question 1: My Skraup reaction is extremely vigorous and difficult to control, resulting in a black, intractable tar. How can I moderate the reaction and minimize tar formation?

Answer: The violent exotherm and subsequent tar formation in the Skraup synthesis are primarily due to the rapid, uncontrolled polymerization of acrolein, which is generated in situ from the dehydration of glycerol by concentrated sulfuric acid.[2][4]

Core Strategy: Controlled Reaction Rate

The key is to control the rate of the reaction. This can be achieved through several synergistic approaches:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is the most common and effective method.[1][3] Ferrous sulfate is believed to act as an oxygen carrier, facilitating a more controlled, gradual oxidation process.[4][5] Boric acid can also be used as a milder alternative.[2]

  • Controlled Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath). This prevents a rapid temperature spike that accelerates byproduct formation.[1]

  • Gradual Heating: Initially, heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, as evidenced by vigorous boiling, remove the external heat source.[1] The reaction's own heat should sustain it. Reapply heat only after this initial exotherm subsides to drive the reaction to completion.[1]

Visualizing the Skraup Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reactants Combine aniline, glycerol, and FeSO₄ in flask add_acid Slowly add conc. H₂SO₄ with cooling prep_reactants->add_acid gentle_heat Gently heat to initiate add_acid->gentle_heat exotherm Remove external heat during exotherm gentle_heat->exotherm reflux Reflux to completion exotherm->reflux cool Cool reaction mixture reflux->cool neutralize Neutralize with base (e.g., NaOH) cool->neutralize steam_distill Steam distill to isolate quinoline neutralize->steam_distill purify Purify distillate steam_distill->purify

Caption: A typical experimental workflow for a moderated Skraup synthesis.

The Doebner-von Miller Synthesis: Preventing Polymerization

A major challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone, which leads to low yields and the formation of a large amount of polymeric material.[6]

Question 2: My Doebner-von Miller reaction yields a significant amount of insoluble, polymeric material, making product isolation nearly impossible. How can I suppress this side reaction?

Answer: The polymerization of the α,β-unsaturated carbonyl compound is a significant competing reaction under the strong acidic conditions typically employed.

Core Strategy: Phase-Separation and Controlled Concentration

  • Biphasic Solvent System: A highly effective strategy is to use a biphasic solvent system.[6] By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (e.g., toluene) and the aniline in an aqueous acidic phase, you can limit the concentration of the carbonyl compound in the acidic medium where polymerization is most rampant.[6] The reaction then proceeds at the interface or in the organic phase, favoring the desired cyclization pathway.

  • Slow Addition of Reactants: Gradually adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain its concentration at a low level, thereby minimizing self-condensation and polymerization.[6]

  • Optimization of Acidity: While acid is necessary, excessively strong conditions can promote polymerization. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄) or even milder Lewis acids (e.g., ZnCl₂, SnCl₄) can help find a balance between efficient cyclization and minimal byproduct formation.[6][7]

Table 1: Effect of Reaction Conditions on 2-Methylquinoline Yield in Doebner-von Miller Synthesis

Aniline ReactantCarbonyl ReactantAcid CatalystSolvent SystemTemperature (°C)Yield (%)Reference
AnilineCrotonaldehydeHClHomogeneous (aqueous)100Low (tar formation)[6]
AnilineCrotonaldehydeHClBiphasic (Toluene/Water)100 (reflux)75-85[6]
Substituted AnilinesVarious α,β-unsaturated carbonylsLewis Acids (e.g., SnCl₄)Organic Solvent80-120Varies[7]

Note: Yields are representative and can vary based on specific substrates and reaction scale.

The Combes Synthesis: Mastering Regioselectivity

When using unsymmetrical β-diketones in the Combes synthesis, the formation of regioisomers is a common problem, as cyclization can occur on either side of the diketone.[8][9]

Question 3: I am obtaining a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity of the reaction?

Answer: The regiochemical outcome of the Combes synthesis is a delicate interplay of steric and electronic effects of the substituents on both the aniline and the β-diketone.[8]

Core Strategy: Exploiting Steric and Electronic Bias

  • Steric Hindrance: Increasing the steric bulk of the substituents on either the aniline or the β-diketone can direct the cyclization to the less hindered side. For instance, a bulkier R group on the diketone will favor the formation of the 2-substituted quinoline.[8]

  • Electronic Effects: The electronic nature of the substituents on the aniline plays a crucial role. Electron-donating groups (e.g., -OCH₃) on the aniline tend to favor the formation of the 2-substituted quinoline, while electron-withdrawing groups may favor the 4-substituted isomer.[8]

  • Catalyst Choice: The acid catalyst can influence the reaction pathway. While concentrated sulfuric acid is common, polyphosphoric acid (PPA) has also been used effectively and can sometimes offer different regioselectivity.[8]

Visualizing Regioselectivity in the Combes Synthesis

G cluster_reactants Reactants cluster_products Potential Products aniline Substituted Aniline isomer1 Regioisomer 1 aniline->isomer1 isomer2 Regioisomer 2 aniline->isomer2 diketone Unsymmetrical β-Diketone diketone->isomer1 diketone->isomer2

Caption: Unsymmetrical reactants can lead to multiple regioisomeric products.

The Friedländer Synthesis: Circumventing Self-Condensation

A prevalent side reaction in the base-catalyzed Friedländer synthesis is the aldol self-condensation of the ketone reactant, which consumes starting material and generates impurities.[10][11]

Question 4: My base-catalyzed Friedländer synthesis is plagued by low yields due to what appears to be self-condensation of my ketone starting material. How can I prevent this?

Answer: The aldol condensation of the ketone is a common issue under basic conditions, as the base can readily deprotonate the α-carbon of the ketone, leading to self-reaction.

Core Strategy: Catalyst and Substrate Modification

  • Switch to an Acid Catalyst: One of the most straightforward solutions is to switch from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid).[10][12] Acidic conditions do not favor the enolate formation that leads to self-condensation.

  • Use of an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, you can use an imine analog of the o-aminoaryl aldehyde or ketone. This modification has been successfully employed in complex syntheses.[10]

  • Milder Reaction Conditions: If a base catalyst is necessary, consider using milder bases and lower reaction temperatures to disfavor the aldol pathway. Careful monitoring of the reaction to avoid prolonged reaction times is also crucial.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields across different quinoline synthesis methods? A1: While specific side reactions vary, a common theme is the harsh reaction conditions (strong acids, high temperatures) required for many classical syntheses.[13] These conditions can lead to the degradation of starting materials and products, as well as promoting side reactions like polymerization and tar formation.[4][6] Modern approaches often focus on the use of more efficient catalysts that allow for milder reaction conditions.[14][15]

Q2: How do I choose the most appropriate quinoline synthesis method for my target molecule? A2: The choice of method depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

  • Skraup/Doebner-von Miller: Generally used for simpler, often unsubstituted or alkyl-substituted quinolines.[7][9]

  • Combes: Ideal for accessing 2,4-disubstituted quinolines from anilines and β-diketones.[8][9]

  • Friedländer: A versatile method for synthesizing substituted quinolines from o-aminoaryl aldehydes or ketones and a compound with an active methylene group.[10][12]

Q3: Are there "greener" alternatives to traditional quinoline synthesis? A3: Yes, significant research has been dedicated to developing more environmentally friendly protocols. These often involve:

  • Microwave-assisted synthesis: Can dramatically reduce reaction times and sometimes improve yields.[14][16]

  • Use of ionic liquids: Can serve as both solvent and catalyst, and are often recyclable.[13]

  • Catalyst development: The use of novel catalysts, including nanocatalysts, can enable reactions under milder, solvent-free conditions.[15][17]

Detailed Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction's exothermicity.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for work-up)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]

  • Acid Addition: While vigorously stirring and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain control of the internal temperature.

  • Initiation: Gently heat the mixture to initiate the reaction. Once boiling begins, immediately remove the external heat source. The exothermic reaction should sustain reflux for 30-60 minutes.[1]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[1]

  • Work-up: Allow the mixture to cool. Carefully dilute the viscous reaction mixture by pouring it into a large volume of water.

  • Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1] The distillate can then be extracted with an organic solvent, dried, and distilled under reduced pressure.

Protocol 2: Base-Catalyzed Friedländer Synthesis with Minimized Side Reactions

This protocol outlines a typical base-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • Ketone or other compound with an α-methylene group

  • Potassium Hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add the ketone or other active methylene compound (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (e.g., 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.

References

  • Combes quinoline synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

  • Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-826.
  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Skraup reaction. (2023, October 10). In Wikipedia. Retrieved from [Link]

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (2024). IIP Series, 3(12), Part 2, Chapter 8.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Quinoline. (n.d.). Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.81 (1922). Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. D. C., & Soriano, E. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical reviews, 109(6), 2652–2671.
  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20855–20881.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Hu, Y. Q., Gao, C., Zhang, S., Xu, L., & Xu, Z. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Doebner–Miller reaction. (2023, September 20). In Wikipedia. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. D. C., & Soriano, E. (2009). Concerning the mechanism of the Friedländer quinoline synthesis. Chemical reviews, 109(6), 2652–2671.
  • Friedländer synthesis. (2023, October 28). In Wikipedia. Retrieved from [Link]

  • Skraup Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Skraup Quinoline Synthesis Mechanism | Organic Chemistry. (2021, November 8). [Video]. YouTube. Retrieved from [Link]

  • Hu, Y. Q., Gao, C., Zhang, S., Xu, L., & Xu, Z. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Green Chemistry Letters and Reviews, 15(2), 359-382.
  • Siddiqui, Z. N., & Khan, K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 986.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2023). Chemistry – A European Journal, 29(59).
  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). Synthesis, (15), 2585-2588.
  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(44), 8523-8525.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676.
  • Friedlander quinoline synthesis. (n.d.). Química Orgánica. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018, July 17). ResearchGate. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20855–20881.
  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 986.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] From the antimalarial chloroquine to antibacterial fluoroquinolones, this nitrogen-containing heterocycle has proven to be a versatile template for drug discovery. Within this class, quinoline-3-carboxylate derivatives have emerged as particularly promising, demonstrating a broad spectrum of biological activities.[1][5]

This guide provides an in-depth comparative analysis of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate and its structurally related analogs. We will dissect the role of each substituent, explore structure-activity relationships (SAR), and provide objective experimental data to guide researchers and drug development professionals in harnessing the therapeutic potential of this chemical family. The focus will be on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory effects.

The Core Moiety: Deconstructing this compound

The parent compound, this compound, serves as a foundational scaffold for derivatization.[6][7][8] Its biological potential is intrinsically linked to the specific functionalities at the C-3, C-4, and C-8 positions.

  • The 4-Chloro Group: This is not merely a substituent but a reactive handle. As a good leaving group, the chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties (anilines, alkoxides, etc.) to generate extensive analog libraries.[9] This versatility is a key reason for its prominence in synthetic strategies.

  • The Ethyl 3-Carboxylate Group: The ester at the C-3 position is critical. It can be readily hydrolyzed to its corresponding carboxylic acid, a transformation that often dramatically enhances biological activity. The carboxylic acid is essential for targeting key enzymes like bacterial DNA gyrase and for forming crucial salt-bridge interactions within the binding pockets of enzymes such as dihydroorotate dehydrogenase (DHODH).[2][5][10] Furthermore, the difference in pKa between the ester and the acid can be exploited to achieve selective uptake in the acidic microenvironment of tumors.[5]

  • The 8-Bromo Group: The presence and position of halogen atoms on the benzo portion of the quinoline ring are significant modulators of activity.[10] Bromine, in particular, has been shown to enhance the antimicrobial potency of quinoline-based compounds, potentially through metal-dependent mechanisms.[11]

Comparative Analysis of Biological Activities

The true value of the this compound scaffold lies in its tunability. Minor structural modifications can pivot its biological activity, transforming it from an anticancer agent to an antimicrobial or anti-inflammatory compound.

Anticancer Activity

Quinoline derivatives exert their antiproliferative effects through diverse mechanisms, most notably through the inhibition of critical enzymes and the induction of apoptosis.[1][12]

Mechanism of Action: A primary anticancer mechanism for quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[2][10] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is highly active in rapidly proliferating cancer cells. By blocking hDHODH, these compounds starve the cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The carboxylate group at C-3 is crucial for this activity, forming a key interaction with an arginine residue in the enzyme's active site.[2]

Structure-Activity Relationship (SAR) Insights:

  • C-3 Position: Hydrolysis of the ethyl ester to the free carboxylic acid is a common strategy to boost anticancer selectivity and potency. The resulting carboxylate anion interacts more effectively with target enzymes.[5][10]

  • C-2 Position: Introducing bulky hydrophobic groups, such as styryl or biphenyl moieties, at the C-2 position has been shown to significantly increase antiproliferative activity.[5][10]

  • C-4 Position: Substitution of the 4-chloro group with various anilines can lead to potent derivatives, with some compounds showing IC50 values in the sub-micromolar range.[1]

Comparative Data: Anticancer Potency of Quinoline-3-Carboxylate Analogs

Compound IDC-2 SubstituentC-4 SubstituentCell LineIC50 (µM)Reference
Analog 4m 2-Styryl4-AnilinoMCF-70.33[1]
Analog 4n 2-Styryl4-AnilinoMCF-70.33[1]
Analog 4k 2-Styryl4-AnilinoK5620.28[1]
Analog 4m 2-Styryl4-AnilinoK5620.28[1]
Brequinar Analog 2-(2'-fluoro-biphenyl)4-Carboxylic AcidL1210Potent[10]
Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents. The mechanism of action is well-established and relies on the inhibition of bacterial type II topoisomerases.

Mechanism of Action: Quinolone antibiotics function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for managing DNA topology during bacterial replication and transcription.[2] The quinolone molecule stabilizes the enzyme-DNA complex, which leads to double-stranded DNA breaks and ultimately, bacterial cell death. The carboxylic acid group at the C-3 position is considered indispensable for this activity.[2]

Structure-Activity Relationship (SAR) Insights:

  • C-3 Position: The presence of a carboxylic acid is a hallmark of quinolone antibiotics. Ester or amide analogs often show reduced or no antibacterial activity.[9]

  • Benzo Ring Halogenation: The introduction of halogens, such as the bromine at C-8 in our core scaffold, can significantly improve antimicrobial potency.[11]

  • C-4 Position: While the 4-chloro group is a synthetic precursor, its replacement with other functionalities can modulate the antibacterial spectrum and potency.[4]

Comparative Data: Antimicrobial Activity of Chloroquinoline Analogs

Compound IDBacterial StrainZone of Inhibition (mm)Reference
Analog 5 S. aureus11.00 ± 0.03[4]
Analog 5 P. aeruginosa11.00 ± 0.03[4]
Analog 6 E. coli11.00 ± 0.04[4]
Analog 7 S. pyogenes11.00 ± 0.02[4]
Analog 8 E. coli12.00 ± 0.00[4]
Amoxicillin (Std.) S. aureus18.00 ± 0.00[4]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have been explored as potent anti-inflammatory agents targeting key enzymes in inflammatory pathways.[13][14]

Mechanism of Action: The anti-inflammatory effects of quinolines can be attributed to the inhibition of several targets, including cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively.[13][15] The structural features of the quinoline analog determine its target specificity.

Structure-Activity Relationship (SAR) Insights:

  • C-3 Substituent: The nature of the group at C-3 strongly influences the mechanism. Analogs with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide can exhibit different target profiles, such as TRPV1 antagonism.[13]

  • Scaffold Hybridization: Synthesizing hybrid molecules that combine the quinoline core with other known anti-inflammatory pharmacophores (e.g., pyrazole) has proven to be a successful strategy for developing potent and selective COX-2 inhibitors.[15]

  • Docking Studies: Molecular docking has shown that quinoline derivatives can fit snugly into the active site of the COX-2 enzyme, explaining their potent inhibitory effects.[15][16]

Comparative Data: Anti-inflammatory Activity of Quinoline Analogs

Compound IDAssayDose% InhibitionReference
QC Xylene-induced ear edema< 6.562 mg/kgHigh[16]
Diclofenac (Std.) Xylene-induced ear edema5 mg/kgHigh[16]
Celecoxib (Std.) Xylene-induced ear edema100 mg/kgHigh[16]
Analog 12c Carrageenan-induced paw edema100 mg/kg69.4%[15]
Analog 14a Carrageenan-induced paw edema100 mg/kg66.2%[15]

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, we outline the standard methodologies for assessing the biological activities of these analogs.

Protocol 1: MTT Assay for In Vitro Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[17]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 2: Disc Diffusion Method for Antibacterial Screening

This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth.[4]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound. Place the discs firmly on the surface of the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antibacterial activity.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline the synthetic strategy, a key mechanism of action, and a standard experimental workflow.

G cluster_0 Core Scaffold Modification Core Ethyl 8-bromo-4-chloro quinoline-3-carboxylate C4 C-4 Substitution (e.g., Nucleophilic Displacement) Core->C4 C3 C-3 Modification (e.g., Hydrolysis, Amidation) Core->C3 C2 C-2 Functionalization (e.g., Suzuki Coupling) Core->C2 Library Diverse Analog Library C4->Library C3->Library C2->Library

Caption: General synthetic strategy for analog development.

G cluster_1 Anticancer Mechanism: DHODH Inhibition Analog Quinoline-4-Carboxylic Acid Analog Inhibition Inhibition Analog->Inhibition DHODH hDHODH Enzyme Pathway De Novo Pyrimidine Biosynthesis DHODH->Pathway catalyzes Inhibition->DHODH Depletion Pyrimidine Pool Depletion Pathway->Depletion Synthesis DNA/RNA Synthesis Blocked Depletion->Synthesis Arrest Cell Cycle Arrest & Apoptosis Synthesis->Arrest

Caption: Simplified pathway of DHODH inhibition by quinoline analogs.

G cluster_2 Experimental Workflow: MTT Assay A Seed Cells in 96-Well Plate B Treat with Compound Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate (4 hrs) for Formazan Formation D->E F Solubilize Crystals with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & IC50 Value G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and powerful template in medicinal chemistry. This guide has demonstrated that targeted modifications at the C-2, C-3, and C-4 positions, as well as on the benzo ring, can systematically tune the biological activity of its analogs, yielding potent compounds with anticancer, antimicrobial, or anti-inflammatory properties.

Key Takeaways:

  • For Anticancer Activity: Focus on hydrolysis of the C-3 ester to a carboxylic acid and the introduction of bulky, hydrophobic substituents at the C-2 position.

  • For Antimicrobial Activity: The C-3 carboxylic acid is paramount for targeting bacterial topoisomerases. Halogenation of the benzo ring is a viable strategy for enhancing potency.

  • For Anti-inflammatory Activity: The C-3 substituent dictates the mechanism of action (COX vs. other targets). Hybridization with other known anti-inflammatory pharmacophores is a promising approach.

Future research should focus on multi-target drug design, creating hybrid molecules that may, for instance, possess both anti-inflammatory and anticancer properties. Further optimization of lead compounds through in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies will be crucial for translating these promising scaffolds into clinically viable therapeutic agents.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Inaoka, D. K., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(9), 1019–1024. [Link]

  • Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(15), 1848–1858. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714. [Link]

  • Various Authors. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Singh, A., et al. (2021). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 18, 2465–2491. [Link]

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  • Sikora, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6591. [Link]

  • Shah, S. M. A., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(1), 33-51. [Link]

  • Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry. [Link]

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A Comparative Guide to the Reactivity of 4-Chloro vs. 8-Bromo Positions in the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of this privileged heterocycle is paramount for modulating pharmacological activity. Halogenated quinolines, particularly chloro- and bromo-derivatives, serve as versatile synthetic intermediates. However, the position of the halogen atom profoundly dictates the molecule's reactivity. This guide provides an in-depth, data-driven comparison of the chemical reactivity of 4-chloroquinoline and 8-bromoquinoline, offering field-proven insights for their strategic application in synthesis.

Fundamental Electronic and Steric Influences

The reactivity of a halogen on the quinoline ring is governed by a confluence of electronic and steric factors. The nitrogen atom in the heterocyclic ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution, especially at the C2 and C4 positions.[2][3]

  • 4-Chloroquinoline: The chlorine atom at the 4-position is electronically activated towards nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the negatively charged Meisenheimer complex intermediate formed during nucleophilic aromatic substitution (SNAr).[1][2] The 4-position is relatively unhindered, allowing straightforward access for incoming nucleophiles.

  • 8-Bromoquinoline: The bromine atom at the 8-position is situated on the carbocyclic ring. Its reactivity is less influenced by the direct electron-withdrawing effect of the nitrogen compared to the 4-position. More significantly, the 8-position is subject to considerable steric hindrance from the adjacent heterocyclic ring, a phenomenon often referred to as a "peri-interaction".[4][5] This steric crowding can impede the approach of reagents and catalysts, significantly impacting reaction rates and feasibility.[4]

G cluster_4Cl 4-Chloroquinoline cluster_8Br 8-Bromoquinoline 4Cl_Struct 4-Chloroquinoline Structure 4Cl_Electronic Strongly Activated by Ring Nitrogen (-I, -M) 4Cl_Struct->4Cl_Electronic 4Cl_Steric Sterically Accessible 4Cl_Struct->4Cl_Steric Reactivity Overall Reactivity Profile 4Cl_Struct->Reactivity High SNAr Reactivity 8Br_Struct 8-Bromoquinoline Structure 8Br_Electronic Less Activated (Carbocyclic Ring) 8Br_Struct->8Br_Electronic 8Br_Steric Sterically Hindered (Peri-Interaction) 8Br_Struct->8Br_Steric 8Br_Struct->Reactivity Favors Cross-Coupling & Metal-Halogen Exchange

Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between the two isomers lies in their susceptibility to nucleophilic aromatic substitution.

4-Chloroquinoline: This is the substrate of choice for SNAr reactions. The C4 position is highly electron-deficient, making it an excellent electrophilic site.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[2] This pathway allows for the facile displacement of the chloride with a wide variety of nucleophiles, including amines, alcohols, and thiols. The synthesis of 4-aminoquinolines, a critical pharmacophore in antimalarial drugs like chloroquine, heavily relies on this reaction.[6][7][8]

8-Bromoquinoline: In stark contrast, the 8-bromo position is generally unreactive towards traditional SNAr. The lack of strong electronic activation from the ring nitrogen means that harsh reaction conditions would be required, often leading to decomposition or side reactions. The steric hindrance at the 8-position further disfavors the formation of the required intermediate.[4]

Feature4-Chloroquinoline8-Bromoquinoline
Reactivity in SNAr HighVery Low / Inert
Driving Factor Strong electronic activation from ring nitrogenLack of activation; Steric hindrance
Common Nucleophiles Amines, Alcohols, ThiolsNot generally applicable
Typical Conditions Conventional heating or microwave irradiation, often in polar solvents like DMF, DMSO, or alcohols.[6][7]N/A
Key Application Synthesis of 4-aminoquinolines (e.g., antimalarials).[8][9]N/A for SNAr

SNAr_Mechanism cluster_legend SNAr at the 4-Position Start 4-Chloroquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C4 Product 4-Substituted Quinoline + Cl⁻ Intermediate->Product Elimination of Chloride Step1 Rate-determining step (often) Step2 Fast step Intermediate_Node Key Intermediate

Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the focus shifts from nucleophilic attack on the ring to the reactivity of the carbon-halogen bond itself.[10][11][12]

8-Bromoquinoline: The C-Br bond is weaker than the C-Cl bond, making 8-bromoquinoline generally more reactive in palladium-catalyzed cross-coupling reactions. The rate-determining step in these catalytic cycles is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[13][14] This step is typically faster for aryl bromides than for aryl chlorides. Therefore, 8-bromoquinoline is an excellent substrate for introducing carbon-carbon (e.g., Suzuki, Sonogashira) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[15][16]

4-Chloroquinoline: While less reactive than its bromo-counterpart, 4-chloroquinoline can participate in cross-coupling reactions. However, it often requires more specialized and highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like Buchwald's or Fu's ligands) and potentially harsher reaction conditions (higher temperatures, longer reaction times) to achieve efficient C-Cl bond activation.[17][18] The selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the higher reactivity of the C-Br bond.[15]

Reaction4-Chloroquinoline8-Bromoquinoline
Suzuki Coupling Feasible, requires activated catalysts/harsher conditions.Highly reactive, standard conditions are often sufficient.
Buchwald-Hartwig Feasible, requires specialized ligands.Highly reactive, broad substrate scope.
Relative Reactivity Lower (stronger C-Cl bond)Higher (weaker C-Br bond)

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for generating an organometallic species that can then react with various electrophiles.

8-Bromoquinoline: This substrate readily undergoes lithium-bromine exchange at low temperatures (e.g., -78 °C).[19][20] This is an incredibly fast reaction, allowing for the clean formation of 8-quinolyllithium.[19] This intermediate can then be trapped with electrophiles like aldehydes, ketones, or CO₂ to install new functional groups at the 8-position. However, these reactions can be complicated by side reactions, such as debromination.[21]

4-Chloroquinoline: Lithium-chlorine exchange is significantly slower and less favorable than lithium-bromine exchange. Attempting this reaction with 4-chloroquinoline using alkyllithium reagents is more likely to result in competitive nucleophilic addition of the organolithium to the C2 or C4 position of the quinoline ring rather than the desired halogen exchange. Therefore, 8-bromoquinoline is the superior substrate for this transformation.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 4-Chloroquinoline

This protocol describes the synthesis of a 4-aminoquinoline derivative, a common transformation for this substrate.[9]

Objective: To synthesize N-butyl-7-chloroquinolin-4-amine.

Methodology:

  • Combine 4,7-dichloroquinoline (1.0 eq) and butylamine (2.0 eq). The amine is used in excess and can act as the solvent (neat conditions).

  • Heat the reaction mixture to 120–130 °C with constant stirring under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6 hours).

  • Cool the reaction mixture to room temperature.

  • Dissolve the residue in a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with 5% aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 8-Bromoquinoline

This protocol provides a general method for the palladium-catalyzed coupling of 8-bromoquinoline with a boronic acid.[22]

Objective: To synthesize 8-phenylquinoline.

Methodology:

  • To a round-bottom flask, add 8-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), a base such as sodium carbonate (Na₂CO₃, 2.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until completion (typically 4-12 hours).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-phenylquinoline.

Conclusion

The 4-chloro and 8-bromo positions on the quinoline ring offer distinct and complementary reactivity profiles, a crucial consideration for any synthetic strategy.

  • The 4-chloro position is exceptionally reactive in nucleophilic aromatic substitution (SNAr) due to potent electronic activation by the ring nitrogen. This makes it the ideal handle for introducing heteroatom nucleophiles.

  • The 8-bromo position is the preferred site for palladium-catalyzed cross-coupling and metal-halogen exchange reactions. This is attributable to the weaker C-Br bond and its suitability for oxidative addition or lithiation, despite the significant steric hindrance in its vicinity.

A thorough understanding of these electronic and steric dichotomies allows researchers to select the appropriate halogenated quinoline and reaction conditions to achieve the desired molecular architecture with precision and efficiency.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Frontiers.
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  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde.
  • PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • Sciencemadness.org.
  • ECORFAN-Bolivia Journal.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PubMed. Effect of electronic and steric properties of 8-substituted quinolines in gold(III)
  • PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • Wikipedia.
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  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Wikipedia. Suzuki reaction.
  • Wikipedia. Cross-coupling reaction.
  • Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.

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A Comparative Guide to the Structure-Activity Relationship of 8-Bromoquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom at the 8th position, often in concert with other functional groups, has yielded a fascinating class of derivatives with a broad spectrum of biological activities. This guide offers an in-depth comparison of 8-bromoquinoline derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and antiviral applications. We will delve into the experimental data that underpins these findings, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The Pivotal Role of Substitution: Unlocking Biological Activity

The journey into the biological potential of 8-bromoquinolines begins with a fundamental observation: the quinoline nucleus itself often possesses modest activity. It is the careful orchestration of substituents that transforms this scaffold into a potent pharmacological agent. The position and nature of these functional groups dictate the molecule's interaction with biological targets, influencing its efficacy and selectivity.

Anticancer Activity: A Tale of Halogenation and Electron-Withdrawing Groups

The exploration of 8-bromoquinoline derivatives as anticancer agents has been particularly fruitful. A consistent theme emerging from numerous studies is the significant enhancement of cytotoxic activity upon bromination, especially when combined with other electron-withdrawing or hydrogen-bonding groups.

Key SAR Insights for Anticancer Potency:
  • The Imperative of Substitution: Unsubstituted 8-hydroxyquinoline exhibits negligible anticancer activity, underscoring the necessity of ring functionalization to induce cytotoxicity.

  • The Power of Dibromination: The presence of two bromine atoms, particularly at the C-5 and C-7 positions of the quinoline ring, dramatically increases antiproliferative effects compared to mono-bromo analogs.

  • Synergy with Other Functional Groups: The introduction of cyano (-CN) or nitro (-NO₂) groups, often at the C-5 and C-7 positions, can further potentiate the anticancer activity. For instance, 5,7-dicyano-8-hydroxyquinoline has demonstrated remarkable potency, suggesting a synergistic interplay of electron-withdrawing substituents.

  • The C-8 Hydroxyl/Methoxy Moiety: A hydroxyl (-OH) or methoxy (-OCH₃) group at the 8th position appears to be a crucial determinant for anticancer potential, likely due to its ability to form hydrogen bonds with target enzymes.

Comparative Anticancer Activity of Substituted Quinolines:
Compound IDStructureR5R6R7R8Cell LineIC50 (µg/mL)
1 8-HydroxyquinolineHHHOHC6>50
2 5,7-Dibromo-8-hydroxyquinolineBrHBrOHC612.3
3 7-Bromo-8-hydroxyquinolineHHBrOHC625.6
4 7-Cyano-8-hydroxyquinolineHHCNOHC613.2
5 5,7-Dicyano-8-hydroxyquinolineCNHCNOHC66.7

Data compiled from multiple in vitro studies against the C6 (rat brain tumor) cell line.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction

Several potent 8-bromoquinoline derivatives exert their anticancer effects by targeting topoisomerase I, a critical enzyme involved in DNA replication and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger programmed cell death, or apoptosis.

G 8-Bromoquinoline_Derivative 8-Bromoquinoline Derivative Topoisomerase_I Topoisomerase I 8-Bromoquinoline_Derivative->Topoisomerase_I Inhibition DNA_Cleavage_Complex Stabilized Topoisomerase I- DNA Cleavage Complex Topoisomerase_I->DNA_Cleavage_Complex DNA_Damage DNA Damage DNA_Cleavage_Complex->DNA_Damage Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Proposed mechanism of anticancer action for 8-bromoquinoline derivatives.

Antimicrobial and Antifungal Activity: The Impact of Halogenation

The antimicrobial potential of quinoline derivatives has long been recognized, and the introduction of bromine at the 8th position, often in conjunction with a hydroxyl group at C-8, has been shown to be a key determinant of activity.

Key SAR Insights for Antimicrobial Potency:
  • Halogenation is Key: Halogenated 8-hydroxyquinolines, including 7-bromo-8-hydroxyquinoline, exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

  • Position Matters: The position of the halogen atom influences the spectrum of activity. For instance, some halogenated derivatives show enhanced activity against Gram-negative bacteria compared to the parent 8-hydroxyquinoline.

  • Fungistatic and Fungicidal Effects: Certain 8-hydroxyquinoline derivatives, including halogenated ones, have demonstrated both fungistatic and fungicidal activity against various Candida species and dermatophytes.

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives:
CompoundMicroorganismMIC (μM)
8-HydroxyquinolineStaphylococcus aureus3.44–13.78
Candida albicans13.78
7-Bromo-8-hydroxyquinolineGram-negative bacteriaEnhanced activity vs. 8-HQ
5-Nitro-8-hydroxyquinoline (Nitroxoline)Aeromonas hydrophila5.26
Pseudomonas aeruginosa84.14
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Candida sp.0.206–3.27

MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3]

Antiviral Activity: An Emerging Frontier

While the anticancer and antimicrobial properties of 8-bromoquinoline derivatives are well-documented, their antiviral potential is a more nascent area of research. Studies on quinoline derivatives, in general, have shown promise against a variety of viruses. The mechanism often involves interference with viral entry or replication.

Due to the limited specific data on 8-bromoquinoline derivatives, we present data on related quinoline compounds to highlight the potential of this scaffold in antiviral drug discovery. Further research is warranted to specifically elucidate the SAR of 8-bromoquinolines in this domain.

Antiviral Activity of Selected Quinoline Derivatives:
CompoundVirusAssayEC50 (µM)
ChloroquineHCoV-OC43Antiviral Assay0.12
HydroxychloroquineSARS-CoV-2Antiviral AssayVariable
MefloquineCoronavirusesAntiviral AssayPotent, but with cytotoxicity

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

G Start Start: 8-Hydroxyquinoline in Chloroform Step1 Step 1: Add Bromine Solution (in Chloroform) Start->Step1 Step2 Step 2: Stir at Room Temperature Step1->Step2 Step3 Step 3: Wash with NaHCO3 Solution Step2->Step3 Step4 Step 4: Dry over Na2SO4 Step3->Step4 Step5 Step 5: Evaporate Solvent Step4->Step5 End End: 5,7-Dibromo-8-hydroxyquinoline Step5->End

Caption: Workflow for the synthesis of 5,7-dibromo-8-hydroxyquinoline.

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform.

  • Slowly add a solution of bromine (2 equivalents) in chloroform to the 8-hydroxyquinoline solution.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction by TLC.

  • Upon completion, wash the organic layer with a 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

In Vitro Cytotoxicity Screening: MTT Assay

G Start Start: Seed Cancer Cells in 96-well plate Step1 Step 1: Treat with 8-Bromoquinoline Derivatives Start->Step1 Step2 Step 2: Incubate for 48-72 hours Step1->Step2 Step3 Step 3: Add MTT Reagent Step2->Step3 Step4 Step 4: Incubate to allow Formazan Crystal Formation Step3->Step4 Step5 Step 5: Solubilize Formazan Crystals (e.g., with DMSO) Step4->Step5 Step6 Step 6: Measure Absorbance Step5->Step6 End End: Calculate IC50 Value Step6->End

Caption: General workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-bromoquinoline derivatives. Include appropriate controls (vehicle control and untreated control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase I Inhibition Assay

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, assay buffer, and the 8-bromoquinoline derivative to be tested.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture. Include positive (known inhibitor like camptothecin) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

LDH Cytotoxicity Assay

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds for the desired exposure period. Include controls for background (no cells), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis solution).

  • Sample Collection: After incubation, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new plate.

  • LDH Reaction: Add the LDH assay reagent to each well containing the supernatant. This reagent contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released, indicating the level of cytotoxicity.[4][5][6]

DNA Laddering Assay for Apoptosis

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells after treatment with the apoptosis-inducing agent.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • DNA Extraction: Extract the genomic DNA using a method such as phenol-chloroform extraction or a commercial kit.

  • RNase Treatment: Treat the DNA with RNase to remove any contaminating RNA.

  • Proteinase K Treatment: Digest proteins with proteinase K.

  • DNA Precipitation: Precipitate the DNA with ethanol.

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel (typically 1.5-2%).

  • Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light. A characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[7][8][9]

Conclusion

The 8-bromoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the quinoline ring can lead to potent anticancer, antimicrobial, and potentially antiviral compounds. The pronounced effect of bromination, particularly at the C-5 and C-7 positions, in enhancing biological activity is a recurring theme. The continued exploration of this chemical space, guided by the principles of SAR, holds significant promise for the discovery of new and effective drugs to combat a range of human diseases.

References

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Publish Comparison Guide: In Vitro Evaluation of Novel Anticancer Agents Derived from Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I will now construct a comprehensive guide on the in vitro testing of novel compounds derived from Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison with relevant alternatives, supported by experimental data and methodologies.

Topic: In Vitro Testing of Novel Compounds Derived from this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Anticancer Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous compounds with a broad range of biological activities, including significant anticancer properties.[1][2] Quinoline derivatives have been reported to exert their effects through various mechanisms such as arresting the cell cycle, inducing apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[3][4] The starting scaffold, this compound, is a versatile precursor for synthesizing a diverse library of novel compounds.[5][6][7] The reactive chloro and bromo substituents allow for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency and selectivity.[8] This guide provides a framework for the in vitro evaluation of such novel quinoline derivatives, comparing their performance against established anticancer agents.

Experimental Design: A Strategic Approach to In Vitro Profiling

A systematic in vitro testing cascade is crucial for the efficient evaluation of new chemical entities. The experimental design detailed here aims to comprehensively profile the synthesized quinoline derivatives for their anticancer potential. This guide will use a hypothetical series of novel compounds (designated QN-1, QN-2, and QN-3) derived from the parent scaffold and compare their in vitro efficacy against Doxorubicin, a widely used chemotherapeutic drug.

Logical Workflow for In Vitro Anticancer Screening

The following diagram outlines the logical progression of the in vitro testing strategy, from initial cytotoxicity screening to more in-depth mechanistic studies. This structured approach ensures that resources are focused on the most promising candidates.

workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis A Novel Quinoline Derivatives (QN-1, QN-2, QN-3) B Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C IC50 Value Determination B->C D Apoptosis Induction Assay (Annexin V/PI Staining) C->D Prioritized Compounds E Cell Cycle Analysis (Flow Cytometry) C->E Prioritized Compounds F Selectivity Assessment (Cytotoxicity on Normal Cell Lines) C->F Prioritized Compounds G Head-to-Head Comparison with Doxorubicin C->G D->G E->G F->G apoptosis_pathway cluster_0 Apoptosis Induction cluster_1 Hallmarks of Apoptosis cluster_2 Cellular Outcome A Novel Quinoline Derivative (e.g., QN-2) B Induction of Cellular Stress A->B C Early Stage: Phosphatidylserine Exposure (Annexin V Binding) B->C D Mid Stage: Caspase Activation C->D E Late Stage: DNA Fragmentation (TUNEL Assay) D->E F Apoptotic Cell Death E->F

Caption: Key detectable stages of apoptosis induced by a novel compound.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and logical workflow for the in vitro evaluation of novel anticancer compounds derived from this compound. The multi-step approach, from broad cytotoxicity screening to detailed mechanistic studies, allows for the identification of potent and selective drug candidates. [9][10]The hypothetical data presented for the QN series highlights the importance of comparative analysis against established drugs like Doxorubicin to gauge the potential clinical relevance of new compounds. The most promising candidates, such as QN-2 in our example, should be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequently to in vivo animal studies to validate their therapeutic potential.

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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the discovery of novel quinoline-based therapeutics, the evaluation of cytotoxicity is a cornerstone of preclinical assessment. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, including a significant number of anticancer drugs.[1][2][3] These compounds often exert their therapeutic effects by inducing cell death in pathological cells.[4][5][6] Therefore, the accurate and mechanistic-specific quantification of their cytotoxic effects is paramount.

This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and experimental rationale necessary to make informed decisions when evaluating novel quinoline-based compounds. We will delve into the underlying principles of each assay, compare their relative strengths and weaknesses, and provide detailed, field-tested protocols.

The Central Role of Cytotoxicity Screening in Quinoline Drug Discovery

Quinoline and its derivatives have been identified as privileged structures in medicinal chemistry, demonstrating a broad range of biological activities, including potent anticancer properties.[1][7] Many of these compounds function by triggering programmed cell death (apoptosis), inhibiting cell cycle progression, or disrupting critical cellular processes.[4][6][8] Consequently, a robust cytotoxicity assessment is not merely a measure of a compound's lethality but a critical first step in elucidating its mechanism of action. This understanding is crucial for the development of targeted and effective cancer therapies.[9][10]

A Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent upon the specific research question, the anticipated mechanism of cell death, and practical considerations such as throughput and cost. Here, we compare three of the most informative and widely adopted assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Apoptosis assays for programmed cell death.

Table 1: Comparative Overview of Common Cytotoxicity Assays
Assay Principle Measures Advantages Limitations Best Suited For
MTT Assay Enzymatic reduction of tetrazolium saltCell viability and metabolic activityHigh-throughput, cost-effective, well-establishedIndirect measure of cell number, potential for compound interference, less sensitive to cytostatic effectsInitial high-throughput screening of large compound libraries
LDH Assay Release of lactate dehydrogenase from damaged cellsCell membrane integrity and necrosisNon-destructive to remaining cells, allows for kinetic studiesInsensitive to early apoptotic events, background LDH in serum can interfereAssessing necrotic cell death and membrane damage, time-course experiments
Apoptosis Assays (Annexin V/PI & Caspase Activity) Detection of apoptotic markers (phosphatidylserine externalization, caspase activation)Programmed cell death (apoptosis) vs. necrosisProvides mechanistic insights, highly specific for apoptosisMore complex protocols, may require specialized equipment (flow cytometer)Elucidating the mechanism of cell death, confirming apoptosis induction

Visualizing the Experimental Workflow

To aid in the selection and implementation of these assays, the following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel quinoline-based compound.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment cluster_screening Initial Screening cluster_confirmation Mechanism of Action Compound_Library Novel Quinoline Compounds MTT_Assay MTT Assay (High-Throughput Viability) Compound_Library->MTT_Assay Hit_Compounds Lead Compounds MTT_Assay->Hit_Compounds Identify Potent Hits LDH_Assay LDH Assay (Membrane Integrity) Hit_Compounds->LDH_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase) Hit_Compounds->Apoptosis_Assay Data_Analysis Data Analysis & IC50 Determination LDH_Assay->Data_Analysis Quantify Necrosis Apoptosis_Assay->Data_Analysis Quantify Apoptosis Cell_Death_Pathways Distinguishing Apoptosis and Necrosis cluster_apoptosis Apoptosis cluster_necrosis Necrosis Compound Quinoline-Based Compound Caspase_Activation Caspase Activation Compound->Caspase_Activation Membrane_Damage Plasma Membrane Damage Compound->Membrane_Damage PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization Apoptotic_Bodies Formation of Apoptotic Bodies PS_Externalization->Apoptotic_Bodies Cell_Lysis Cell Lysis & Release of Intracellular Contents Membrane_Damage->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation

Caption: Simplified signaling pathways distinguishing apoptosis and necrosis.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the discussed assays. These protocols are designed to be self-validating by including appropriate controls.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [11][12] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel quinoline-based compound

  • MTT solution (5 mg/mL in PBS, sterile filtered) [13]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [13]* 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment. [13]2. Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent). [13]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [13]4. MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. [13][14]5. Solubilization of Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [11][14]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [11]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. [15][16][17] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel quinoline-based compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). [7]2. Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. [17]4. Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light. [18]5. Stop Reaction: Add the stop solution provided in the kit to each well. [17]6. Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm). [17]7. Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [19][20] Materials:

  • Cancer cell line of interest

  • Novel quinoline-based compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS. [9]3. Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. [9]4. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. [9]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [9]6. Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. [9]

Caspase Activity Assay

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway. [21][22][23] Materials:

  • Cancer cell line of interest

  • Novel quinoline-based compound

  • Caspase activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • 96-well plate (black or clear, depending on the assay type)

  • Fluorometer or spectrophotometer

Protocol:

  • Cell Treatment and Lysis: Treat cells with the quinoline compound, then lyse the cells to release their contents. [21]2. Substrate Addition: Add a caspase-specific substrate conjugated to a fluorometric or colorimetric reporter to the cell lysate. [21]3. Incubation: Incubate the mixture to allow active caspases to cleave the substrate. [21]4. Signal Measurement: Measure the fluorescence or absorbance using the appropriate plate reader. [21]5. Data Analysis: Quantify the fold increase in caspase activity compared to untreated controls.

Concluding Remarks

The selection of a cytotoxicity assay for novel quinoline-based compounds should be a strategic decision driven by the specific aims of the study. For initial high-throughput screening, the MTT assay remains a robust and economical choice. To investigate membrane-damaging effects and necrotic cell death, the LDH assay is highly informative. For a deeper mechanistic understanding and to confirm the induction of programmed cell death, apoptosis assays such as Annexin V/PI staining and caspase activity measurements are indispensable. By employing a combination of these assays, researchers can build a comprehensive cytotoxicity profile of their novel quinoline derivatives, paving the way for the development of the next generation of targeted therapeutics.

References

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A Senior Application Scientist's Comparative Guide to the Synthetic Routes of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and functional organic materials.[1] The biological activity and physicochemical properties of a quinoline derivative are critically dependent on its substitution pattern. Consequently, the selection of an appropriate synthetic strategy is a paramount decision in the design and execution of research programs aimed at novel quinoline-based molecules. This guide provides a comparative analysis of classical and contemporary synthetic routes to substituted quinolines, offering field-proven insights into their mechanisms, scope, limitations, and practical application.

The Classical Canon: Foundational Methods in Quinoline Synthesis

For over a century, a handful of named reactions have been the workhorses for constructing the quinoline framework. These methods often utilize readily available starting materials and are amenable to large-scale synthesis, though sometimes at the cost of harsh reaction conditions and limited functional group tolerance.[2][3]

Skraup Synthesis

The Skraup synthesis is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, typically nitrobenzene.[4][5][6]

Expertise & Experience: The key to a successful Skraup synthesis lies in controlling its highly exothermic nature. The reaction is initiated by the dehydration of glycerol to acrolein, an α,β-unsaturated aldehyde.[7] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring.[7] The choice of nitrobenzene as the oxidant is strategic; its reduction product, aniline, is a starting material for the reaction, making it atom-economical. However, the aggressive conditions (concentrated H₂SO₄, high temperatures) severely limit the substrate scope to anilines lacking acid-sensitive functional groups. Yields can also be modest and the reaction can be violent if not properly controlled.[6][8]

Experimental Protocol: A Representative Skraup Synthesis of Quinoline

  • Apparatus Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 40 g of ferrous sulfate heptahydrate.

  • Reagent Charging: Add 75 g (0.81 mol) of aniline, 210 g (2.28 mol) of glycerol, and 60 g (0.49 mol) of nitrobenzene to the flask.

  • Acid Addition: While stirring vigorously, slowly add 200 g (1.96 mol) of concentrated sulfuric acid through the dropping funnel. The addition rate should be controlled to manage the exothermic reaction.

  • Reaction: Heat the mixture to 130-140°C for 4-5 hours. The reaction mixture will become dark and viscous.

  • Work-up: Cool the reaction mixture and dilute with 500 mL of water. Make the solution strongly alkaline with a 40% sodium hydroxide solution.

  • Purification: Steam distill the mixture to isolate the crude quinoline. The distillate is then extracted with dichloromethane, the organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude quinoline is further purified by vacuum distillation.

Doebner-von Miller Reaction

This reaction is a significant modification of the Skraup synthesis, offering greater versatility by reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid.[9][10]

Expertise & Experience: The primary advantage of the Doebner-von Miller reaction is the ability to synthesize quinolines with substituents on the pyridine ring, dictated by the structure of the α,β-unsaturated carbonyl compound.[11] For instance, using crotonaldehyde (from the aldol condensation of acetaldehyde) with aniline yields 2-methylquinoline (quinaldine).[12] The mechanism is debated but is thought to involve conjugate addition of the aniline, cyclization, and oxidation.[9] This method is generally less hazardous than the Skraup synthesis but still requires acidic conditions.[10]

Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines by the acid-catalyzed reaction of an aniline with a β-diketone.[4]

Expertise & Experience: The causality behind this reaction involves the initial formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[4] Subsequent intramolecular electrophilic cyclization onto the activated aromatic ring, followed by dehydration, yields the quinoline product. The choice of a strong acid like sulfuric acid is crucial for promoting both the cyclization and dehydration steps. A key consideration for this method is that unsymmetrical β-diketones can lead to mixtures of regioisomers.

Diagram: Combes Quinoline Synthesis Workflow

Combes_Workflow cluster_reactants Reactants cluster_process Reaction Cascade Aniline Aniline Enamine Enamine Formation Aniline->Enamine BetaDiketone β-Diketone BetaDiketone->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization H⁺ Dehydration Dehydration Cyclization->Dehydration Product 2,4-Disubstituted Quinoline Dehydration->Product

Caption: The Combes synthesis proceeds via enamine formation, cyclization, and dehydration.

Conrad-Limpach-Knorr Synthesis

This method is pivotal for the synthesis of quinolones (hydroxyquinolines), which are important pharmaceutical intermediates. It involves the reaction of anilines with β-ketoesters.[13][14]

Expertise & Experience: This synthesis is a fascinating example of kinetic versus thermodynamic control. At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl of the β-ketoester, leading to an enamine that cyclizes upon heating to high temperatures (e.g., 250 °C in a paraffin oil bath) to yield a 4-quinolone.[14][15] Conversely, at higher initial temperatures (thermodynamic control), the aniline attacks the ester carbonyl to form a β-ketoanilide, which then cyclizes under acidic conditions to produce a 2-quinolone.[13] This bifurcation allows for selective access to two different classes of quinoline derivatives from the same starting materials.

Friedländer Synthesis

The Friedländer synthesis is arguably one of the most versatile and reliable methods for constructing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[16][17][18]

Expertise & Experience: The power of the Friedländer synthesis lies in its convergence and inherent regiochemical control. The substitution pattern of the product is directly determined by the choice of the two starting materials.[17] The reaction is typically catalyzed by acids or bases and is believed to proceed through the formation of a Schiff base, followed by an intramolecular aldol-type condensation and dehydration.[16][19] Modern variations have expanded its utility, employing a wide range of catalysts to improve yields and broaden the substrate scope under milder conditions.[17][19]

Diagram: Friedländer Synthesis Logic

Friedlander_Logic cluster_reaction Condensation & Cyclization OrthoAmino 2-Aminoaryl Aldehyde or Ketone Condensation Base or Acid Catalysis OrthoAmino->Condensation AlphaMethylene α-Methylene Carbonyl (e.g., Ketone, Ester) AlphaMethylene->Condensation SubstitutedQuinoline Regiochemically Defined Substituted Quinoline Condensation->SubstitutedQuinoline Forms C-C and C=N bonds followed by dehydration

Caption: The convergent nature of the Friedländer synthesis ensures regiochemical control.

Modern Methods: The Era of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized quinoline synthesis, enabling the construction of highly complex and functionalized scaffolds under mild conditions with high efficiency and selectivity.[20][21][22][23]

Palladium-Catalyzed Syntheses

Palladium catalysis offers numerous pathways to quinolines, often involving C-C and C-N bond-forming cross-coupling reactions.[24][25]

Expertise & Experience: A common and powerful strategy involves the Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization.[25] Another elegant approach is the oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green oxidant.[26] These methods tolerate a vast array of functional groups, a critical advantage in multi-step syntheses for drug discovery. The choice of ligand on the palladium catalyst is often key to achieving high yields and selectivity.[24]

Copper-Catalyzed Syntheses

Copper catalysts provide a cost-effective and efficient alternative for quinoline synthesis, particularly for domino reactions.[27][28]

Expertise & Experience: Copper-catalyzed domino reactions, for example between enaminones and 2-halobenzaldehydes, allow for the construction of the quinoline ring through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination in a single pot.[27] N-heterocyclic carbene (NHC)-copper complexes have also been shown to catalyze Friedländer-type reactions from 2-aminobenzyl alcohols and ketones at room temperature, showcasing the move towards more sustainable and milder conditions.[29]

Gold-Catalyzed Syntheses

Gold catalysis has emerged as a powerful tool for alkyne activation, leading to novel and efficient routes to quinolines.[30][31][32]

Expertise & Experience: Gold catalysts excel at activating C-C triple bonds towards nucleophilic attack.[32] This has been exploited in intermolecular [4+2] annulations of 2-aminoaryl ketones with alkynes.[30] A plausible mechanism involves the gold-catalyzed generation of a vinyl-gold intermediate, which undergoes intramolecular cyclization followed by dehydrogenation.[30] These reactions often proceed under very mild conditions and offer unique regioselectivity compared to other methods.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a strategic decision based on the desired substitution pattern, availability of starting materials, required scale, and tolerance for specific reaction conditions.

Synthetic RouteTypical Starting MaterialsKey Features & AdvantagesLimitations & DisadvantagesTypical Substituent Pattern
Skraup Aniline, glycerol, oxidizing agentUses simple, inexpensive starting materials.[6]Harsh, often violent conditions; low yields; very limited substrate scope.[6][8]Unsubstituted or simple substituents on the benzene ring.
Doebner-von Miller Aniline, α,β-unsaturated carbonylsMore versatile than Skraup; allows for substituents on the pyridine ring.[9]Requires acidic conditions; potential for side reactions.Substituents at C2 and/or C4.
Combes Aniline, β-diketoneDirect route to 2,4-disubstituted quinolines.[4]Unsymmetrical diketones can give regioisomeric mixtures.2,4-Disubstituted.
Conrad-Limpach-Knorr Aniline, β-ketoesterProvides access to medicinally important 2- and 4-quinolones; product is condition-dependent.[13][14]High temperatures required for 4-quinolone synthesis.2- or 4-hydroxy (quinolone) derivatives.
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylHigh yields; excellent regiochemical control; generally milder conditions.[8][17][18]Requires pre-functionalized 2-aminoaryl carbonyl starting materials, which may not be readily available.[8]Highly versatile; substitution pattern is precisely defined by the starting materials.
Transition Metal-Catalyzed (Pd, Cu, Au) o-Haloanilines, alkynes, alkenes, etc.Very mild conditions; excellent functional group tolerance; high yields and selectivity; novel disconnections.[20][21][23]Catalyst cost and sensitivity; sometimes requires specialized ligands.Extremely versatile, enabling complex and diverse substitution patterns.

Conclusion

The synthesis of substituted quinolines has evolved from the brute-force classical methods to the elegant and precise strategies offered by modern transition-metal catalysis. While classical syntheses like the Friedländer and Combes reactions remain highly valuable for their reliability and scalability in specific contexts, the modern catalytic methods provide unparalleled access to complex and highly functionalized quinoline derivatives. For the contemporary researcher in drug development, a thorough understanding of this diverse synthetic arsenal is essential. The choice of method should be a deliberate one, weighing the need for structural complexity and functional group tolerance against factors such as step economy, cost, and scalability.

References

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  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem. (n.d.). BenchChem.
  • Gold catalysis in quinoline synthesis. (2024, June 14). RSC Publishing.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (n.d.). RSC Publishing.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
  • Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal.
  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander) - Benchchem. (n.d.). BenchChem.
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  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (n.d.). RSC Publishing.
  • Canto, R. F. S., & Pilli, R. A. (2018). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
  • Gold catalysis in quinoline synthesis. (n.d.).
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  • benign and proficient procedure for preparation of quinoline deriv
  • Friedlander synthesis of quinoline derivatives. (n.d.).
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  • Chen, C.-Y., et al. (2022). Gold(I)-Catalyzed [4 + 2] Annulation between Arylynes and C,N-Diaryl Nitrones for Chemoselective Synthesis of Quinoline Scaffolds via Gold Acetylide Intermediates.
  • N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temper
  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. (n.d.). Semantic Scholar.
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  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
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  • Skraup's Synthesis. (2012, November 3). Vive Chemistry - WordPress.com.
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  • Doebner–Miller reaction. (n.d.). Wikipedia.
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  • Zapol'skii, V. A., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
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  • Patel, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • A review on transition-metal mediated synthesis of quinolines. (2025, August 10).
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Validating the Multifaceted Mechanisms of Action of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, quinoline scaffolds represent a privileged structure, serving as the backbone for a multitude of therapeutic agents. Among these, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate and its derivatives have emerged as compounds of significant interest, demonstrating a compelling breadth of biological activity. This guide provides an in-depth validation of their proposed mechanisms of action, offering a comparative analysis against established therapeutic alternatives. By synthesizing experimental data and elucidating the causality behind scientific methodologies, we aim to equip researchers with the critical insights necessary for advancing the development of this promising class of molecules.

Unraveling the Biological Activities of Quinoline-3-Carboxylate Derivatives

The core chemical structure of this compound lends itself to a variety of biological interactions. The presence of electron-withdrawing groups and halogen substituents on the quinoline ring is thought to be a key contributor to its potent anticancer and antimicrobial properties. Preliminary studies suggest that these derivatives may exert their effects through multiple mechanisms, including the inhibition of essential cellular enzymes and the disruption of microbial processes. This guide will delve into the validation of these proposed mechanisms, focusing on key areas of therapeutic potential.

A Multi-Targeted Approach to Cancer Therapy

The anticancer activity of quinoline derivatives is a focal point of current research, with evidence suggesting a multi-pronged attack on cancer cell proliferation and survival. The proposed mechanisms of action for this compound derivatives in oncology are primarily centered on the inhibition of key enzymes involved in DNA replication and cell signaling, as well as overcoming multidrug resistance.

Inhibition of Topoisomerase II

One of the primary proposed anticancer mechanisms for quinoline derivatives is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II complex, these compounds can lead to an accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells.

Targeting Protein Kinase CK2

Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in promoting cell growth, proliferation, and survival. Several quinoline derivatives have been identified as potent inhibitors of CK2. By blocking the ATP-binding site of CK2, these compounds can disrupt the phosphorylation of numerous downstream targets, thereby inhibiting pro-survival signaling pathways.

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as Multidrug Resistance-Associated Protein 2 (MRP2). Certain quinoline analogs have shown the ability to inhibit MRP2, thereby preventing the efflux of chemotherapeutic drugs from cancer cells and restoring their sensitivity to treatment.

Comparative Analysis with Established Anticancer Agents

To contextualize the potential of this compound derivatives, a comparison with well-established anticancer drugs targeting similar mechanisms is essential.

Compound/Drug ClassPrimary Mechanism of ActionTarget
This compound Topoisomerase II Inhibition, Protein Kinase CK2 Inhibition, MRP2 InhibitionTopoisomerase II, Protein Kinase CK2, MRP2
Doxorubicin Topoisomerase II Inhibition, DNA Intercalation, Free Radical GenerationTopoisomerase II, DNA
Etoposide Topoisomerase II InhibitionTopoisomerase II
CX-4945 (Silmitasertib) Protein Kinase CK2 InhibitionProtein Kinase CK2

This table provides a simplified overview. The mechanisms of action for these compounds can be more complex and involve multiple pathways.

A Promising Frontier in Antimicrobial Chemotherapy

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents. Their proposed mechanism of action in bacteria centers on the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. This dual-targeting capability is a hallmark of the fluoroquinolone class of antibiotics.

Comparative Analysis with a Standard-of-Care Antibiotic

A direct comparison with a widely used fluoroquinolone provides a benchmark for the antimicrobial efficacy of these novel quinoline derivatives.

Compound/DrugPrimary Mechanism of ActionTarget
This compound Inhibition of Bacterial DNA Gyrase and Topoisomerase IVDNA Gyrase, Topoisomerase IV
Ciprofloxacin Inhibition of Bacterial DNA Gyrase and Topoisomerase IVDNA Gyrase, Topoisomerase IV

Experimental Validation Protocols

To ensure the scientific integrity of the claims made about the mechanism of action of this compound derivatives, rigorous experimental validation is paramount. The following section details the step-by-step methodologies for key assays.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay is fundamental to validating the inhibition of topoisomerase II. It measures the ability of the enzyme to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (substrate), and distilled water to the desired volume.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative (or a control inhibitor like Etoposide) to the reaction tubes. Include a solvent control (e.g., DMSO).

  • Enzyme Addition: Add purified human topoisomerase II enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated DNA will migrate as distinct bands, while catenated kDNA will remain at the top of the gel. Inhibition is observed as a decrease in the amount of decatenated product.

Diagram of Topoisomerase II Inhibition Assay Workflow:

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix Prepare reaction mix: Buffer, kDNA, H2O add_inhibitor Add quinoline derivative or control (Etoposide/DMSO) prep_mix->add_inhibitor add_enzyme Add Topoisomerase II add_inhibitor->add_enzyme incubation Incubate at 37°C add_enzyme->incubation termination Terminate reaction (SDS/Proteinase K) incubation->termination gel Agarose Gel Electrophoresis termination->gel visualize Visualize under UV gel->visualize

Workflow for Topoisomerase II Inhibition Assay.

Protein Kinase CK2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the kinase activity of CK2, typically by measuring the transfer of a radiolabeled phosphate group to a specific peptide substrate.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, a specific peptide substrate for CK2, and the this compound derivative at various concentrations (or a control inhibitor like CX-4945).

  • Enzyme Addition: Add recombinant human CK2 holoenzyme to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Diagram of Protein Kinase CK2 Inhibition Pathway:

G ATP ATP CK2 Protein Kinase CK2 ATP->CK2 pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->CK2 Inhibitor Quinoline Derivative (e.g., Ethyl 8-bromo-4- chloroquinoline-3-carboxylate) Inhibitor->CK2 Inhibition

Inhibition of CK2-mediated phosphorylation.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound derivative in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Diagram of MIC Determination Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare standardized bacterial inoculum inoculate Inoculate microtiter plate prep_bacteria->inoculate prep_dilutions Prepare serial dilutions of quinoline derivative prep_dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of complex intermediates like Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS No. 206258-97-1) is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural and logical framework for the safe disposal of this halogenated quinoline derivative, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a halogenated heterocyclic organic compound. Its structure, containing both bromine and chlorine atoms, places it into a specific category of chemical waste that requires careful management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards based on its chemical class and data from structurally similar quinoline derivatives.

The core principle of its disposal is dictated by its classification as a halogenated organic compound .[1][2] Halogenated wastes are treated separately from non-halogenated organic wastes because their incineration produces acidic gases (such as hydrogen bromide and hydrogen chloride) that require specialized scrubbing systems to prevent environmental release.[3][4] Mixing halogenated and non-halogenated waste streams results in the entire volume being treated as the more hazardous and costly halogenated waste.[5][6][7]

Based on analogous compounds, the anticipated hazards include skin, eye, and respiratory irritation.[8][9][10] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Data Summary: this compound
PropertyValue / InformationSource(s)
Chemical Name This compound[11][12]
CAS Number 206258-97-1[11][12]
Molecular Formula C₁₂H₉BrClNO₂[11][12]
Anticipated Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[8][9]
Waste Classification Halogenated Organic Hazardous Waste[1][2][5]
Primary Disposal Route High-Temperature Incineration at a licensed facility.[3]
Incompatible Wastes Non-halogenated solvents, strong acids, strong bases, oxidizers.[6][13]

On-Site Handling and Pre-Disposal Protocol

Proper disposal begins in the laboratory at the point of generation. Adherence to these on-site procedures is crucial for ensuring safety and regulatory compliance.

Step-by-Step On-Site Waste Management
  • Personal Protective Equipment (PPE): Before handling the waste, always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[9][10] If handling powders or creating aerosols, work within a chemical fume hood.[7]

  • Waste Characterization: The moment this compound is designated for disposal, it must be classified as "Halogenated Organic Waste." This is the most critical determination for its subsequent management.

  • Segregation:

    • Crucial Directive: Keep this waste stream strictly separate from non-halogenated organic solvent waste.[5][6]

    • Use a dedicated, clearly labeled waste container for halogenated compounds. This prevents cross-contamination and significantly reduces disposal costs and complexity.[2][7]

  • Containerization:

    • Collect waste in a container that is chemically compatible, in good condition, and has a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are often suitable.

    • The container must remain closed except when actively adding waste.[6][7]

  • Labeling:

    • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste." [6]

    • The label must also clearly list all chemical constituents by name (e.g., "Waste this compound in Dichloromethane") and their approximate percentages.[7]

    • Identify the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Flammable).[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment to mitigate potential spills.[7]

Formal Disposal Workflow

Once the waste container is ready for removal from the laboratory (typically when it reaches 75% capacity), a formal disposal process must be initiated.[7]

Disposal Decision and Execution Flowchart

DisposalWorkflow start Waste Generated characterize Characterize Waste: Is it a Halogenated Organic? start->characterize yes_halogen YES (Contains Br, Cl) characterize->yes_halogen segregate Segregate into a dedicated HALOGENATED waste container. yes_halogen->segregate This is the correct path for This compound label Label container with: 'Hazardous Waste' Full Chemical Names Hazard Pictograms segregate->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label->store contact_ehs Container is full (≤75%): Contact Institutional EHS Office or approved Waste Contractor. store->contact_ehs disposal Professional Disposal: High-Temperature Incineration with Acid Gas Scrubbing contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Final Disposal Technologies: The Scientific Rationale

The ultimate fate of this compound is determined by its chemical nature. Understanding the technology used by licensed disposal facilities provides insight into the importance of the on-site protocols.

  • High-Temperature Incineration: This is the standard and most environmentally sound method for destroying halogenated organic compounds.[3] Temperatures typically exceed 850°C, which is necessary to break the robust carbon-halogen and aromatic quinoline ring bonds, ensuring complete destruction of the parent molecule.

    • Causality: The thermal decomposition of this compound will produce carbon oxides, nitrogen oxides, hydrogen bromide (HBr), and hydrogen chloride (HCl).[4] These acidic gases are corrosive and environmentally harmful. Therefore, licensed incinerators are equipped with "scrubbers" or caustic scrubbing systems that neutralize these acidic gases before they are released into the atmosphere.[3]

  • Land Disposal Restriction: Halogenated organic compounds are typically restricted from landfill disposal under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]

    • Causality: These compounds are often persistent in the environment and can pose a long-term threat to soil and groundwater if landfilled. The goal of the land disposal restrictions is to minimize future environmental liability by requiring treatment that substantially reduces the toxicity and mobility of the hazardous constituents.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill Cleanup:

    • Evacuate non-essential personnel and ensure the area is well-ventilated. Eliminate ignition sources.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][15]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations, building a foundation of trust in our scientific practices from start to finish.

References

  • ChemBK. Ethyl 4-chloro-8-broMoquinoline-3-carboxylate. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Pharmaffiliates. CAS No : 206258-97-1| Chemical Name : this compound. Available from: [Link]

  • Amerigo Scientific. Ethyl 8-Bromo-4-chloro-7-methylquinoline-3-carboxylate. Available from: [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available from: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]

  • University of Missouri Environmental Health and Safety. Hazardous Waste Reduction. Available from: [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available from: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available from: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available from: [Link]

  • AIDIC - The Italian Association of Chemical Engineering. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]

  • National Library of Medicine. Environmental fate and toxicology of chlorothalonil. Available from: [Link]

  • National Library of Medicine. Environmental fate of chlorantraniliprole residues on cauliflower using QuEChERS technique. Available from: [Link]

  • National Library of Medicine. Quinolines; the synthesis of 5- and 7-chloro- and bromo-3-methyl-4-dialkylaminoquinolines. Available from: [Link]

  • ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for the proficient handling of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate (CAS No: 206258-97-1), a halogenated quinoline derivative.[1][2] Our focus extends beyond mere procedural steps, delving into the rationale behind each precaution to foster a culture of deep-seated safety and scientific integrity.

Hazard Assessment: Understanding the Invisible Risks

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC12H9BrClNO2[1]
Molar Mass314.56 g/mol [1]
Boiling Point378.3°C at 760 mmHg[1]
Storage2-8°C, under inert atmosphere[2]

The presence of bromine and chlorine atoms on the quinoline ring suggests that thermal decomposition can lead to the release of toxic and corrosive gases, such as hydrogen bromide, hydrogen chloride, and nitrogen oxides.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is non-negotiable when handling this compound. The selection of PPE is guided by the "Recognize, Assess, Minimize, and Prepare" (RAMP) principle of chemical safety.[7]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[5]
Face ShieldWorn over safety gogglesProvides full-face protection during procedures with a high risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves for short-term contact.Prevents direct skin contact. For prolonged contact, consult glove manufacturer's resistance guide.[3][5]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton, fully buttoned.[5]Protects skin and personal clothing from contamination.[5][8]
Full-Length PantsCovers the lower body to prevent skin exposure.[5]
Closed-Toe ShoesMade of a non-porous material.Protects feet from spills and falling objects.[5][8]
Respiratory Protection NIOSH-approved RespiratorWith appropriate cartridges for organic vapors and acid gases.Required when handling the solid outside of a certified chemical fume hood or if aerosolization is possible.[5]

Operational Plan: From Weighing to Waste

Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination. All handling of this compound should be performed within a certified chemical fume hood.[3]

Experimental Workflow

Experimental Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (absorbent paper) prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials weigh Weigh Solid Compound (anti-static paper) prep_materials->weigh Proceed to Handling transfer Transfer Solid to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve reaction Perform Chemical Reaction dissolve->reaction decontaminate_tools Decontaminate Glassware & Tools (rinse with appropriate solvent) reaction->decontaminate_tools Proceed to Cleanup dispose_solid Dispose of Solid Waste (labeled hazardous waste container) decontaminate_tools->dispose_solid dispose_liquid Dispose of Liquid Waste (labeled halogenated organic waste) decontaminate_tools->dispose_liquid clean_area Clean Work Area dispose_solid->clean_area dispose_liquid->clean_area

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure all required PPE is donned correctly before entering the laboratory.[8]

    • Prepare the workspace within the chemical fume hood by lining it with disposable absorbent bench paper.[5]

    • Assemble all necessary glassware, reagents, and equipment to avoid interruptions during handling.

  • Weighing and Transfer :

    • Use an anti-static weigh paper or a tared container to accurately weigh the solid compound.

    • Handle the solid with care to minimize the generation of dust.[4]

    • Utilize a spatula for all transfers.

  • Solution Preparation :

    • If preparing a solution, slowly add the solid this compound to the solvent in the reaction vessel.

    • Keep the container capped when not in use to prevent the escape of vapors.

  • Reaction and Work-up :

    • Conduct all reactions within the fume hood.

    • Upon completion, quench the reaction carefully as per the specific experimental protocol.

Emergency Preparedness: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][9] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and seek immediate medical attention.

  • Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and associated waste is a legal and ethical responsibility to protect the environment.[10]

  • Solid Waste : All solid waste, including contaminated gloves, bench paper, and excess reagent, should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste : This compound is a halogenated organic compound. All liquid waste containing this substance must be collected in a designated, properly labeled container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste, as this will complicate and increase the cost of disposal.[10]

  • Decontamination : Glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol). This rinseate must be collected as hazardous waste.[11]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

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  • Safety Guides & Tipsheets. American Chemical Society.
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  • Doing Things Safely. American Chemical Society. (2010).
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  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
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Retrosynthesis Analysis

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Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
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Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

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